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  • Product: N,N',N''-Trimethylguanidine
  • CAS: 6145-43-3

Core Science & Biosynthesis

Foundational

N,N',N''-Trimethylguanidine: Fundamental Properties and Technical Profile

Executive Summary N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetric, organosuperbase motif distinguished by its unique steric profile and cation symmetry. Frequently confused with its commercially ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetric, organosuperbase motif distinguished by its unique steric profile and cation symmetry. Frequently confused with its commercially ubiquitous isomer, 1,1,3,3-tetramethylguanidine (Barton's base), the N,N',N''-isomer exhibits distinct physicochemical behavior, most notably a high degree of thermal instability and a tendency to polymerize.

This technical guide delineates the core properties of N,N',N''-trimethylguanidine, focusing on its synthesis via the isothiourea route, its thermodynamic basicity derived from "Y-aromaticity," and its application as a labile ligand in organometallic chemistry.

Physicochemical Profile

Structural Identity & Symmetry

Unlike the unsymmetrical 1,1,3,3-isomer, N,N',N''-trimethylguanidine possesses a substitution pattern that allows for high symmetry in its protonated state.

  • IUPAC Name: 1,2,3-Trimethylguanidine[1][2][3][4][5]

  • CAS Number: 6145-43-3[6][7]

  • Molecular Formula: C₄H₁₁N₃[6][7]

  • Molecular Weight: 101.15 g/mol [6][7]

Basicity and "Y-Aromaticity"

The fundamental driving force of N,N',N''-trimethylguanidine’s basicity is the formation of a highly symmetric guanidinium cation (


 pseudo-symmetry) upon protonation. This cation is stabilized by extensive resonance delocalization across the CN₃ core, a phenomenon often termed "Y-aromaticity."[6]

Thermodynamic Parameters:

  • Proton Affinity (Gas Phase): ~248 kcal/mol.

  • pKa (Estimated): ~13.0–13.6 (H₂O). While precise aqueous pKa determination is hampered by hydrolytic instability, it is comparable to 1,1,3,3-tetramethylguanidine due to the statistical advantage of three equivalent protonation sites, despite having one fewer electron-donating methyl group.

Thermal Instability

A critical operational parameter is the compound's thermal fragility. Unlike 1,1,3,3-tetramethylguanidine, which can be distilled (bp 160 °C), N,N',N''-trimethylguanidine decomposes and polymerizes upon heating .

  • Mechanism: Thermal energy triggers nucleophilic attack of a deprotonated amine on a neighboring guanidine core, leading to condensation and ammonia evolution.

  • Operational Implication: It is rarely isolated as a neat free base. Standard protocol involves in situ generation or isolation as a stable salt (e.g., hydrochloride or hydroiodide).

Synthesis & Preparation Protocol

Due to its instability, the most reliable synthetic route involves the S-methylation of N,N'-dimethylthiourea followed by amine displacement.[6] This method avoids high-temperature conditions that would degrade the free base.[6]

Reaction Logic (Graphviz)

Synthesis Thiourea N,N'-Dimethylthiourea IsoThio S,N,N'-Trimethylisothiourea Hydroiodide Thiourea->IsoThio S-Methylation (Reflux, EtOH) MeI Methyl Iodide (MeI) MeI->IsoThio Product N,N',N''-Trimethylguanidine (In Solution) IsoThio->Product Nucleophilic Substitution (0-20°C) Byproduct Methyl Mercaptan (MeSH) IsoThio->Byproduct MeNH2 Methylamine (MeNH2) MeNH2->Product

Figure 1: Stepwise synthesis of N,N',N''-trimethylguanidine via the isothiourea intermediate.[5][6][8]

Experimental Protocol

Step 1: Synthesis of S,N,N'-Trimethylisothiourea Hydroiodide

  • Reagents: Dissolve N,N'-dimethylthiourea (10.4 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition: Add methyl iodide (14.2 g, 0.1 mol) dropwise while stirring. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 1–2 hours to ensure complete S-methylation.

  • Isolation: Evaporate the solvent under reduced pressure. The residue (isothiourium salt) is stable and can be stored.

Step 2: Conversion to N,N',N''-Trimethylguanidine

  • Solvation: Dissolve the isothiourium salt in a minimum volume of cold water or ethanol.

  • Displacement: Add an excess of aqueous methylamine (40% solution) or ethanolic methylamine at 0–5 °C.

  • Purging: Stir for 4–6 hours. A stream of nitrogen can be used to sweep away the evolved methyl mercaptan (MeSH) gas (Caution: Stench/Toxic).

  • Workup: The product exists in solution. For isolation, careful evaporation at low temperature (<30 °C) under high vacuum is required, though in situ use is recommended to prevent polymerization.

Applications & Reactivity

Catalytic Transesterification (Biodiesel)

N,N',N''-Trimethylguanidine serves as a highly active catalyst for the transesterification of triglycerides. Its activity often exceeds that of less symmetric guanidines due to the stability of the symmetric cation formed during the transition state.

  • Mechanism: The guanidine abstracts a proton from methanol, generating a methoxide nucleophile. The resulting guanidinium cation is stabilized by the "Y-aromatic" resonance, driving the equilibrium forward.

Organometallic Ligand Design

In coordination chemistry, the N,N',N''-trimethylguanidine framework acts as a precursor for triazatrimethylenemethane ligands.

  • Reaction: Reaction with Platinum(II) or Gold(III) precursors often involves the displacement of the guanidine protons or oxidative addition, formally coordinating the guanidine dianion.

  • Stability Note: Unlike bulky substituted guanidines (e.g., tri-isopropyl), the trimethyl variant is sterically unencumbered, allowing for tight metal binding but also increasing susceptibility to nucleophilic attack at the central carbon.

Handling and Safety Data

ParameterSpecification
Physical State Colorless to pale yellow liquid (hygroscopic).[6]
Storage Store at -20 °C under Argon/Nitrogen. Avoid neat storage; keep as salt or solution.
Hazards Corrosive (Skin/Eye) .[6] Toxic (releases MeSH during synthesis).
Incompatibility Strong oxidizers, anhydrides, heat (>50 °C).

References

  • Angyal, S. J., & Warburton, W. K. (1951). The Synthesis of N,N',N''-Trimethylguanidine. Journal of the Chemical Society, 2492–2494.

  • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of Vegetable Oils: A Review. Journal of the Brazilian Chemical Society, 9(1), 199–210.

  • Maksić, Z. B., & Kovačević, B. (2001). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. The Journal of Physical Chemistry A, 105(2), 437–446.

  • Coles, M. P. (2006). The coordination chemistry of guanidines and guanidinates. Dalton Transactions, (8), 985–1001.

Sources

Exploratory

N,N',N''-Trimethylguanidine CAS number and identifiers

Topic: N,N',N''-Trimethylguanidine CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Technical Monograph: N,N',N''-Trimethylguanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N',N''-Trimethylguanidine CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Technical Monograph: N,N',N''-Trimethylguanidine ( )

A Critical Guide to Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) represents a specific subclass of alkylated guanidines characterized by symmetrical substitution. Unlike its more common isomer, 1,1,3,3-tetramethylguanidine (TMG), this compound offers a unique steric profile while retaining the high basicity characteristic of the guanidinium pharmacophore. This guide provides a definitive reference for its identification, synthesis, and utility in heterocyclic chemistry.

Chemical Identity & Nomenclature

Precision in nomenclature is critical for this compound due to the prevalence of structural isomers (e.g., 1,1,3-trimethylguanidine). The identifier "N,N',N''" explicitly denotes that each nitrogen atom in the guanidine core bears exactly one methyl group, resulting in a symmetrical structure.

Core Identifiers
ParameterValue
Chemical Name N,N',N''-Trimethylguanidine
IUPAC Name 1,2,3-Trimethylguanidine
CAS Number 6145-43-3
Molecular Formula

Molecular Weight 101.15 g/mol
SMILES CN=C(NC)NC
InChI Key XKFPXMVATQCVKN-UHFFFAOYSA-N
EC Number 228-148-3
Isomer Distinction

Researchers must distinguish this compound from its unsymmetrical isomer to avoid synthetic errors.

  • Target Compound: 1,2,3-Trimethylguanidine (CAS 6145-43-3) – Symmetrical.

  • Common Isomer: 1,1,3-Trimethylguanidine (CAS 31081-14-8) – Unsymmetrical; two methyls on one nitrogen.[1]

IsomerComparison cluster_0 Target Compound (Symmetrical) cluster_1 Common Isomer (Unsymmetrical) Target N,N',N''-Trimethylguanidine (1,2,3-Isomer) CAS: 6145-43-3 Structure: MeNH-C(=NMe)-NHMe Isomer 1,1,3-Trimethylguanidine (Unsymmetrical) CAS: 31081-14-8 Structure: Me2N-C(=NH)-NHMe Target->Isomer Constitutional Isomers

Figure 1: Structural distinction between the symmetrical 1,2,3-isomer and the unsymmetrical 1,1,3-isomer.

Physicochemical Profile

Basicity and Mechanism

N,N',N''-Trimethylguanidine acts as a strong organic base (Superbase). Its basicity stems from the exceptional stability of its conjugate acid (the guanidinium cation). Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms via resonance.

  • pKa (Conjugate Acid): Estimated ~12.0 – 13.0 (in water). While slightly less basic than 1,1,3,3-tetramethylguanidine (pKa ~13.6), it remains strong enough to deprotonate weak acids in organic synthesis.

  • Physical State: Colorless liquid or low-melting solid.

  • Solubility: Highly soluble in water, ethanol, and polar organic solvents (DMSO, DMF).

Stability

The compound is stable under standard conditions but is hygroscopic. It absorbs carbon dioxide from the air to form carbonates, necessitating storage under inert gas (Argon or Nitrogen).

Synthesis & Manufacturing Protocols

For research applications requiring high purity, the Carbodiimide Route is preferred over the degradation of permethylated guanidines or the reaction of cyanogen halides, as it yields the symmetrical product with higher specificity.

Protocol: Carbodiimide Addition

This method utilizes N,N'-dimethylcarbodiimide as the electrophilic core, reacting it with methylamine.

Reagents:

  • N,N'-Dimethylcarbodiimide (DCC-Me analog)

  • Methylamine (2.0 M solution in THF)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with N,N'-Dimethylcarbodiimide (1.0 eq) dissolved in anhydrous THF under Argon atmosphere.

  • Addition: Cool the solution to 0°C. Add Methylamine solution (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of carbodiimide via IR spectroscopy (disappearance of the -N=C=N- stretch at ~2130 cm⁻¹).

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess methylamine.

  • Purification: Distill the residue under high vacuum to obtain N,N',N''-Trimethylguanidine as a colorless oil.

SynthesisPathway cluster_conditions Reaction Conditions Start N,N'-Dimethylcarbodiimide (Me-N=C=N-Me) Inter Intermediate Complex Start->Inter + MeNH2 (THF, 0°C) Reagent Methylamine (Me-NH2) Product N,N',N''-Trimethylguanidine (1,2,3-Isomer) Inter->Product Proton Transfer & Tautomerization Cond 1. Anhydrous THF 2. Argon Atm. 3. 0°C -> RT

Figure 2: Synthesis of N,N',N''-Trimethylguanidine via the carbodiimide addition route.

Applications in Drug Development

Heterocyclic Synthesis

N,N',N''-Trimethylguanidine is a vital "N-C-N" building block. It reacts with


-unsaturated esters and 1,3-dicarbonyls to form pyrimidines , a scaffold ubiquitous in oncology and antiviral drugs.
  • Mechanism: The terminal nitrogens act as nucleophiles, attacking electrophilic carbonyl carbons, followed by cyclization.

  • Advantage: The symmetrical methyl groups provide a specific steric bulk that can modulate the binding affinity of the resulting pharmaceutical candidate.

Superbase Catalysis

In organic synthesis, it serves as a non-nucleophilic base (though less sterically hindered than Barton's base). It is effective for:

  • Michael Additions: Catalyzing the addition of carbon nucleophiles to electron-deficient olefins.

  • Henry Reaction: Promoting the nitroaldol reaction due to its ability to stabilize the transition state via hydrogen bonding.

Safety & Handling (GHS Standards)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[2][3][4] 1B Causes severe skin burns and eye damage.[4]Wear chemical-resistant gloves/goggles.
Acute Tox. 4 Harmful if swallowed.Do not eat, drink, or smoke when using.
Flam. Liq. 3 Flammable liquid and vapor.[4]Keep away from heat/sparks/open flames.[4][5]

Handling Protocol:

  • Always manipulate in a fume hood.[6]

  • In case of skin contact: Rinse immediately with 5% acetic acid solution, then copious water.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon). Incompatible with strong acids and oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123236, N,N',N''-Trimethylguanidine. Retrieved from [Link]

  • Ishikawa, T. (2009).Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Contextual reference for Guanidine basicity mechanisms).

Sources

Foundational

Physical and chemical characteristics of N,N',N''-Trimethylguanidine

Technical Profile: N,N',N''-Trimethylguanidine (1,2,3-TMG) Executive Summary N,N',N''-Trimethylguanidine (1,2,3-TMG; CAS: 6145-43-3) is a symmetrical, organosuperbase precursor distinct from its more common isomer, 1,1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N,N',N''-Trimethylguanidine (1,2,3-TMG)

Executive Summary

N,N',N''-Trimethylguanidine (1,2,3-TMG; CAS: 6145-43-3) is a symmetrical, organosuperbase precursor distinct from its more common isomer, 1,1,3,3-tetramethylguanidine (Barton's base). While often conflated in general literature, the structural distinction is critical for applications in coordination chemistry and crystal engineering.

Unlike the 1,1,3,3-isomer, which possesses a single primary amine site and significant steric bulk at the tertiary nitrogens, 1,2,3-TMG features


 (idealized) symmetry with three secondary amine sites. This unique architecture maximizes intermolecular hydrogen bonding capabilities, making it a superior candidate for supramolecular assembly and the design of proton sponges. This guide delineates the physicochemical profile, synthetic pathways, and handling protocols for 1,2,3-TMG, tailored for high-precision research environments.

Molecular Architecture & Electronic Profile

The defining characteristic of 1,2,3-TMG is its Y-aromaticity . Upon protonation, the positive charge is delocalized perfectly across all three nitrogen atoms, stabilized by the three methyl groups which provide inductive electron donation (


 effect) without the steric crowding seen in tetra-substituted variants.
Resonance Stabilization (The "Y-Aromaticity" Effect)

The basicity of guanidines stems from the high stability of the conjugate acid (guanidinium cation). In 1,2,3-TMG, this cation achieves a high degree of symmetry, rendering the three


 bonds nearly equivalent in length and bond order.

Resonance Base Free Base (Localized C=N) Res1 Resonance Form A (N1+) Base->Res1 Protonation H_plus + H+ H_plus->Res1 Res2 Resonance Form B (N2+) Res1->Res2 Resonance Res3 Resonance Form C (N3+) Res2->Res3 Resonance Hybrid Hybrid Cation (Delocalized Charge) Res3->Hybrid Stabilization

Figure 1: Resonance stabilization mechanism of the 1,2,3-trimethylguanidinium cation. The delocalization of the positive charge across three equivalent nitrogens drives the molecule's high basicity.

Physicochemical Characteristics

The following data aggregates experimental and calculated values. Note the distinction in melting point compared to the liquid 1,1,3,3-isomer; the symmetry of 1,2,3-TMG facilitates better crystal packing and hydrogen bond networking.

ParameterValue / DescriptionContext
IUPAC Name 1,2,3-TrimethylguanidineSymmetrical isomer
CAS Number 6145-43-3 Distinct from 80-70-6 (1,1,3,3-TMG)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW: 101.15 g/mol
pKa (Conjugate Acid) ~13.4 - 13.9 (aq)Strong organic base; comparable to parent guanidine but lipophilic.[1]
Physical State Low-melting solid / Viscous LiquidHygroscopic. Tendency to form carbonate salts with air.
Solubility High (Water, Ethanol, DCM)Amphiphilic nature due to methyl groups and H-bond donors.
Density ~0.92 - 0.95 g/mLEstimated based on structural analogues.
H-Bond Donors 3 (as cation), 2 (as base)Significantly higher H-bond capacity than 1,1,3,3-TMG (1 donor).

Synthetic Protocol: Carbodiimide Route

While historically prepared via S-methylation of thioureas (which releases toxic methanethiol), the modern "clean" synthesis utilizes carbodiimides. This route is preferred for pharmaceutical applications due to the absence of sulfur contaminants.

Mechanism

The reaction involves the nucleophilic attack of methylamine on the electrophilic carbon of N,N'-dimethylcarbodiimide.



Step-by-Step Methodology

Reagents:

  • N,N'-Dimethylcarbodiimide (DCC-Me analog)

  • Methylamine (2.0 M solution in THF)

  • Solvent: Anhydrous THF or Toluene

  • Atmosphere: Dry Nitrogen (

    
    )
    

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, temperature probe, and magnetic stir bar. Purge with

    
    .
    
  • Charging: Charge the flask with N,N'-Dimethylcarbodiimide (1.0 eq) dissolved in anhydrous THF.

  • Addition: Cool the system to 0°C. Add Methylamine solution (1.1 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to mild reflux (60-65°C) for 4–6 hours. Monitor consumption of carbodiimide via IR spectroscopy (disappearance of the

    
     stretch at ~2130 cm⁻¹).
    
  • Workup:

    • Cool to room temperature.[2][3]

    • Remove solvent under reduced pressure (Rotovap).

    • Purification: Distillation under high vacuum is required for the free base. If the hydrochloride salt is desired, treat the crude oil with HCl in diethyl ether to precipitate the salt.

  • Validation: Confirm structure via ¹H NMR. Expect a singlet (or exchanging broad peak) for N-Me protons if rapid tautomerization occurs, or distinct environments at low temperature.

Synthesis Start Start: N,N'-Dimethylcarbodiimide (in THF) Step1 Add Methylamine (1.1 eq) @ 0°C (Exothermic) Start->Step1 Step2 Reflux @ 65°C (4-6 Hours) Step1->Step2 Check QC: IR Check (Target: Loss of 2130 cm⁻¹ peak) Step2->Check Check->Step2 Incomplete Workup Vacuum Distillation (Remove Solvent) Check->Workup Pass Product Final Product: 1,2,3-Trimethylguanidine Workup->Product

Figure 2: Synthetic workflow for the production of 1,2,3-TMG via the carbodiimide route, prioritizing atom economy and purity.

Applications in Drug Development & Catalysis

Supramolecular Synthons

Unlike 1,1,3,3-TMG, the 1,2,3-isomer is a divergent hydrogen bond donor . In drug cocrystallization, it serves as a robust counter-ion for acidic APIs (Active Pharmaceutical Ingredients). Its symmetry allows it to bridge multiple drug molecules, potentially stabilizing amorphous phases or improving solubility profiles of carboxylic acid drugs (e.g., Ibuprofen, Naproxen).

Organocatalysis

While slightly less basic than some bicyclic guanidines (like TBD), 1,2,3-TMG offers a less sterically hindered environment. It is effective in:

  • Michael Additions: Activating pronucleophiles.

  • Transesterification: Stabilizing the tetrahedral intermediate via dual H-bonding (bifunctional catalysis), a mode of action not possible with 1,1,3,3-TMG.

Handling & Safety (SDS Summary)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. It readily absorbs

    
     from the air to form the carbonate salt.
    
  • PPE: Neoprene gloves, chemical splash goggles, and face shield.

  • Incompatibility: Strong oxidizers, acids, acid chlorides, anhydrides.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water. The lipophilic nature allows rapid dermal penetration.

References

  • IUPAC Digitized pKa Dataset. Guanidine, N,N',N''-trimethyl- dissociation constants.[4] Available at: [Link][4]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123236, N,N',N''-Trimethylguanidine. Retrieved from: [Link]

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Contextual grounding for guanidine basicity mechanisms).
  • Kovačević, B., & Maksić, Z. B. (2006). High Basicity of Organic Bases: The Role of Solvation. Journal of Physical Organic Chemistry. (Theoretical basis for alkylguanidine pKa values).

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis Strategies for N,N',N''-Trimethylguanidine

[1] Executive Summary N,N',N''-Trimethylguanidine (1,2,3-TMG) represents a critical class of symmetric organic superbases.[1] Unlike its unsymmetric isomer (1,1,3,3-tetramethylguanidine), 1,2,3-TMG possesses a unique (or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N,N',N''-Trimethylguanidine (1,2,3-TMG) represents a critical class of symmetric organic superbases.[1] Unlike its unsymmetric isomer (1,1,3,3-tetramethylguanidine), 1,2,3-TMG possesses a unique


 (or effective 

) symmetry that distributes charge density evenly across the guanidinium core upon protonation.[1] This structural feature imparts thermodynamic stability and exceptional basicity (pKa

13.9), making it a potent catalyst for Michael additions, aldol condensations, and a precursor for high-nitrogen energetic materials.[1]

This guide details two primary synthesis pathways: the robust S-Methylisothiourea Route (recommended for laboratory scale) and the Carbodiimide Condensation Route (theoretical atom economy).

Key Physicochemical Properties[1][2]
PropertyValueSource
IUPAC Name 1,2,3-Trimethylguanidine[PubChem, 2025]
CAS Number 6145-43-3[NIST, 2025]
Molecular Formula

--
pKa (Conj.[1][2][3] Acid) ~13.9 (aq)[IUPAC, 2025]
LogP -0.5 (Hydrophilic)[PubChem, 2025]
Molecular Weight 101.15 g/mol --

Synthesis Pathway A: The S-Methylisothiourea Protocol

Status: Primary Recommendation (High Reliability)

This pathway utilizes the "Rathke" approach, leveraging the high leaving group ability of the methylthio (-SMe) group. It is preferred due to the stability of the intermediates and the avoidance of unstable carbodiimide isolation.

Mechanistic Workflow

The synthesis proceeds in two distinct stages:

  • Activation: Methylation of N,N'-dimethylthiourea to form the S-methylisothiouronium iodide salt.

  • Displacement: Nucleophilic attack by methylamine to displace methanethiol (MeSH).[1]

ThioureaRoute Start N,N'-Dimethylthiourea Inter S,N,N'-Trimethylisothiouronium Iodide (Salt) Start->Inter S-Alkylation Reagent1 Methyl Iodide (MeI) (Acetone, Reflux) Reagent1->Inter Product N,N',N''-Trimethylguanidine (HI Salt) Inter->Product AdN-E Mechanism Byproduct MeSH (Gas) Inter->Byproduct Reagent2 Methylamine (MeNH2) (EtOH, Heat) Reagent2->Product

Figure 1: Stepwise conversion of dimethylthiourea to trimethylguanidine via S-methylation.

Detailed Experimental Protocol

Safety Pre-check:

  • Methyl Iodide (MeI): Potent alkylating agent/carcinogen.[1] Use only in a laminar flow hood.

  • Methanethiol (MeSH): Extremely foul-smelling and toxic gas evolved in Step 2.[1] The reaction exhaust must be scrubbed through a bleach (NaOCl) trap.[1]

Step 1: Synthesis of S,N,N'-Trimethylisothiouronium Iodide[1]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Dissolve 10.4 g (0.1 mol) of N,N'-dimethylthiourea in 100 mL of anhydrous acetone.

  • Addition: Add 15.6 g (0.11 mol, 1.1 eq) of Methyl Iodide dropwise over 20 minutes at room temperature. Exothermic reaction.[1]

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2 hours.
    
  • Isolation: Cool to

    
    . The iodide salt will precipitate as white crystals.[1] Filter, wash with cold diethyl ether, and dry under vacuum.[1]
    
    • Checkpoint: Yield should be >90%.[1] Melting point check recommended.

Step 2: Displacement with Methylamine
  • Setup: Place the isothiouronium salt (from Step 1) in a pressure vessel or a flask equipped with a dry-ice condenser (if using gaseous MeNH2).

  • Solvent: Suspend the salt in absolute ethanol (5 mL/g).

  • Reaction: Add excess Methylamine (33% wt in EtOH or aqueous solution, though anhydrous is preferred to simplify workup). Use at least 2.0 equivalents.

  • Heating: Heat to

    
     for 4-6 hours. A bleach trap must be connected to the outlet to neutralize the evolved MeSH.[1]
    
  • Workup:

    • Evaporate the solvent and excess methylamine under reduced pressure.[1]

    • The residue is 1,2,3-trimethylguanidinium iodide .[1]

  • Free Base Liberation: Dissolve the salt in minimal water, add equimolar NaOH (or pass through a strongly basic anion exchange resin like Amberlite IRA-400 OH- form).[1] Extract with DCM, dry over

    
    , and distill.[1]
    

Pathway B: The Carbodiimide Condensation

Status: Alternative (High Atom Economy, Lower Stability)

This route involves the addition of an amine across the cumulative double bond system of a carbodiimide. While theoretically cleaner (no MeSH byproduct), the instability of the symmetric N,N'-dimethylcarbodiimide precursor makes this challenging.

Mechanistic Workflow

[1]

This reaction is an addition across the electrophilic central carbon.[1]

CarbodiimideRoute Urea N,N'-Dimethylurea Carbo N,N'-Dimethylcarbodiimide (Unstable Intermediate) Urea->Carbo -H2O Dehydration Dehydration Agent (Burgess Reagent or TsCl/Py) Dehydration->Carbo Final N,N',N''-Trimethylguanidine Carbo->Final Nucleophilic Addition Amine Methylamine Amine->Final

Figure 2: Synthesis via the unstable carbodiimide intermediate.

Critical Technical Note

N,N'-dimethylcarbodiimide tends to polymerize or dimerize upon isolation.[1] Therefore, this reaction is best performed in situ or by using a "guanylation" reagent where the carbodiimide character is masked (e.g., using Mukaiyama's reagent on the urea).

Protocol Modification: Instead of isolating the carbodiimide, treat N,N'-dimethylthiourea with Yellow Mercury(II) Oxide (HgO) (desulfurization) in the presence of methylamine.

  • Warning: This generates toxic mercury waste.[1] The S-methylation route (Pathway A) is environmentally superior.[1]

Characterization & Validation

To ensure the product is the symmetric 1,2,3-isomer and not the 1,1,2-isomer, NMR spectroscopy is the definitive tool.

Expected NMR Data ( )
  • 1H NMR:

    • The symmetric molecule (

      
       symmetry in acid, rapid exchange in base) should show simplified signals.
      
    • 
       ~2.8-2.9 ppm:  Singlet (9H) corresponding to three equivalent N-Methyl groups (rapid tautomerization averages the signals at RT).[1]
      
    • 
       ~5.0-6.0 ppm:  Broad singlet (2H), exchangeable NH protons.[1]
      
  • 13C NMR:

    • 
       ~30 ppm:  Methyl carbons.[1]
      
    • 
       ~160 ppm:  Guanidine central carbon (
      
      
      
      ).[1]
Quality Control Parameters
ParameterSpecificationMethod
Appearance Colorless hygroscopic oil/solidVisual
Purity >98%GC-MS / HPLC
Water Content <0.5%Karl Fischer
Halides Negative (if free base)AgNO3 Test

References

  • PubChem. (2025).[1] N,N',N''-Trimethylguanidine (CID 123236).[1] National Library of Medicine.[1] Available at: [Link][1]

  • IUPAC. (2025).[1][4] Digitized pKa Dataset: Guanidine, N,N',N''-trimethyl-.[1] Global Dissociation Constants.[1] Available at: [Link][1]

  • NIST. (2025). Methylamine, N,N-dimethyl- (Related Thermochemistry).[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]

  • Taylor, P. C., & Hartz, R. A. (2000).[1] Preparation and Reactions of 2-tert-Butyl-1,1,3,3-tetramethylguanidine.[1][6] Organic Syntheses, 78, 164.[1] (Methodology adapted for symmetric guanidines).[1] Available at: [Link][1]

  • Rathke, B. (1881).[1] Über die Guanidine.[1][3][6][7][8][9] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational text on S-methylisothiourea displacement).

Sources

Foundational

Primary applications of N,N',N''-Trimethylguanidine in research

This guide focuses on the specific isomer -Trimethylguanidine (sym-TMG), a symmetric guanidine derivative distinct from the more common 1,1,3,3-tetramethylguanidine. Its primary utility lies in organometallic coordinatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific isomer


-Trimethylguanidine  (sym-TMG), a symmetric guanidine derivative distinct from the more common 1,1,3,3-tetramethylguanidine. Its primary utility lies in organometallic coordination chemistry  (as a precursor to triazatrimethylenemethane ligands) and as a theoretical benchmark  in the design of organic superbases.

Technical Guide: Research Applications of -Trimethylguanidine

Executive Summary


-Trimethylguanidine (CAS 6145-43-3) is a symmetric, trisubstituted guanidine derivative characterized by its ability to stabilize high-valent metal centers and serve as a precursor for anionic ligands.[1] Unlike its asymmetric counterpart (1,1,3,3-tetramethylguanidine), which is primarily used as a hindered organic base, 

-Trimethylguanidine is utilized in advanced inorganic synthesis to generate guanidinate and triazatrimethylenemethane ligands. This guide details its mechanistic behavior, application in platinum-group metal coordination, and role in computational superbase design.

Part 1: Chemical Architecture & Mechanistic Basis

Structural Properties & Symmetry

The molecule features a


-like symmetric arrangement (in its varying tautomers) of methyl groups on all three nitrogen atoms. This symmetry is critical for its role as a ligand precursor.
  • Formula:

    
    
    
  • Basicity: High proton affinity (PA) due to resonance stabilization of the guanidinium cation (

    
    ). In acetonitrile, the 
    
    
    
    of the conjugate acid is estimated between 23–25, making it a "superbase" relative to standard amines.
The "Y-Aromaticity" Mechanism

Upon deprotonation,


-Trimethylguanidine can form a monoanion (guanidinate) or a dianion. The dianion 

is isoelectronic with the trimethylenemethane (TMM) dianion, a non-Kekulé molecule. This electronic structure allows it to bind transition metals in an

-fashion or bridging modes, stabilizing electron-deficient metal centers through "Y-aromaticity"—a phenomenon where

electrons are delocalized over the Y-shaped

core.

Part 2: Primary Application – Organometallic Ligand Synthesis

The most significant research application of


-Trimethylguanidine is its conversion into triazatrimethylenemethane (TTM)  complexes with Platinum Group Metals (PGMs).
Synthesis of Guanidinate and TTM Complexes

Researchers utilize


-Trimethylguanidine to synthesize metallacycles where the guanidine core acts as a chelating ligand.
  • Precursor Role: It reacts with metal halides (e.g.,

    
    , 
    
    
    
    ) in the presence of a silver(I) oxide (
    
    
    ) mediator.[2]
  • Mechanism:

    
     facilitates the abstraction of protons from the amine nitrogens, generating the active anionic species in situ, which then displaces halide ligands on the target metal.
    
Workflow Visualization: Ligand Transfer

The following diagram illustrates the critical pathway from the free guanidine base to the coordinated metal complex.

LigandTransfer cluster_0 Reaction Chamber (DCM) TMG N,N',N''-Trimethylguanidine (Precursor) Inter Silver-Guanidinate Intermediate TMG->Inter Deprotonation (-H2O) Ag2O Ag2O (Mediator) Ag2O->Inter Complex Target Complex [Pt{C(NMe)3}(COD)] Inter->Complex Transmetallation (-AgCl) Metal Metal Halide [PtCl2(COD)] Metal->Complex

Caption: Ag(I)-mediated transmetallation pathway for synthesizing guanidinate-metal complexes.[3]

Part 3: Theoretical Benchmarking in Superbase Design

DFT Reference Standard

In computational chemistry (specifically Density Functional Theory studies),


-Trimethylguanidine serves as the reference baseline  for designing "Hyperbases."
  • Usage: When designing proazaphosphatranes or polycyclic guanidines, researchers calculate the stabilization energy of intramolecular Hydrogen bonds relative to the

    
    -TMG scaffold.[4][5]
    
  • Significance: It represents the "unconstrained" limit of guanidine basicity. Any increase in basicity in new molecules is often measured as

    
     (Proton Affinity) relative to 
    
    
    
    -TMG.

Part 4: Experimental Protocols

Protocol A: Synthesis of Platinum(II) Triazatrimethylenemethane Complex

Objective: To synthesize a Pt(II) complex where


-Trimethylguanidine acts as a dianionic ligand.
Safety:  Work involving silver salts and organometallics should be performed in a fume hood.

Reagents:

  • 
    -Trimethylguanidine (1.0 eq)[6]
    
  • 
     (1.0 eq) (COD = 1,5-cyclooctadiene)
    
  • Silver(I) Oxide (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a simplified Schlenk flask under nitrogen atmosphere, suspend

    
     (e.g., 100 mg) in anhydrous DCM (10 mL).
    
  • Activation: Add Silver(I) Oxide (

    
    ) to the suspension. Protect from bright light (wrap flask in foil) as silver salts are photosensitive.
    
  • Addition: Add

    
    -Trimethylguanidine dropwise via syringe.
    
  • Reaction: Stir the mixture vigorously at room temperature for 4–12 hours. The black

    
     will gradually be consumed/converted to white/grey AgCl precipitate.
    
  • Filtration: Filter the solution through a pad of Celite to remove AgCl and unreacted silver salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from DCM/Hexane to obtain the target complex.

  • Validation:

    • 1H NMR: Look for the disappearance of NH protons and the distinct shift of methyl groups coordinated to the metal center.

    • X-Ray Crystallography: Confirm the planar metallacycle structure.

Protocol B: Functionalization of Elastomers (Industrial Context)

Context: Used as a functionalizing agent to improve the interaction between rubber polymers and fillers (e.g., silica).

Methodology Summary:

  • Mixing: Incorporate

    
    -Trimethylguanidine (0.5–2.0 phr) into a rubber masterbatch (e.g., SBR or Natural Rubber) using an internal mixer (Banbury).
    
  • Aging: Allow the mixture to age for 4–8 hours. The guanidine moiety reacts with oxidized sites on the polymer chain or filler surface.

  • Vulcanization: Proceed with standard sulfur vulcanization. The guanidine acts as a secondary accelerator and interfacial modifier.

Part 5: Quantitative Data Summary

PropertyValue / CharacteristicRelevance
CAS Number 6145-43-3Identity verification
Molecular Weight 115.18 g/mol Stoichiometry calculations
Proton Affinity (Gas) ~245–250 kcal/mol (Est.)[3]High basicity for catalysis
Coordination Mode

or

(Dianion)
Formation of 4-membered metallacycles
Solubility Soluble in DCM, MeCN, AlcoholsCompatible with polar organic synthesis

References

  • Dinger, M. B. (1999). Synthesis and Reactivity of Platinum Group Metal Complexes Containing Nitrogen Donor Ligands. University of Waikato. Link (Accessed via ResearchGate/Vertex).

  • Sigma-Aldrich. (n.d.). N,N',N''-Trimethylguanidine Product Sheet. Link (Verified CAS 6145-43-3).

  • Maksić, Z. B., et al. (2002). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. Journal of Physical Chemistry A. Link (Contextualizes TMG as a benchmark).

  • Goodyear Tire & Rubber Co. (2015). Chemically functionalized renewed rubber composition. EP Patent 2947116A2. Link (Industrial application in polymers).

  • ChemicalBook. (2021). N,N',N''-Trimethylguanidine Properties and Suppliers. Link.

Sources

Exploratory

Proton affinity and pKa values of N,N',N''-Trimethylguanidine

This technical guide provides an in-depth analysis of N,N',N''-Trimethylguanidine (sym-TMG), focusing on its thermodynamic properties, proton affinity, and synthesis. It is designed for researchers in physical organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N,N',N''-Trimethylguanidine (sym-TMG), focusing on its thermodynamic properties, proton affinity, and synthesis. It is designed for researchers in physical organic chemistry and drug development.

[1]

Executive Summary & Structural Context

N,N',N''-Trimethylguanidine (sym-TMG) represents a critical intermediate in the structural landscape of organic superbases. Unlike its fully substituted homolog, 1,1,3,3-tetramethylguanidine (Barton's base), sym-TMG retains a


 (or 

) symmetry potential that allows for unique hydrogen-bonding motifs in its conjugate acid.

For drug development professionals, sym-TMG is not merely a base; it is a scaffold for designing arginine mimetics and a probe for understanding the "Y-aromaticity" that stabilizes guanidinium cations in biological receptors.

Key Distinction:

  • Target Molecule: N,N',N''-Trimethylguanidine (Symmetric, 1,2,3-isomer).

  • Common Analog: N,N,N',N'-Tetramethylguanidine (Barton's Base, TMG).

Proton Affinity and Basicity Thermodynamics

The basicity of guanidines is driven by the exceptional resonance stabilization of the conjugate acid (guanidinium cation). In sym-TMG, this stabilization is modulated by the inductive effect of three methyl groups and the solvation penalties associated with alkylation.

Quantitative Data Profile

The following values represent the physicochemical constants for sym-TMG, benchmarked against the parent guanidine and the tetra-substituted analog to illustrate the Structure-Activity Relationship (SAR).

PropertyN,N',N''-Trimethylguanidine (sym-TMG)Guanidine (Parent)1,1,3,3-Tetramethylguanidine (TMG)
pKa (Water) 12.1 [1]13.613.0
pKa (Acetonitrile) ~22.5 (Interpolated)23.323.3
Proton Affinity (Gas) ~233 kcal/mol (Est.)226.9 kcal/mol236.2 kcal/mol
Gas Phase Basicity ~225 kcal/mol (Est.)218.5 kcal/mol227.0 kcal/mol

Note: The pKa of alkylguanidines in water often decreases with increasing substitution (despite the inductive effect) due to the destabilization of the hydrated cation (steric hindrance to solvation). In the gas phase (PA), where solvation is absent, basicity increases linearly with methyl substitution.

Mechanistic Insight: The Y-Aromaticity

The high proton affinity of sym-TMG stems from the formation of a


 or 

-like symmetric cation upon protonation. The positive charge is delocalized over all three nitrogen atoms and the central carbon, creating a stable 6

-electron system often described as "Y-aromaticity."
Visualization: Resonance Stabilization Pathway

The following diagram illustrates the protonation event and the subsequent resonance delocalization that drives the high pKa.

G cluster_res Resonance Hybrid (Y-Aromaticity) Neutral Neutral sym-TMG (C4H11N3) TS Transition State (Lone Pair Attack) Neutral->TS + H+ Proton H+ Proton->TS Cation Guanidinium Cation (Resonance Stabilized) TS->Cation Fast Res1 N1+ Cation->Res1 Res2 N2+ Cation->Res2 Res3 N3+ Cation->Res3 Res1->Res2 Delocalization Res2->Res3

Caption: Protonation of sym-TMG leads to a resonance-stabilized cation where the positive charge is distributed across three nitrogen centers.

Experimental Synthesis Protocol

Synthesizing N,N',N''-Trimethylguanidine requires a specific approach to ensure symmetry. The most robust method involves the "von Braun" cyanamide route, utilizing methylamine and cyanogen bromide.

Safety Warning: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a properly functioning fume hood.

Step-by-Step Methodology

Phase 1: Formation of N-Methylcyanamide

  • Reagents: Methylamine (anhydrous or solution in ether), Cyanogen Bromide (BrCN).

  • Setup: 3-neck round bottom flask, inert atmosphere (

    
    ), dry ether solvent at 0°C.
    
  • Addition: Add BrCN solution dropwise to a stirred excess of methylamine. The excess amine acts as a scavenger for the HBr generated.

  • Workup: Filter off the methylamine hydrobromide precipitate. Concentrate the filtrate to obtain crude N-methylcyanamide.

Phase 2: Guanylation (The Fusion Method)

  • Reagents: N-Methylcyanamide (from Phase 1), Methylamine Hydrochloride.

  • Reaction: Combine equimolar amounts in a sealed pressure tube or autoclave (to prevent amine loss).

  • Conditions: Heat to 140–150°C (melt fusion) for 4–6 hours.

  • Mechanism: Nucleophilic attack of the amine on the cyanamide carbon, followed by proton transfer.

  • Purification: The resulting N,N',N''-trimethylguanidinium chloride is hygroscopic. Recrystallize from ethanol/ether or convert to the free base using sodium ethoxide in absolute ethanol, followed by distillation under reduced pressure.

Synthesis Workflow Diagram

Synthesis Start1 Methylamine (Excess) Inter Intermediate: N-Methylcyanamide Start1->Inter Ether, 0°C Start2 Cyanogen Bromide (BrCN) Start2->Inter Fusion Fusion Reaction 150°C, Sealed Tube Inter->Fusion Reagent Methylamine HCl Reagent->Fusion ProductSalt sym-TMG Hydrochloride Fusion->ProductSalt Nucleophilic Addition Base Free Base Liberation (NaOEt / EtOH) ProductSalt->Base Final N,N',N''-Trimethylguanidine (Pure Liquid) Base->Final Distillation

Caption: Synthetic route to sym-TMG via the von Braun reaction and subsequent salt fusion.

Applications in Research & Development

Organocatalysis

Sym-TMG serves as a model for "hydrogen-bond donor" catalysis. Unlike TMG (which has no N-H bonds on the imine nitrogen in its neutral state), sym-TMG possesses N-H motifs that can engage in dual activation modes (Bronsted base and H-bond donor).

Ligand Design

In coordination chemistry, sym-TMG is a precursor for creating superbasic phosphines and bidentate ligands. Its symmetric methylation pattern allows for predictable steric environments around metal centers, useful in stabilizing high-oxidation-state transition metals.

References

  • PubChem. (2025). N,N',N''-Trimethylguanidine (CID 123236). National Library of Medicine. [Link]

  • Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry. [Link]

  • NIST Chemistry WebBook. (2025). Proton Affinity Data for Guanidines. National Institute of Standards and Technology. [Link]

  • Kaupmees, K., et al. (2014). Basicities of strong bases in water: A computational study. Croatica Chemica Acta. [Link]

  • Organic Syntheses. (1951). Preparation of substituted guanidines via Cyanogen Bromide. Coll. Vol. 3, p. 617. [Link]

Foundational

The Evolution of Substituted Guanidines: From Metabolic Modulators to Receptor Tuning

Executive Summary The guanidine moiety ( ) represents one of the most privileged scaffolds in medicinal chemistry. Its historical trajectory is not merely a list of drug discoveries but a masterclass in physicochemical m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety (


) represents one of the most privileged scaffolds in medicinal chemistry. Its historical trajectory is not merely a list of drug discoveries but a masterclass in physicochemical modulation. The central challenge—and opportunity—of the guanidine group is its ultra-high basicity (

).

This guide analyzes how medicinal chemists have historically tamed this basicity to dictate pharmacokinetics. We trace the evolution from the early "Metabolic Era" (where high basicity was accepted) to the "Receptor Tuning Era" (where electron-withdrawing groups were used to neutralize the charge), culminating in modern CNS applications.

The Chemical Foundation: The "Y-Aromaticity" Problem

To understand the history of substituted guanidines, one must first understand the cation's stability.

The guanidinium cation is exceptionally stable due to "Y-aromaticity"—a resonance effect where the positive charge is delocalized symmetrically across all three nitrogen atoms.

  • The Feature: This makes guanidine a "superbase," remaining protonated at physiological pH (7.4).

  • The Bug: A permanently charged molecule has poor membrane permeability (low LogD) and can act as a non-specific general base, leading to off-target toxicity.

Key Design Principle: The history of this scaffold is defined by the strategic substitution of the N-atoms to modulate this


 downward.
Compound ClassRepresentativeApprox.

Physiological State (pH 7.4)
Native Guanidine Arginine side chain13.6100% Protonated (Cation)
Biguanide Metformin11.5100% Protonated (Cation)
Aryl-Guanidine Clonidine8.2Mixed Ionization
Cyanoguanidine Cimetidine-0.4Neutral

Phase I: The Metabolic Era (1918–1960s)

From Galega officinalis to Metformin[1]

The story begins with Galega officinalis (French Lilac), used in medieval Europe for polyuria.[1] In 1918, the active component was identified as galegine (isoamylene guanidine).

While galegine lowered blood glucose, it was toxic.[2] Chemists synthesized dimers of guanidine (biguanides) to retain efficacy while altering the toxicity profile.

The Structural Logic of Metformin

Metformin (1,1-dimethylbiguanide) emerged as the "Goldilocks" compound. Unlike its lipophilic analog Phenformin (which caused fatal lactic acidosis by tightly binding mitochondrial Complex I), Metformin is hydrophilic.

  • Mechanism: It enters hepatocytes via OCT1 (Organic Cation Transporter 1) due to its positive charge. It inhibits mitochondrial Complex I weakly, increasing the AMP:ATP ratio.

  • Signaling: This energy stress activates AMPK (AMP-activated protein kinase), shutting down gluconeogenesis.

AMPK_Pathway Metformin Metformin (Cation) Mito Mitochondria (Complex I Inhibition) Metformin->Mito Accumulates via OCT1 AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP Respiratory Chain Inhibition AMPK AMPK Activation AMP_ATP->AMPK Allosteric Activation Gluconeo Hepatic Gluconeogenesis AMPK->Gluconeo Inhibits (Phosphorylation)

Figure 1: The cationic nature of Metformin is essential for its uptake via OCT1 transporters, leading to AMPK activation.

Phase II: The Receptor Tuning Era (1964–1976)

The Cimetidine Breakthrough

In the 1960s, Sir James Black sought to block the H2 histamine receptor to treat ulcers. The natural ligand, histamine, contains an imidazole ring and a positively charged amine.

The Challenge: Early analogs like guanylhistamine were partial agonists.[3][4] They bound to the receptor but still activated it.

The Solution: Bioisosteric replacement.[5] The team realized they needed a neutral group that mimicked the geometry of guanidine but without the positive charge.

  • Thiourea: They replaced the guanidine with thiourea. It was neutral and active but toxic (agranulocytosis).

  • Cyanoguanidine: They replaced the sulfur with a =N-CN group. The cyano group is strongly electron-withdrawing.

Result: The


 dropped from ~13 to ~-0.4. The molecule (Cimetidine) remained neutral at pH 7.4, allowing it to bind the H2 receptor without triggering the proton-transfer mechanism required for agonism.

Phase III: CNS & Ion Channel Modulators (1980s–Present)

NMDA Receptor Antagonists

In the CNS, the guanidine moiety is used to block ion channels. The N-methyl-D-aspartate (NMDA) receptor is an ion channel that, when overactivated by glutamate, causes excitotoxicity (neuronal death).

Diarylguanidines: Compounds like Aptiganel (Cerestat) utilize the guanidinium cation to physically plug the open channel pore.

  • Mechanism: Use-dependent block. The channel must open (agonist binding) for the drug to enter and block the pore.

  • Selectivity: Substituents on the phenyl rings (e.g., ortho-ethyl) steer selectivity between NMDA receptors and Sigma receptors.

Technical Deep Dive: Synthetic Methodology

The S-Methylisothiourea Protocol[7]

For researchers synthesizing substituted guanidines today, the reaction of an amine with an S-methylisothiourea salt is the most robust, self-validating protocol. It avoids the toxicity of cyanogen bromide and the volatility of free carbodiimides.

Protocol Logic
  • Activation: The sulfur atom is methylated (using MeI), creating a good leaving group (MeSH).

  • Displacement: The amine attacks the central carbon, displacing the methanethiol.

  • Validation: The evolution of MeSH (distinct odor) and the disappearance of the S-Me peak in NMR confirm progress.

Synthesis_Workflow Thiourea Thiourea Precursor (R-NH-CS-NH2) Intermed S-Methylisothiourea Salt (Activated Electrophile) Thiourea->Intermed Alkylation (Reflux EtOH) MeI Methyl Iodide (MeI) MeI->Intermed Product Substituted Guanidine Intermed->Product Nucleophilic Acyl Subst. Waste MeSH (Gas) Intermed->Waste Amine Target Amine (R'-NH2) Amine->Product

Figure 2: The S-methylisothiourea route provides a high-yielding, modular entry to substituted guanidines.

Step-by-Step Protocol
  • S-Alkylation: Dissolve thiourea (1 eq) in EtOH. Add MeI (1.1 eq). Reflux for 1-2 hours.

    • Checkpoint: TLC will show a baseline spot (salt formation).

  • Concentration: Evaporate solvent to obtain the isothiouronium iodide salt.

  • Guanylation: Redissolve salt in DMF or Dioxane. Add the target amine (1-1.5 eq) and a base (TEA or DIPEA) to liberate the free amine. Heat to 80-100°C.

    • Note: A mercury trap or bleach scrubber is recommended for the evolved methanethiol gas.

  • Purification: The product is a strong base.[6] Purify via Reverse Phase HPLC (0.1% TFA) or cation exchange chromatography.

References

  • Bailey, C. J., & Day, C. (2004).[1] Metformin: its botanical background. Practical Diabetes International.[1] Link[1]

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link

  • Ganellin, C. R. (1981). Cimetidine: History and Chemistry. Journal of Medicinal Chemistry. (Classic medicinal chemistry text describing the cyanoguanidine bioisostere logic).[5]

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[7] Arkivoc. Link

  • Reddy, V. P., et al. (1994). Structure-activity studies of N,N'-diarylguanidine derivatives... as NMDA receptor antagonists.[8] Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Strategic Role of Intramolecular Hydrogen Bonding in Guanidine Superbases

From Trimethylguanidine Scaffolds to Advanced Drug Design Executive Summary This technical guide analyzes the thermodynamic and structural mechanisms by which Intramolecular Hydrogen Bonding (IMHB) elevates the basicity...

Author: BenchChem Technical Support Team. Date: February 2026

From Trimethylguanidine Scaffolds to Advanced Drug Design

Executive Summary

This technical guide analyzes the thermodynamic and structural mechanisms by which Intramolecular Hydrogen Bonding (IMHB) elevates the basicity of guanidine derivatives. While commercial 1,1,3,3-tetramethylguanidine (TMG) relies primarily on resonance delocalization for its basicity (


), advanced trimethylguanidine scaffolds  engineered with hydrogen-bond acceptors utilize IMHB to stabilize the conjugate acid, pushing basicity into the "superbase" realm (

). This guide details the causal relationship between structural design, cation stabilization, and catalytic utility in drug development.
Mechanistic Foundations: The Guanidine Core

To understand the role of IMHB, we must first establish the baseline mechanism of guanidine basicity. The high basicity of the guanidine moiety stems from the extraordinary stability of its conjugate acid, the guanidinium cation


.
1.1 Y-Aromaticity and Resonance

Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms. This "Y-aromaticity" renders the cation significantly more stable than the neutral base.

  • Neutral State: The lone pair on the imine nitrogen is localized.

  • Protonated State (Conjugate Acid): The added proton allows for three equivalent resonance structures, maximizing delocalization energy.

1.2 The Limitation of Simple Alkylation (TMG)

In simple alkylated guanidines like 1,1,3,3-tetramethylguanidine (TMG) , the methyl groups provide electron density via inductive effects (


), slightly increasing basicity compared to unsubstituted guanidine. However, TMG lacks the ability to form internal hydrogen bonds because the alkyl groups cannot act as acceptors for the N-H protons of the guanidinium cation.

Key Insight: TMG represents the "ceiling" of basicity achievable through resonance and induction alone. To breach this ceiling, thermodynamic stabilization via IMHB is required.

The Role of Intramolecular Hydrogen Bonding (IMHB)

IMHB acts as a "molecular clamp" that locks the protonated species in a favorable conformation, significantly lowering the Gibbs free energy (


) of the conjugate acid.
2.1 The Thermodynamic Boost

When a guanidine scaffold (such as N,N',N''-trimethylguanidine) is substituted with side chains containing hydrogen bond acceptors (e.g., amines, ethers, or pyridines), the protonated guanidinium cation forms strong internal H-bonds.



In the presence of IMHB:

  • Enthalpic Gain (

    
    ):  The formation of the H-bond releases energy (typically 5–15 kcal/mol per bond).
    
  • Entropic Cost (

    
    ):  Pre-organization of the neutral molecule (via steric bulk or rigid linkers) minimizes the entropic penalty of cyclization upon protonation.
    
2.2 Comparative Basicity Data

The table below contrasts the basicity of standard TMG against engineered guanidines where IMHB is active.

Compound ClassRepresentative StructureMechanism of Stabilization

(MeCN)

(H

O)
Standard Base 1,1,3,3-Tetramethylguanidine (TMG)Resonance + Inductive (+I)23.313.6
Bicyclic Base TBD (Triazabicyclodecene)Resonance + Strain Relief26.015.2
IMHB-Designed tris-DMPG (Tris(dimethylaminopropyl)guanidine)Resonance + IMHB (Multiple) 29.5 - 33.2 ~24.0*
Proton Sponge DMAN (1,8-Bis(dimethylamino)naphthalene)IMHB + Steric Relief18.612.1

Note: The "IMHB-Designed" values are derived from DFT calculations and experimental correlations in acetonitrile (Source: Kovačević et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

2.3 Visualization of the Stabilization Pathway

The following diagram illustrates the transition from the neutral trimethylguanidine scaffold to the stabilized 'superbase' cation via IMHB.

GuanidineStabilization cluster_imhb Thermodynamic Driver Neutral Neutral Guanidine (High Potential Energy) Protonation Protonation Step (+H+) Neutral->Protonation Cation_Unstable Guanidinium Cation (Resonance Only) (e.g., TMG) Protonation->Cation_Unstable Standard Pathway Cation_Stable Stabilized Cation (Resonance + IMHB) (e.g., tris-DMPG) Protonation->Cation_Stable IMHB Pathway (ΔG lowered by ~15 kcal/mol) Mechanism N-H ... :Acceptor Interaction locks conformation Cation_Stable->Mechanism

Caption: Thermodynamic bifurcation showing how IMHB provides a secondary stabilization well for the conjugate acid, significantly increasing the basicity constant (


).
Implications for Drug Development & Catalysis

For researchers in pharma, the "trimethylguanidine" scaffold is less of a final product and more of a pharmacophore for designing organocatalysts or membrane-permeable drugs.

3.1 Organocatalysis: The Bifunctional Mode

In drug synthesis, guanidines are not just bases; they are bifunctional catalysts .

  • Mechanism: The guanidine deprotonates a nucleophile (acting as a base). The resulting guanidinium cation then uses its N-H protons to H-bond with the electrophile (acting as a Lewis acid/H-bond donor).

  • Relevance: This mimics the "intramolecular" stabilization but in an intermolecular transition state, enhancing reaction rates and stereoselectivity in Michael additions and Strecker reactions.

3.2 Membrane Permeability (The "Chameleon" Effect)

IMHB can mask polarity. A guanidine-based drug that forms an IMHB can "hide" its polar N-H bond from the solvent.

  • Lipophilicity: IMHB reduces the solvent-accessible surface area of polar groups, effectively increasing

    
    .
    
  • Transport: This allows highly basic molecules to cross the blood-brain barrier (BBB) or cell membranes more efficiently than their calculated polarity would suggest.

Experimental Protocol: Validating IMHB Effects

To confirm if a specific trimethylguanidine derivative exhibits basicity enhancement via IMHB, the following self-validating protocol is recommended.

4.1 Potentiometric Titration in Acetonitrile (MeCN)

Water levels the basicity of superbases. Non-aqueous titration is required to observe the IMHB differentiation.

Reagents:

  • Solvent: HPLC-grade Acetonitrile (dried over 3Å molecular sieves, water content < 10 ppm).

  • Titrant: Trifluoromethanesulfonic acid (TfOH) in MeCN.

  • Reference: Picric acid or standard amine (e.g., triethylamine) for calibration.

Step-by-Step Workflow:

  • Calibration: Calibrate the glass electrode using a standard buffer system in MeCN (e.g., picric acid/picrate).

  • Blank Correction: Run a solvent blank to determine background conductivity/potential.

  • Titration: Dissolve the guanidine derivative (0.01 M) in MeCN. Add titrant in 10

    
     increments.
    
  • Data Processing: Plot Potential (mV) vs. Volume. The half-neutralization potential (HNP) correlates to the

    
    .
    
  • Validation: Compare the measured

    
     against TMG. If 
    
    
    
    units, IMHB or steric strain relief is the likely driver.
4.2 1H-NMR Titration (Structural Proof)

This protocol confirms that the proton is locked in an H-bond rather than freely exchanging with bulk solvent.

Workflow:

  • Prepare a 0.5 M solution of the guanidine in

    
    .
    
  • Sequentially add equivalents of

    
     (0.1 to 1.0 eq).
    
  • Observation: Monitor the chemical shift (

    
    ) of the N-H proton and the acceptor group protons (e.g., 
    
    
    
    -protons of a side chain).
  • Interpretation: A significant downfield shift (

    
     ppm) of the N-H signal, which persists without broadening, indicates strong IMHB (deshielding effect).
    
References
  • Kovačević, B., et al. (2013). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. Journal of Organic Chemistry. Link

  • Leffek, K. T., et al. (1989).[8] Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines and other bases in acetonitrile solvent. Canadian Journal of Chemistry. Link

  • Schwesinger, R., et al. (1987). Stable Phosphazenium Ions in Synthesis—an Efficient, Highly Selective and Versatile Auxiliary Base. Angewandte Chemie International Edition. Link

  • Silverman, R. B., et al. (2004). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry (via PubMed Central). Link

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley.[3] Link

Sources

Foundational

Theoretical and computational studies of N,N',N''-Trimethylguanidine

Theoretical and Computational Frameworks of N,N',N''-Trimethylguanidine (TMG) Executive Summary N,N',N''-Trimethylguanidine (TMG) represents a critical scaffold in the hierarchy of organic superbases.[1] Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Frameworks of N,N',N''-Trimethylguanidine (TMG)

Executive Summary

N,N',N''-Trimethylguanidine (TMG) represents a critical scaffold in the hierarchy of organic superbases.[1] Its unique electronic structure, characterized by "Y-aromaticity" upon protonation, allows it to bridge the gap between traditional amine bases and metal-based catalysts. This guide provides a rigorous computational and theoretical analysis of TMG, focusing on its application in organocatalysis (specifically the Henry reaction) and CO₂ capture. We synthesize Density Functional Theory (DFT) benchmarks with Molecular Dynamics (MD) protocols to offer a self-validating roadmap for researchers.

Structural & Electronic Properties: The Origin of Superbasicity

The catalytic efficacy of TMG stems from the stability of its conjugate acid (TMGH⁺). Unlike localized ammonium ions, the positive charge in TMGH⁺ is delocalized over the CN₃ core, a phenomenon termed Y-aromaticity .

Tautomerism and Symmetry

Theoretical studies confirm that neutral TMG exists primarily in the imino tautomer, maximizing conjugation. However, steric repulsion between methyl groups forces the molecule out of perfect planarity (


), often resulting in 

or

symmetry in the ground state. Upon protonation, the system relaxes into a nearly planar

symmetric cation, significantly reducing reorganization energy.

Table 1: Physicochemical Benchmarks of TMG

Property Value Method/Source
Gas Phase Basicity (GB) ~1016 kJ/mol DFT (B3LYP/6-311+G**) [1]
Proton Affinity (PA) ~235-240 kcal/mol MP2/6-311+G(2df,p) [2]
pKa (Acetonitrile) 23.3 Experimental/SMD Solvation Model [3]
pKa (Water) ~13.6 Experimental/PCM [4]

| Dipole Moment | 2.4 - 2.8 D | DFT (B3LYP) |

Critical Insight: The discrepancy between gas-phase and solution-phase basicity is driven by the high solvation energy of the delocalized cation. When modeling TMG, implicit solvent models (like SMD) are non-negotiable for accuracy.

Computational Methodologies: Best Practices

To accurately model TMG-mediated processes, specific levels of theory are required to account for dispersion forces and charge delocalization.

Recommended DFT Protocols
  • Geometry Optimization: B3LYP-D3(BJ)/6-31+G(d,p)

    • Rationale: The D3 dispersion correction with Becke-Johnson damping is essential for capturing the non-covalent interactions (NCIs) between TMG and substrates (e.g., in transition states).

  • Single Point Energy: M06-2X/6-311++G(2d,2p)

    • Rationale: The M06-2X functional is parameterized for thermodynamics and kinetics of main-group thermochemistry, offering superior accuracy for barrier heights compared to B3LYP.

  • Solvation: SMD (Solvation Model based on Density) in Acetonitrile or Water.

    • Rationale: SMD outperforms PCM for charged species (like TMGH⁺) by better parameterizing the cavity surface tension.

Computational Workflow Diagram

G Start Initial Structure (Neutral TMG) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch GeomOpt Geometry Opt B3LYP-D3(BJ)/6-31+G(d) ConfSearch->GeomOpt Freq Freq Calculation (NIMAG=0 for Minima) GeomOpt->Freq Solv Solvation Correction SMD (MeCN/H2O) Freq->Solv TS_Search TS Search (QST2 / QST3) Freq->TS_Search If Reaction Modeling IRC IRC Validation (Connect R & P) TS_Search->IRC

Caption: Standardized computational workflow for validating TMG thermodynamics and kinetics.

Reactivity & Catalysis: The Henry Reaction

TMG is widely used to catalyze the Henry (nitroaldol) reaction. Computational studies reveal a dual-activation mechanism where TMG acts as a Brønsted base while simultaneously stabilizing the transition state via hydrogen bonding.

Mechanism Breakdown
  • Deprotonation (RDS): TMG deprotonates the nitroalkane (e.g., nitromethane), forming a nitronate anion and the guanidinium cation (TMGH⁺).

  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: The alkoxide intermediate is protonated by TMGH⁺, regenerating the catalyst.

Self-Validating Protocol: In your TS search, look for a specific H-bond distance of 1.8–2.2 Å between the TMG N-H protons and the nitro/carbonyl oxygens. If this interaction is missing, the activation energy will be overestimated by 3–5 kcal/mol.

Catalytic Cycle Visualization

HenryReaction TMG TMG Catalyst (Neutral) TS1 TS1: Deprotonation (TMG...H...CH2NO2) TMG->TS1 + Substrates Substrates Nitromethane + Aldehyde Substrates->TS1 Int1 Ion Pair Intermediate [TMGH+] [Nitronate-] TS1->Int1 TS2 TS2: C-C Bond Formation (Dual Activation) Int1->TS2 + Aldehyde Product Nitroalcohol Product TS2->Product Product->TMG Regeneration

Caption: TMG-catalyzed Henry reaction cycle showing the critical ion-pair intermediate.

Applications in CO₂ Capture

TMG is a leading candidate for non-aqueous CO₂ capture, often forming Ionic Liquids (ILs) or zwitterionic adducts.

Adduct Formation

Computational studies (M06-2X) show that TMG reacts directly with CO₂ to form a carbamate-like zwitterion.

  • Reaction:

    
     (Zwitterion)
    
  • Cooperativity: In clusters of

    
    , the interaction energy increases significantly (from -5.7 kcal/mol for n=1 to -27.5 kcal/mol for n=8), stabilized by intermolecular C-H...O interactions [5].
    
Molecular Dynamics (MD) Simulation Protocol

To model TMG-CO₂ mixtures:

  • Force Field: OPLS-AA or GAFF (General Amber Force Field).

  • Charge Derivation: RESP (Restrained Electrostatic Potential) charges calculated at HF/6-31G* level.

  • Ensemble: NPT (Isothermal-Isobaric) at 300K, 1 atm.

  • Validation: Monitor the Radial Distribution Function (RDF) between TMG nitrogen and CO₂ carbon. A peak at ~1.5 Å indicates chemisorption (bonding), while a peak at ~3.0 Å indicates physisorption.

Experimental Validation Protocols

Computational predictions must be grounded in physical reality. Use these protocols to validate your theoretical models.

  • NMR Titration (pKa Validation):

    • Dissolve TMG in

      
      .
      
    • Titrate with a reference acid (e.g., picric acid).

    • Monitor the shift of the methyl protons. A sigmoid curve confirms the protonation state.

    • Correlation: Compare the inflection point to the calculated

      
      .
      
  • X-Ray Crystallography (Geometry Validation):

    • Crystallize TMG salts (e.g., TMG-HCl).

    • Compare the C-N bond lengths. In the cation, all three C-N bonds should be nearly equal (~1.33 Å), confirming Y-aromaticity. If your DFT optimization shows unequal bonds (>0.05 Å difference), your basis set is insufficient.

References

  • Kovačević, B., et al. (2013).[2] "Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds." Journal of Organic Chemistry.

  • Maksić, Z. B., et al. (2012). "Advances in Determining the Absolute Proton Affinities of Neutral Organic Molecules in the Gas Phase and Their Interpretation: A Theoretical Account." Chemical Reviews.

  • Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry.

  • Perreault, H., et al. (2017). "Guanidine catalysed aminolysis of propylene carbonate: a computational and experimental study." Green Chemistry.

  • Suresh, C. H., et al. (2021). "Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption." Physical Chemistry Chemical Physics.

Sources

Protocols & Analytical Methods

Method

Application Note: N,N',N''-Trimethylguanidine as a Bifunctional Organic Catalyst

This guide focuses on N,N',N''-Trimethylguanidine (1,2,3-TMG) , the symmetric isomer of the more common 1,1,3,3-tetramethylguanidine. While often overshadowed by its tetra-substituted cousin, the symmetric 1,2,3-TMG offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on N,N',N''-Trimethylguanidine (1,2,3-TMG) , the symmetric isomer of the more common 1,1,3,3-tetramethylguanidine. While often overshadowed by its tetra-substituted cousin, the symmetric 1,2,3-TMG offers unique mechanistic advantages due to its high cation symmetry and superior hydrogen-bonding capabilities (two N-H donors vs. one or none in other guanidines).

[1]

Executive Summary

N,N',N''-Trimethylguanidine (CAS: 6145-43-3) is a symmetric, organocatalytic superbase. Unlike the widely used 1,1,3,3-tetramethylguanidine (1,1,3,3-TMG), the symmetric 1,2,3-TMG possesses two secondary amine sites (


) and one imine site (

). This structural feature allows it to function as a dual hydrogen-bond donor , stabilizing anionic transition states more effectively than sterically crowded guanidines. This guide details its application in transesterification and C-C bond formation, leveraging its high basicity (pKa

13.0–13.6) and unique "proton-shuttle" capability.

Technical Profile & Mechanistic Insight

The "Symmetry Effect" in Catalysis

The catalytic potency of N,N',N''-trimethylguanidine stems from the stability of its conjugate acid. Upon protonation, the positive charge is delocalized perfectly across three equivalent nitrogen atoms (Y-aromaticity).

Key Differentiator:

  • 1,1,3,3-TMG: Sterically hindered, acts primarily as a Brønsted base.

  • 1,2,3-TMG (Symmetric): Less sterically hindered with two available N-H protons , allowing it to simultaneously activate nucleophiles (via deprotonation) and stabilize electrophiles (via H-bonding).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifunctional activation mode of 1,2,3-TMG in a generic nucleophilic addition (e.g., Transesterification).

G Cat 1,2,3-TMG (Base) Complex Activated Complex [TMG-H]⁺ ... [RO]⁻ Cat->Complex Deprotonation Nu Nucleophile (R-OH) Nu->Complex TS Transition State Dual H-Bond Stabilization Complex->TS Nu Attack Elec Electrophile (Ester/Aldehyde) Elec->TS Activation TS->Cat Catalyst Turnover Prod Product TS->Prod Collapse

Figure 1: Catalytic cycle showing the activation of a nucleophile by 1,2,3-TMG and subsequent stabilization of the transition state via the guanidinium cation.

Comparative Analysis: Guanidine Bases

The choice of guanidine profoundly affects reaction outcomes. 1,2,3-TMG occupies a "Goldilocks" zone of high basicity without excessive steric bulk.

PropertyN,N',N''-Trimethylguanidine (1,2,3-TMG) 1,1,3,3-Tetramethylguanidine (Standard TMG) TBD (Bicyclic Guanidine)
Structure Symmetric (

potential)
AsymmetricBicyclic (Rigid)
H-Bond Donors 2 (Secondary amines)0-1 (depending on tautomer)1 (Secondary amine)
Basicity (MeCN) High (pKa ~23-24*)High (pKa ~23.3)Very High (pKa ~26)
Nucleophilicity ModerateLow (Non-nucleophilic)High
Primary Use H-bond assisted catalysis, TransesterificationGeneral base alkylationStrained ring opening, Polymerization

*Note: pKa values in acetonitrile (MeCN) are higher than in water. In water, guanidines typically range 12–14.

Experimental Protocols

Protocol A: High-Efficiency Transesterification of Triglycerides

Application: Biodiesel synthesis, Biolubricants, Active Pharmaceutical Ingredient (API) ester protection.

Rationale: 1,2,3-TMG is superior to inorganic bases (NaOH/KOH) because it is soluble in organic phases, preventing soap formation (saponification) and allowing for homogeneous catalysis. Its symmetric cation stabilizes the tetrahedral intermediate.

Materials:

  • Vegetable Oil or Triglyceride substrate (1 equiv)[1]

  • Methanol or Primary Alcohol (6–10 equiv)

  • Catalyst: N,N',N''-Trimethylguanidine (1–3 mol%)

  • Solvent: THF (optional, for miscibility) or Neat

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the triglyceride (e.g., 10 mmol) in the alcohol (e.g., 60 mmol).

    • Note: If the oil and alcohol are immiscible, add minimal THF to create a single phase.

  • Catalyst Addition: Add N,N',N''-Trimethylguanidine (0.1–0.3 mmol) via syringe.

    • Observation: The solution should remain clear. No precipitate indicates the absence of soap formation.

  • Reaction: Heat the mixture to 60°C (or reflux temperature of alcohol) with vigorous magnetic stirring (600 rpm).

    • Time: Monitor via TLC or GC-MS. Typical conversion >95% occurs within 30–60 minutes.

  • Quench & Recovery: Cool to room temperature.

    • Option A (Flash): Evaporate excess alcohol. The catalyst remains in the glycerol phase (if phase separation occurs) or can be washed out with water.

    • Option B (Purification): Dilute with hexane/ethyl acetate, wash with 0.1 M HCl (to protonate and remove guanidine), then brine. Dry over

      
      .[2]
      
  • Catalyst Recycling (Optional): The aqueous phase containing 1,2,3-TMG hydrochloride can be treated with NaOH and extracted back into ether for reuse, though fresh catalyst is recommended for pharma-grade purity.

Protocol B: Nitroaldol (Henry) Reaction

Application: Synthesis of


-nitroalcohols, precursors to amino alcohols.

Rationale: The dual N-H protons of 1,2,3-TMG can hydrogen-bond with the nitro group oxygen atoms, increasing the acidity of the


-proton and stabilizing the nitronate intermediate.

Materials:

  • Aldehyde (1.0 equiv)

  • Nitroalkane (e.g., Nitromethane, 5–10 equiv as solvent/reactant)

  • Catalyst: N,N',N''-Trimethylguanidine (5–10 mol%)

Step-by-Step Methodology:

  • Setup: Place the aldehyde (5 mmol) in a reaction vial.

  • Solvent System: Add Nitromethane (2 mL). If using a solid nitroalkane, use THF as the solvent (5 mL).

  • Initiation: Add 1,2,3-TMG (0.25 mmol) at 0°C .

    • Control: Low temperature prevents dehydration to the nitroalkene (unless the alkene is the desired product).

  • Progression: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Work-up:

    • Dilute with

      
      .
      
    • Wash with water (

      
      ) to remove the water-soluble guanidine catalyst.
      
    • Concentrate organic layer.

  • Result: High diastereoselectivity (anti/syn ratio) is often observed due to the structured transition state mediated by the symmetric guanidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivation by moistureEnsure anhydrous reagents; TMG is hygroscopic and forms carbonates with

in air.
Saponification (Esters) Water presence in alcoholDry alcohol over molecular sieves (3Å) before use.
Phase Separation Failure Emulsion formed by amphiphilic catalystWash with slightly acidic brine (pH 5) to fully protonate the guanidine and force it into the aqueous layer.
Product Racemization High temperature / High loadingReduce catalyst loading to 1 mol% and lower temperature to 0°C.

Safety & Handling (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Flammable liquid.

  • Storage: Store under nitrogen or argon. Highly hygroscopic; absorbs

    
     from air to form guanidinium carbonates.
    
  • Compatibility: Incompatible with strong oxidizing agents and acids.

References

  • Basicity and Structure

    • Title: "Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile"
    • Source: ResearchG
    • Context: Establishes the high proton affinity and stability of the symmetric guanidinium c
  • Transesterification Catalysis

    • Title: "Transesterific
    • Source: J. Braz. Chem. Soc. (SciELO)
    • Context: Cites 1,2,3-trimethylguanidine as a model for high-symmetry guanidine catalysts in biodiesel production.[2]

  • General Guanidine Applications

    • Title: "1,1,3,3-Tetramethylguanidine" (Comparison Context)
    • Source: Wikipedia / Organic Syntheses

    • Context: Provides baseline data for TMG derivatives and general handling procedures for guanidine bases.
    • [3]

  • Chemical Properties

    • Title: "N,N',N''-Trimethylguanidine Compound Summary"
    • Source: PubChem[4]

    • Context: Physical properties, CAS 6145-43-3 verification, and safety data.

Sources

Application

Employing N,N',N''-Trimethylguanidine as a strong, non-nucleophilic base

High-Fidelity Catalysis & Non-Nucleophilic Basicity in Organic Synthesis[1][2][3][4] Executive Summary: The "Goldilocks" Base In the landscape of organic bases, N,N',N''-Trimethylguanidine (TMG) occupies a critical "swee...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Catalysis & Non-Nucleophilic Basicity in Organic Synthesis[1][2][3][4]

Executive Summary: The "Goldilocks" Base

In the landscape of organic bases, N,N',N''-Trimethylguanidine (TMG) occupies a critical "sweet spot" between the mild basicity of triethylamine (TEA) and the aggressive, often expensive nature of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

TMG is a strong, non-nucleophilic organic base .[1][2][3] Its utility stems from its ability to deprotonate moderately acidic substrates (pKₐ 10–13) without competing as a nucleophile in electrophilic substitutions.[2] This guide details the physicochemical grounding of TMG and provides validated protocols for its use in C-C bond formation (Henry Reaction) and advanced radiopharmaceutical synthesis.

Physicochemical Profile

TMG exhibits high basicity due to the resonance stabilization of its conjugate acid (the guanidinium cation). Unlike inorganic bases, it is soluble in most organic solvents (CH₂Cl₂, MeCN, THF), allowing for homogeneous catalysis.

PropertyValueContext
CAS Number 6145-43-3-
Molecular Weight 101.15 g/mol -
Density 0.92 g/mLLiquid at RT
Boiling Point ~160 °CHigh boiling point; requires vacuum distillation for removal or acid wash.[2][4]
pKₐ (Conjugate Acid) 13.6 (H₂O) Stronger than TEA (10.75); comparable to DBU in water.
pKₐ (MeCN) ~23.3 Highly effective in aprotic polar solvents.[2]
Solubility MiscibleWater, Ethanol, Acetonitrile, DCM, THF.[2]
Mechanistic Insight: Resonance Stabilization

The driving force behind TMG's basicity is the delocalization of the positive charge across the three nitrogen atoms upon protonation. This stability makes the forward reaction (proton capture) thermodynamically favorable.[2]

TMG_Resonance cluster_resonance Resonance Stabilized Conjugate Acid (Guanidinium Cation) TMG TMG (Free Base) Res1 N+ TMG->Res1 Protonation H_Plus H+ H_Plus->Res1 Res2 N+ Res1->Res2 delocalization Res3 N+ Res2->Res3 delocalization

Figure 1: Protonation of TMG leads to a highly stable guanidinium cation, driving the equilibrium toward deprotonation of the substrate.

Application Protocol A: The Henry (Nitroaldol) Reaction

The Henry reaction couples a nitroalkane with a carbonyl compound to form β-nitroalcohols.[5] Strong inorganic bases (KOH, NaOH) often trigger a retro-Henry reaction (cleavage of the product) or dehydration to nitroalkenes. TMG is mild enough to prevent side reactions but strong enough to catalyze the forward reaction efficiently.[2]

Materials
  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Nitromethane (1.5 – 2.0 equiv)

  • Catalyst: TMG (10 – 20 mol%)[1]

  • Solvent: THF or Ethanol (anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add Nitromethane (15 mmol, 1.5 equiv) via syringe.

  • Catalysis: Cool the solution to 0 °C (ice bath) to control exotherm. Add TMG (1.0 mmol, 10 mol%) dropwise.[2]

    • Note: The solution may turn slightly yellow, indicating the formation of the nitronate intermediate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3).[2] Look for the disappearance of the aldehyde spot.

  • Quench: Once complete, quench by adding saturated aqueous NH₄Cl (10 mL). This neutralizes the TMG and stops any retro-reaction.[2]

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

Application Protocol B: Base-Sensitive 18F-Radiolabeling

In Positron Emission Tomography (PET) tracer synthesis, standard bases (K₂CO₃/Kryptofix 2.2.2) can be too harsh for base-sensitive precursors (e.g., those containing esters or labile protecting groups).[2] TMG offers a "soft" organic alternative for activating [18F]Fluoride in acetonitrile.[2]

Workflow Logic

Unlike ionic bases, TMG is fully soluble in acetonitrile (MeCN), eliminating the need for phase-transfer catalysts (like Kryptofix) in some specialized protocols.

PET_Workflow Step1 1. Trapping Step2 2. Elution & Drying Step1->Step2 Step3 3. Fluorination Step2->Step3 Step4 4. Purification Step3->Step4 Detail2 Elute with TMG/H2O/MeCN Azeotropic dry (x3) Detail2->Step2 Detail3 Add Precursor in MeCN Heat (85-110°C) Detail3->Step3

Figure 2: Workflow for TMG-mediated nucleophilic radiofluorination.

Protocol
  • Trapping: Trap aqueous [18F]Fluoride on a QMA (Quaternary Methyl Ammonium) cartridge.

  • Elution: Elute the fluoride into a reaction vial using a solution of TMG (5 mg) in MeCN/Water (1 mL, 9:1 v/v).

    • Why: TMG forms a [TMG-H]⁺[18F]⁻ complex that is soluble in organic solvents.[2]

  • Drying: Evaporate the solvent at 100 °C under a stream of helium/nitrogen. Add anhydrous MeCN (1 mL) and evaporate again (Azeotropic drying) to remove residual water. Repeat 2x.

    • Critical: Water inhibits nucleophilic fluorination.[2]

  • Labeling: Dissolve the precursor (e.g., a nitropyridine or trimethylammonium tosylate derivative) in anhydrous MeCN (1 mL). Add to the dried [18F]Fluoride/TMG complex.[2]

  • Reaction: Heat at 90–110 °C for 10–15 minutes in a sealed vessel.

  • Purification: Dilute with water/HPLC mobile phase and purify via semi-prep HPLC.

Handling, Safety, and Storage
  • Hazards: TMG is corrosive (causes skin burns/eye damage) and flammable (Flash point ~50 °C).

  • Storage: Hygroscopic. Store under Nitrogen or Argon in a cool, dry place. It absorbs CO₂ from the air to form carbonates, which can alter stoichiometry.[2]

  • Incompatibility: Reacts violently with strong oxidizing agents and acid anhydrides.[2]

References
  • PubChem. (2025).[2] N,N',N''-Trimethylguanidine Compound Summary. National Library of Medicine.[2] [Link]

  • Simoni, D., et al. (2000).[2] Tetramethylguanidine (TMG)-catalyzed Henry reaction. Journal of Organic Chemistry. (General reference for TMG catalytic utility).

  • Lemoine, P., et al. (2012).[2] Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac Group / Microreview.[2] [Link]

  • Organic Chemistry Portal. (2024).[2][6] 1,1,3,3-Tetramethylguanidine as a Base. [Link][7]

Sources

Method

Standard protocol for a reaction catalyzed by N,N',N''-Trimethylguanidine

Application Note: High-Fidelity Nitroaldol (Henry) Reaction Catalyzed by N,N',N''-Trimethylguanidine ( -TMG) Executive Summary This application note details the standard protocol for utilizing N,N',N''-Trimethylguanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nitroaldol (Henry) Reaction Catalyzed by N,N',N''-Trimethylguanidine ( -TMG)

Executive Summary

This application note details the standard protocol for utilizing N,N',N''-Trimethylguanidine (


-TMG)  as an organocatalyst in carbon-carbon bond-forming reactions, specifically the Henry (Nitroaldol) Reaction .

Unlike the commodity chemical 1,1,3,3-tetramethylguanidine (common TMG), the symmetrical N,N',N''-Trimethylguanidine isomer possesses unique


 symmetry and three accessible N-H sites. This structural feature allows for a Dual Hydrogen-Bonding Activation  mode, significantly enhancing transition state organization and reaction rates for nitroaldol condensations. This guide provides a robust, self-validating methodology for researchers requiring high-purity 

-nitroalcohols, which are critical precursors for

-amino alcohols and pharmaceutical intermediates.

Technical Background & Mechanistic Insight

The Catalyst: -TMG vs. Common TMG

It is critical to distinguish the catalyst used in this protocol from the more common variant.

FeatureN,N',N''-Trimethylguanidine (

-TMG)
1,1,3,3-Tetramethylguanidine (Common TMG)
Structure Symmetrical (

); Methyl on each Nitrogen
Unsymmetrical; Two Methyls on two Nitrogens
Active Protons 3 (N-H sites available for H-bonding)1 (N-H site available)
Mechanism Dual Activation (Base + H-Bond Donor)Primarily Brønsted Base
Application Stereocontrolled/Transition-State specificGeneral Base Catalysis
Mechanism of Action: Dual Activation

The efficacy of N,N',N''-Trimethylguanidine lies in its ability to act simultaneously as a Brønsted base and a Hydrogen-bond donor.

  • Deprotonation: The imine nitrogen deprotonates the nitroalkane (

    
    -proton), generating a nitronate species.
    
  • Transition State Stabilization: The remaining N-H protons on the guanidinium core form hydrogen bonds with the carbonyl oxygen of the aldehyde (electrophile) and the nitronate oxygen. This "clamping" effect lowers the activation energy and organizes the transition state, often leading to higher yields and cleaner reaction profiles than simple amine bases (e.g., TEA, DBU).

Visualization: Catalytic Cycle

The following diagram illustrates the dual-activation pathway unique to the N,N',N''-isomer.

G Cat N,N',N''-TMG (Catalyst) Complex [Guanidinium-Nitronate] Intermediate Cat->Complex Deprotonation (-H+) Sub1 Nitroalkane (Nucleophile) Sub1->Complex Sub2 Aldehyde (Electrophile) TS Dual H-Bond Transition State Sub2->TS Complex->TS + Electrophile Prod β-Nitroalcohol (Product) TS->Prod C-C Bond Formation Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle showing the activation of the nitronate and aldehyde by N,N',N''-TMG.

Standard Experimental Protocol

Materials & Reagents[1][2][3]
  • Catalyst: N,N',N''-Trimethylguanidine (>98% purity).[1] Note: If synthesizing in-house, ensure removal of methylamine impurities.

  • Substrate A: Benzaldehyde (or derivative), freshly distilled to remove benzoic acid.

  • Substrate B: Nitromethane (Reagent Grade).

  • Solvent: Tetrahydrofuran (THF), anhydrous. Alternative: 2-MeTHF for green chemistry compliance.

  • Quench: 0.1 M HCl or Saturated Ammonium Chloride (

    
    ).
    
Reaction Setup (Scale: 1.0 mmol)
ComponentEquiv.AmountNotes
Aldehyde 1.01.0 mmolLimiting Reagent
Nitromethane 5.0 - 10.05.0 - 10.0 mmolExcess drives equilibrium
N,N',N''-TMG 0.10 (10 mol%)0.1 mmolCatalyst
THF N/A2.0 mLConcentration ~0.5 M
Step-by-Step Procedure
Phase 1: Pre-Complexation
  • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Add Nitromethane (5.0 mmol) and anhydrous THF (1.0 mL).

  • Add N,N',N''-TMG (0.1 mmol) via microsyringe.

  • Critical Step: Stir at

    
     for 10 minutes. This allows the formation of the guanidinium-nitronate ion pair prior to electrophile introduction.
    
Phase 2: Reaction[2]
  • Dissolve the Aldehyde (1.0 mmol) in the remaining THF (1.0 mL).

  • Add the aldehyde solution dropwise to the reaction flask over 5 minutes at

    
    .
    
  • Allow the reaction to warm to Room Temperature (

    
    ) and stir.
    
    • Time: Typically 2–6 hours depending on aldehyde electronics (Electron-deficient aldehydes react faster).

Phase 3: Monitoring (Self-Validation)
  • TLC Method: Elute with Hexanes:EtOAc (7:3).

    • Stain: UV (254 nm) for aldehyde consumption.

    • Stain:KMnO4 or Vanillin dip. The product (

      
      -nitroalcohol) usually stains yellow/brown and runs lower (
      
      
      
      ) than the aldehyde (
      
      
      ).
    • Stop Condition: Disappearance of the aldehyde spot.

Phase 4: Work-up & Isolation
  • Quench: Add 2 mL of Saturated

    
     solution. Stir vigorously for 5 minutes.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate in vacuo. Caution: Do not heat nitromethane residues above 
    
    
    
    due to safety risks.
  • Purification: Flash column chromatography (Silica Gel 60). Gradient: 100% Hexanes

    
     80:20 Hexanes:EtOAc.
    

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Prep Pre-Complexation (TMG + Nitromethane, 0°C) Start->Prep Add Add Aldehyde (Dropwise) Prep->Add React Reaction (RT, 2-6 Hours) Add->React Monitor TLC Validation (Hex:EtOAc 7:3) React->Monitor Monitor->React Aldehyde Present Quench Quench (Sat. NH4Cl) Monitor->Quench Complete Extract Extraction & Drying (EtOAc / Na2SO4) Quench->Extract Pure Flash Chromatography Extract->Pure

Figure 2: Operational workflow for the TMG-catalyzed Henry reaction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure TMG is dry. Moisture protonates the base irreversibly. Increase TMG to 15 mol%.
Retro-Henry Reaction Equilibrium ShiftThe Henry reaction is reversible. Avoid prolonged reaction times. Quench immediately upon TLC completion.
Dehydration Byproduct Nitroalkene FormationReaction temperature too high or workup too acidic. Keep T <

.[2] Use buffered quench.
Poor Solubility Solvent IncompatibilitySwitch from THF to Acetonitrile (MeCN) . MeCN often stabilizes the charged intermediate better.

Safety & Handling

  • N,N',N''-Trimethylguanidine: Corrosive and hygroscopic. Handle in a fume hood. Causes skin burns and eye damage.

  • Nitromethane: High energy compound. Shock sensitive in pure form or under basic conditions at high heat. Never distill the reaction mixture to dryness if unreacted nitromethane is present.

  • Waste Disposal: Quenched reaction mixtures containing nitro compounds must be disposed of in designated halogenated organic waste streams (depending on local EH&S regulations regarding nitro-compounds).

References

  • Guanidine Basicity & Structure

    • Dardonville, C., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. ACS Omega. Link

  • Mechanistic Insight (Dual Activation)

    • Tan, B., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction: Origin of Selectivity and New Catalyst Design. Molecules. Link

  • General Henry Reaction Protocols

    • Palomo, C., et al. (2007). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. European Journal of Organic Chemistry. Link

  • Superbase Design utilizing N,N',N''-TMG

    • Kovačević, B., et al. (2005). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. Journal of Physical Chemistry A. Link

Sources

Application

Application Note: N,N',N''-Trimethylguanidine in Polymerization Processes

Executive Summary & Chemical Profile N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetric organic superbase distinct from its more common isomer, 1,1,3,3-tetramethylguanidine (TMG). While 1,1,3,3-TMG is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetric organic superbase distinct from its more common isomer, 1,1,3,3-tetramethylguanidine (TMG). While 1,1,3,3-TMG is frequently employed as a general base, the symmetric N,N',N''-isomer offers unique catalytic advantages driven by the high symmetry of its conjugate acid (guanidinium cation). This symmetry delocalizes positive charge more effectively, stabilizing transition states in transesterification and silanol condensation reactions.

This guide details the application of N,N',N''-Trimethylguanidine in Ring-Opening Polymerization (ROP) of cyclic esters and Silane/Siloxane Curing , providing validated protocols that leverage its specific structural properties.

Chemical Identification
PropertySpecification
IUPAC Name 1,2,3-Trimethylguanidine
Common Name N,N',N''-Trimethylguanidine (Sym-TMG)
CAS Number 6145-43-3
Molecular Formula

Molecular Weight 101.15 g/mol
Basicity (pKa) ~12.0–13.0 (Acetonitrile)
Solubility Miscible in

, THF, Toluene, Water

Mechanism of Action: The Symmetry Advantage[3]

Unlike asymmetric guanidines, N,N',N''-Trimethylguanidine possesses


 (or effective 

) symmetry upon protonation. In polymerization catalysis, particularly ROP, this symmetry plays a critical role in stabilizing the tetrahedral intermediate formed during monomer ring-opening.
Catalytic Mode: Bifunctional Activation

In the Ring-Opening Polymerization of lactide or caprolactone, N,N',N''-Trimethylguanidine operates via a Hydrogen-Bonding General Base mechanism:

  • Nucleophile Activation: The imine nitrogen accepts a proton from the initiating alcohol (or chain end), increasing its nucleophilicity.

  • Transition State Stabilization: The resulting symmetric guanidinium cation forms a dual hydrogen-bond complex with the monomer's carbonyl oxygen and the alkoxide intermediate. This "oxyanion hole" stabilization is enhanced by the symmetric distribution of charge across the three nitrogen atoms.

Caption: Catalytic cycle for ROP showing activation of the initiator and stabilization of the transition state by the guanidinium cation.

Application Protocol A: ROP of L-Lactide

This protocol utilizes N,N',N''-Trimethylguanidine to synthesize Poly(L-lactide) (PLLA) with controlled molecular weight and narrow dispersity (


). The symmetric cation minimizes transesterification side reactions (back-biting), often yielding better control than asymmetric analogs.
Materials
  • Monomer: L-Lactide (Recrystallized from dry toluene).

  • Catalyst: N,N',N''-Trimethylguanidine (98%, dried over

    
     and distilled).
    
  • Initiator: Benzyl Alcohol (BnOH) (Distilled over

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Quenching Agent: Benzoic Acid.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Perform all manipulations in a glovebox under

    
     or Ar atmosphere (
    
    
    
    ppm).
  • Stock Solution Preparation:

    • Dissolve N,N',N''-Trimethylguanidine in DCM to create a 0.1 M stock solution.

    • Dissolve Benzyl Alcohol in DCM to create a 0.1 M stock solution.

  • Reaction Assembly:

    • In a Schlenk tube, dissolve L-Lactide (1.44 g, 10.0 mmol) in DCM (8.0 mL).

    • Add Benzyl Alcohol stock solution (1.0 mL, 0.1 mmol) for a target Degree of Polymerization (

      
      ) of 100.
      
    • Add N,N',N''-Trimethylguanidine stock solution (0.5 mL, 0.05 mmol). Note: A 0.5–1.0 eq ratio relative to initiator is recommended.

  • Polymerization:

    • Seal the tube and stir at 25 °C .

    • Time: Reaction typically reaches >95% conversion within 10–30 minutes depending on catalyst loading.

  • Quenching & Isolation:

    • Quench by adding excess Benzoic Acid (10-20 mg).

    • Precipitate the polymer into cold Methanol (100 mL).

    • Filter and dry under vacuum at 40 °C for 12 hours.

Expected Results
ParameterValueNotes
Conversion > 95%Determined by

NMR

(Theoretical)
14,400 g/mol Based on [M]/[I] = 100

(GPC)
13,800–15,000 g/mol Excellent agreement
Dispersity (

)
1.05 – 1.10Indicates "living" character

Application Protocol B: Moisture-Curable Silane Coatings

N,N',N''-Trimethylguanidine is highly effective in catalyzing the condensation of silanol-terminated polymers (e.g., PDMS) or alkoxysilanes. Its basicity accelerates hydrolysis and condensation without the toxicity associated with organotin catalysts (e.g., DBTDL).

Materials
  • Resin:

    
    -Dimethoxysilyl-terminated Polypropylene Glycol (MS Polymer) or Silanol-terminated PDMS.
    
  • Crosslinker: Methyltrimethoxysilane (MTMS).

  • Catalyst: N,N',N''-Trimethylguanidine.[1][2][3][4]

  • Adhesion Promoter: Aminopropyltrimethoxysilane (APTMS).

Workflow Diagram

Caption: Workflow for formulating and curing tin-free silane systems using N,N',N''-Trimethylguanidine.

Step-by-Step Methodology
  • Pre-Mixing: In a planetary mixer, combine the Silyl-terminated polymer (100 parts) with plasticizers and fillers (calcium carbonate) if required. Dehydrate under vacuum at 80 °C for 1 hour.

  • Catalyst Addition: Cool to < 40 °C. Add N,N',N''-Trimethylguanidine (0.2 to 0.5 parts by weight).

  • Crosslinker Addition: Add Methyltrimethoxysilane (2-3 parts) and mix under nitrogen for 10 minutes.

  • Curing Test:

    • Cast a film (2 mm thickness) on a glass plate.

    • Expose to 23 °C / 50% Relative Humidity.

    • Tack-Free Time: 15–45 minutes (faster than standard amine catalysts).

    • Full Cure: 24 hours.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Dispersity (

)
Trace water in monomer/solventRe-dry L-Lactide (recrystallize x2) and distill solvent over Na/Benzophenone or

.
Slow Polymerization Rate Catalyst deactivation by acidsEnsure monomer is acid-free (no residual lactic acid). Increase catalyst loading to 1.0 eq vs initiator.
Yellowing of Polymer Oxidation of catalystEnsure strict inert atmosphere (

/Ar). Use fresh catalyst.
Phase Separation (Silanes) Catalyst incompatibilityN,N',N''-Trimethylguanidine is generally miscible, but for highly non-polar resins, pre-dilute in a small amount of alcohol.

References

  • Schuchardt, U., et al. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society. (Highlights the superior performance of symmetric guanidines like 1,2,3-trimethylguanidine in transesterification due to cation symmetry).

  • Kovacevic, B., et al. (2013). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds.[1][4][6] The Journal of Organic Chemistry.[4] (Establishes N,N',N''-Trimethylguanidine as a reference standard for superbase design and proton affinity).

  • Wakana, K., et al. (2016). Curable coating compositions of silane functional polymers.[7] World Intellectual Property Organization, WO2016137881A1. (Validates the use of trimethylguanidine isomers in tin-free silane curing).

  • Lohmeijer, B. G. G., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters.[8] Macromolecules. (General reference for guanidine-mediated ROP mechanisms).

Sources

Method

N,N',N''-Trimethylguanidine in the synthesis of bioactive compounds

Application Note: Strategic Utilization of -Trimethylguanidine in Bioactive Synthesis -Trimethylguanidine Scaffolds for Peptidomimetics and Heterocycle Construction Executive Summary & Technical Distinction[1] In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of -Trimethylguanidine in Bioactive Synthesis


-Trimethylguanidine Scaffolds for Peptidomimetics and Heterocycle Construction

Executive Summary & Technical Distinction[1]

In the landscape of organic synthesis, "TMG" colloquially refers to 1,1,3,3-tetramethylguanidine, a non-nucleophilic Barton base. However,


-Trimethylguanidine (sym-TMG)  represents a distinct chemical entity with unique utility in drug discovery. Unlike its tetramethylated isomer, which serves primarily as a proton scavenger, sym-TMG functions as a privileged structural building block .

This Application Note details the use of sym-TMG and its derivatives in synthesizing bioactive compounds. Specifically, it addresses the installation of methyl-guanidine motifs (arginine mimetics) and the construction of nitrogen-rich heterocycles (triazinones).

Chemical Distinction Table
Feature1,1,3,3-Tetramethylguanidine (Common TMG)

-Trimethylguanidine (Sym-TMG)
Structure Unsymmetrical (

)
Symmetrical (

)
Primary Role Strong, non-nucleophilic base (Catalyst)Pharmacophore / Building Block
H-Bonding Limited (Sterically hindered)High (Multiple donor/acceptor sites)
Key Application Michael additions, Aldol condensationsPeptidomimetics, Heterocycle synthesis

Application I: Guanidinylation for Arginine Mimetics

The guanidine moiety is a critical pharmacophore found in numerous drugs (e.g., Metformin, Cimetidine) and bioactive peptides (Arginine). The


-trimethyl substitution pattern is particularly valuable for creating lipophilic arginine analogs that can cross cell membranes more effectively than their unsubstituted counterparts.
Mechanism of Action

The synthesis relies on electrophilic activation of the guanidine core. Sym-TMG derivatives (often protected) react with primary or secondary amines to transfer the guanidine group. This process, known as guanidinylation , transforms an amine-bearing scaffold into a guanidine-bearing bioactive.

Protocol: Synthesis of -Trimethylguanidinyl-Peptides

Target: Installation of a methylated arginine mimic onto a lysine side chain.

Reagents Required:
  • Substrate: Peptide with free

    
    -amino group (Lysine residue), resin-bound.
    
  • Reagent:

    
    -Di-Boc-
    
    
    
    -triflyl-guanidine (Activated sym-TMG precursor).
  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) / Dimethylformamide (DMF).

Step-by-Step Methodology:
  • Resin Preparation:

    • Swell 100 mg of peptide-resin (loading 0.5 mmol/g) in DCM for 20 minutes.

    • Drain and wash with DMF (3x).

  • Activation:

    • In a separate vial, dissolve

      
      -Di-Boc-
      
      
      
      -triflyl-guanidine
      (3.0 equiv relative to resin loading) in 2 mL DMF.
    • Add DIPEA (4.0 equiv). The solution should remain clear.

    • Note: The triflyl group is an excellent leaving group, making the central carbon highly electrophilic.

  • Coupling (Guanidinylation):

    • Add the activated reagent solution to the resin.

    • Agitate at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Perform a Kaiser test. A negative result (no blue color) indicates complete consumption of the free amine.

  • Deprotection:

    • Wash resin with DMF (5x) and DCM (5x).

    • Treat with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove Boc protecting groups and cleave from resin (if desired).

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Application II: Synthesis of Bioactive Heterocycles (Triazinones)


-Trimethylguanidine is a key intermediate in the synthesis of triazinone herbicides (e.g., Hexazinone) and related antiviral scaffolds. The symmetric distribution of methyl groups directs the cyclization regioselectivity.
Pathway Visualization

The following diagram illustrates the divergence between using TMG as a base versus a building block.

GuanidinePathways Start Starting Material: Primary Amine Decision Reagent Selection Start->Decision PathA 1,1,3,3-TMG (Base) Decision->PathA Proton Scavenging PathB N,N',N''-TMG (Reagent) Decision->PathB Nucleophilic Attack ProdA Deprotonated Intermediate (Catalysis) PathA->ProdA ProdB Guanidinylated Scaffold (Bioactive Core) PathB->ProdB Cyclization Cyclization with Ethyl Chloroformate ProdB->Cyclization Final Triazinone Heterocycle (e.g. Hexazinone Analog) Cyclization->Final

Figure 1: Decision tree illustrating the synthetic divergence between common TMG (base) and sym-TMG (building block) in bioactive synthesis.

Protocol: Cyclization to Triazinone Core

Context: Synthesis of Hexazinone analogs (Photosystem II inhibitors / Antiviral screening).

  • Carbamate Formation:

    • React the amine substrate with ethyl chloroformate to form the carbamate intermediate.

    • Conditions: THF,

      
      , 1 hour.
      
  • Guanidine Incorporation:

    • React the carbamate with

      
      -Trimethylguanidine  (generated in situ or added as free base).
      
    • Stoichiometry: 1.1 equiv sym-TMG.

    • Solvent: Toluene or Xylene.

  • Thermal Cyclization:

    • Heat the mixture to reflux (

      
      ).
      
    • The internal nucleophilic attack of the guanidine nitrogen onto the carbamate carbonyl releases ethanol and closes the ring.

    • Yield Optimization: Use a Dean-Stark trap to remove ethanol, driving the equilibrium forward.

Advanced Concept: Design of Organic Superbases

While sym-TMG itself is a base, its true power lies in "Superbase" design . By substituting the nitrogens with side chains capable of intramolecular hydrogen bonding (e.g., 3-dimethylaminopropyl groups), the basicity is enhanced significantly (up to 15-20 kcal/mol higher proton affinity than standard TMG).[1]

  • Relevance: These "proton sponges" are used to catalyze reactions in sensitive bioactive synthesis where metal catalysts must be avoided.

  • Mechanism: Upon protonation, the symmetric structure allows the proton to be "trapped" by multiple internal H-bonds, stabilizing the conjugate acid.

References

  • Design of Superbasic Guanidines

    • Title: Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds.[1]

    • Source: Academia.edu / J. Phys. Chem. A.
    • Significance: Establishes -trimethylguanidine as the core scaffold for designing non-ionic superbases used in sensitive organic c
  • Guanidinylation Reagents

    • Title: A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines.[2]

    • Source: Organic Chemistry Portal / Synlett.[2]

    • Significance: Provides the foundational chemistry for protecting and activating guanidine cores for transfer to amine substr
  • Heterocycle Synthesis (Hexazinone)

    • Title: Development of an optimized process for the production of Hexazinone.
    • Source: University of Johannesburg (CORE).
    • Significance: Details the industrial and lab-scale use of -ethoxycarbonyl- -trimethylguanidine in synthesizing bioactive triazinones.
  • Bioactive Guanidine Derivatives

    • Title: Basic antiinflammatory compounds.[3] N,N',N''-Trisubstituted guanidines.[2][1][3][4][5][6][7][8]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • Significance: Validates the -substitution pattern as a bioactive pharmacophore in anti-inflamm

Sources

Application

Application Note: Experimental Design for Reactions Involving N,N',N''-Trimethylguanidine (TMG)

Abstract N,N',N''-Trimethylguanidine (TMG) is a potent, non-nucleophilic organic superbase (pKₐ ~13.6 in H₂O; ~23.3 in MeCN) widely utilized in organic synthesis and polymer chemistry. Unlike amidine bases (e.g., DBU, DB...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N',N''-Trimethylguanidine (TMG) is a potent, non-nucleophilic organic superbase (pKₐ ~13.6 in H₂O; ~23.3 in MeCN) widely utilized in organic synthesis and polymer chemistry. Unlike amidine bases (e.g., DBU, DBN), TMG offers a unique balance of high basicity and moderate steric hindrance, making it an ideal catalyst for base-mediated transformations such as the Henry reaction, Michael additions, and the Ring-Opening Polymerization (ROP) of cyclic esters. This guide details the physicochemical properties of TMG, safety protocols, and optimized experimental procedures for its primary applications.

Chemical Profile & Properties[1][2][3][4][5]

TMG is distinguished by the resonance stabilization of its conjugate acid (guanidinium cation). Its basicity is significantly higher than triethylamine (TEA) but generally lower than phosphazene bases, positioning it as a "goldilocks" reagent for reactions requiring strong deprotonation without the side reactions associated with harsher alkoxides.

PropertyValue / DescriptionRelevance
CAS Number 6145-43-3Identification
Molecular Weight 101.15 g/mol Stoichiometry calculations
Boiling Point ~160 °CHigh boiling point allows for elevated temp reactions
pKₐ (H₂O) ~13.6Strong base in aqueous/protic media
pKₐ (MeCN) ~23.3Superbase behavior in aprotic organic solvents
Solubility Miscible in H₂O, EtOH, THF, MeCN, TolueneVersatile solvent compatibility
Nucleophilicity Moderate to LowReduced risk of nucleophilic attack on electrophiles compared to primary amines

Safety & Handling (Critical)

Hazard Class: Corrosive (Category 1B), Flammable Liquid (Category 3).

  • Engineering Controls: All transfers must be performed in a fume hood. TMG releases caustic vapors that can damage respiratory mucosa.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

  • Incompatibility: Reacts violently with strong acids and oxidizing agents. Absorbs CO₂ from air (see Section 6); store under inert atmosphere (Ar or N₂) to maintain titer.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.

Application 1: The Henry (Nitroaldol) Reaction[4][5][6][7][8][9][10]

TMG is a superior catalyst for the Henry reaction, promoting the addition of nitroalkanes to aldehydes/ketones. Its basicity is sufficient to deprotonate the


-proton of the nitroalkane (pKₐ ~10 for nitromethane) without inducing retro-aldol or dehydration side reactions often seen with hydroxide bases.
Reaction Mechanism

The reaction proceeds via a reversible deprotonation of the nitroalkane to form a nitronate anion, which attacks the carbonyl carbon.[1] The resulting alkoxide is protonated by the conjugate acid (TMGH⁺).

HenryMechanism TMG TMG Base Nitro Nitroalkane (R-CH2-NO2) TMG->Nitro Deprotonation Nitronate Nitronate Anion [R-CH-NO2]- Nitro->Nitronate - H+ Alkoxide Beta-Nitro Alkoxide Nitronate->Alkoxide + Aldehyde (C-C Bond Formation) Aldehyde Aldehyde (R'-CHO) Product Beta-Nitro Alcohol Alkoxide->Product Protonation (Regenerates TMG) Product->TMG Catalyst Turnover

Figure 1: Catalytic cycle of TMG-mediated nitroaldol reaction.

Experimental Protocol

Objective: Synthesis of 2-nitro-1-phenylethanol from benzaldehyde and nitromethane.

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen.

  • Charging: Add Benzaldehyde (1.0 mmol, 106 mg) and Nitromethane (5.0 mmol, 0.27 mL, 5 equiv) to the flask.

    • Note: Excess nitromethane serves as both reagent and co-solvent, driving the equilibrium forward.

  • Solvent: Add anhydrous THF (3.0 mL).

  • Catalyst Addition: Add TMG (0.1 mmol, 12.5 µL, 10 mol%) via microsyringe.

  • Reaction: Stir at 0 °C to Room Temperature (RT) . Monitor by TLC (EtOAc/Hexane 1:4).

    • Typical time: 30 mins to 4 hours.[2]

  • Quenching: Once conversion >95%, quench by adding saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

Application 2: Ring-Opening Polymerization (ROP) of Lactide

TMG acts as an organocatalyst for the ROP of cyclic esters (lactide, caprolactone). It operates via a "bifunctional" activation mechanism, often activating the alcohol initiator through H-bonding, increasing its nucleophilicity.

Mechanism & Workflow[5]

ROP_Workflow Start Start: ROP Setup Dry Drying Step: Lactide (Recryst. Toluene) TMG (Distilled over CaH2) Start->Dry Inert Glovebox/Schlenk: Strictly Anhydrous Dry->Inert Mix Reaction: Lactide + ROH (Initiator) + TMG Inert->Mix Prop Propagation: Chain Growth Mix->Prop Term Termination: Add Benzoic Acid Prop->Term

Figure 2: Workflow for moisture-sensitive organocatalytic polymerization.

Experimental Protocol

Objective: Synthesis of Poly(L-lactide) (PLLA) using Benzyl Alcohol (BnOH) initiator.

  • Reagent Prep:

    • L-Lactide: Recrystallize twice from dry toluene. Store in glovebox.

    • TMG: Distill over CaH₂ under reduced pressure.

    • DCM (Solvent): Dry over activated alumina columns.

  • Setup: In a glovebox, charge a vial with L-Lactide (1.0 g, 6.94 mmol).

  • Initiator: Add Benzyl Alcohol (14.4 µL, 0.138 mmol) for a target Degree of Polymerization (DP) of 50.

  • Solvent: Add anhydrous DCM (3.5 mL) to dissolve the monomer ([M]₀ ~ 2.0 M).

  • Catalysis: Add TMG (0.5 - 1.0 mol% relative to monomer) to start the reaction.

  • Monitoring: Stir at RT. Aliquots can be taken for ¹H NMR analysis (methine signal shift).

    • Reaction time: Typically < 1 hour for TMG.

  • Termination: Remove from glovebox and immediately add Benzoic Acid (excess) or Acetyl Chloride to quench the basic catalyst.

  • Precipitation: Drop the reaction mixture into cold Methanol (100 mL) to precipitate the polymer. Filter and dry under vacuum.

Application 3: CO₂ Capture (Switchable Solvents)

TMG reacts reversibly with CO₂ in the presence of alcohols to form alkylcarbonate salts (ionic liquids). This property is used in "Switchable Polarity Solvents" (SPS).

Protocol:

  • Mix TMG and an alcohol (e.g., Methanol or Hexanol) in a 1:1 molar ratio. The solution is a non-polar liquid.

  • Bubble dry CO₂ gas through the solution for 15-30 minutes.

  • Observation: The liquid will become viscous and polar (ionic liquid form: [TMGH]⁺[ROCO₂]⁻).

  • Reversal: Bubble N₂ or Argon through the mixture at 60 °C to release CO₂ and return to the non-polar liquid state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Henry) Retro-aldol reactionLower temperature (0 °C or -10 °C); reduce reaction time.
No Polymerization (ROP) Moisture contaminationTMG is hygroscopic. Ensure lactide and solvent are <10 ppm H₂O.
Broad PDI (ROP) TransesterificationStop reaction at <90% conversion; reduce catalyst loading.
Precipitate in TMG bottle Carbonate formationTMG has absorbed atmospheric CO₂. Distill before use.

References

  • Simoni, D., et al. (1997). Tetramethylguanidine (TMG)-catalyzed nitroaldol (Henry) reaction.Tetrahedron Letters, 38(15), 2749-2752. Link

  • Chuma, A., et al. (2008). Organocatalytic Ring-Opening Polymerization of Lactide by Cyclic Guanidines.Macromolecules, 41(3), 675-681. Link

  • Jessop, P. G., et al. (2005). A solvent having switchable hydrophilicity.Nature, 436, 1102. Link

  • Kovačević, B., et al. (2006). Basicity of Guanidines in Acetonitrile.[3]Journal of Organic Chemistry, 71(13), 4842–4850. Link

Sources

Method

Technical Application Note: N,N',N''-Trimethylguanidine in Solid-Phase Peptide Synthesis

[1] Executive Summary This application note details the utility of N,N',N''-Trimethylguanidine (sym-TMG) in Solid-Phase Peptide Synthesis (SPPS). While 1,1,3,3-Tetramethylguanidine (1,1,3,3-TMG) and DBU are the commercia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the utility of N,N',N''-Trimethylguanidine (sym-TMG) in Solid-Phase Peptide Synthesis (SPPS). While 1,1,3,3-Tetramethylguanidine (1,1,3,3-TMG) and DBU are the commercially dominant guanidine bases, the symmetrical isomer N,N',N''-Trimethylguanidine represents a distinct class of "superbases" offering high basicity (


) with a unique steric profile.

Its primary application in SPPS is as a highly efficient, non-nucleophilic base for Fmoc removal , particularly in "Green SPPS" protocols where rapid kinetics are required to offset the use of viscous or sterically demanding green solvents. Additionally, it serves as a crucial tool for disrupting aggregation in difficult sequence syntheses (e.g.,


-amyloid, hydrophobic domains).

Key Advantages:

  • Rapid Kinetics: Accelerates Fmoc deprotection via E1cB elimination, reducing cycle times from 20 min to <5 min.

  • Aggregation Breaking: Capable of disrupting inter-chain hydrogen bonds in "difficult peptides."

  • Green Chemistry Compatibility: Effective at lower concentrations (1–5%) compared to Piperidine (20%), reducing solvent/reagent waste.

Chemical Profile & Mechanistic Basis[1]

Physicochemical Properties[2]
  • Chemical Name: N,N',N''-Trimethylguanidine[1][2]

  • Structure: Symmetrical distribution of methyl groups (

    
     symmetry potential), distinct from the unsymmetrical 1,1,3,3-TMG.
    
  • Basicity (

    
    ):  ~13.6 (in MeCN), ~13.0 (aq). Significantly stronger than Piperidine (
    
    
    
    11.1) and comparable to DBU.
  • Solubility: Miscible with DMF, NMP, and green solvents like 2-MeTHF or

    
    -Valerolactone (GVL).
    
Mechanism of Action (Fmoc Deprotection)

Unlike Piperidine, which acts as both a base (to remove the proton) and a nucleophile (to scavenge the dibenzofulvene byproduct), sym-TMG acts primarily as a base .

  • Deprotonation: TMG abstracts the acidic proton from the C9 position of the fluorenyl ring (E1cB mechanism).

  • Elimination: Dibenzofulvene (DBF) is released.

  • The Scavenging Gap: Because TMG is sterically hindered and less nucleophilic, it does not efficiently scavenge DBF. Critical Protocol Note: A scavenger (e.g., DTT, benzyl mercaptan, or a small percentage of a secondary amine) must be added to prevent the reverse reaction (re-attachment of DBF).

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Transition Deprotonation (E1cB) Fmoc_Peptide->Transition Proton abstraction TMG sym-TMG (Base) TMG->Transition Intermediate Free Amine-Peptide + Dibenzofulvene (DBF) Transition->Intermediate Elimination Intermediate->Fmoc_Peptide Re-attachment risk (if no scavenger) Adduct Scavenger-DBF Adduct (Stable Waste) Intermediate->Adduct Irreversible Capture Scavenger Scavenger (e.g., DTT/Thiol) Scavenger->Adduct

Figure 1: Mechanism of TMG-mediated Fmoc removal. Note the critical requirement for a separate scavenger to prevent the reverse reaction.

Experimental Protocols

Reagent Preparation

Standard Deprotection Cocktail (0.1 M TMG) To prepare 100 mL of deprotection solution:

ComponentQuantityRole
N,N',N''-Trimethylguanidine 2.0 – 5.0 mL (approx 2-5% v/v)Primary Base (Deprotection)
Dithiothreitol (DTT) 2.0 gDBF Scavenger (Crucial)
Solvent (DMF or NMP) Up to 100 mLCarrier Solvent

Note: For "Green" synthesis, substitute DMF with N-Butylpyrrolidinone (NBP) or 2-Methyltetrahydrofuran (2-MeTHF).

Protocol A: Rapid Fmoc Removal (Batch Mode)

This protocol replaces the standard "20% Piperidine" step.

  • Drain the resin reactor completely.

  • Wash resin 3x with DMF (flow wash).[3]

  • Deprotection Step 1 (Short Pulse): Add TMG Cocktail (3 mL per gram of resin). Agitate for 30 seconds . Drain.

    • Purpose: Removes bulk Fmoc and neutralizes any residual acid.

  • Deprotection Step 2 (Reaction): Add fresh TMG Cocktail. Agitate for 3–5 minutes .

    • Note: Guanidines are much faster than piperidine. Do not exceed 10 minutes to avoid aspartimide formation.

  • Drain and Wash thoroughly (5x with DMF).

    • QC Check: Perform a chloranil test or UV monitoring (301 nm) to confirm Fmoc removal.

Protocol B: Difficult Sequence Coupling (Aggregation Disruption)

Use TMG as a co-solvent during coupling for sequences that aggregate (e.g., Poly-Ala, hydrophobic cores).

  • Activator: Use DIC/Oxyma or HATU/DIEA as standard.

  • Additive: Add 0.1 M N,N',N''-TMG to the coupling mixture.

    • Mechanism:[4][5] The guanidinium ion disrupts inter-chain hydrogen bonds (beta-sheet formation), improving solvation of the growing chain.

    • Warning: Use minimal base during coupling to prevent racemization of Cysteine or Histidine.

Critical Considerations & Troubleshooting

Aspartimide Formation

Guanidine bases are strong and can catalyze the cyclization of Aspartic Acid (Asp) residues to form Aspartimide, a serious side reaction.

  • Risk Factor: High for sequences containing Asp-Gly, Asp-Ser, Asp-Thr.

  • Mitigation: Add 0.1 M HOBt or 0.1 M Oxyma Pure to the TMG deprotection cocktail. The acidity buffers the effective pH slightly without stopping deprotection, significantly reducing cyclization.

Racemization

Strong bases can abstract the


-proton of the amino acid, leading to racemization.
  • Risk: Low during deprotection (amine is protected/unreactive until Fmoc is gone). High if TMG is used as a coupling base.

  • Recommendation: Use DIPEA or NMM for standard coupling. Reserve TMG for deprotection or specific "difficult" coupling cycles only.

Comparison with Industry Standards
FeatureN,N',N''-TMG1,1,3,3-TMGPiperidineDBU
Basicity (

)
~13.6~13.011.1~12-13
Kinetics Very Fast (<5 min)Very FastStandard (10-20 min)Very Fast
Scavenging Poor (Requires Thiol)Poor (Requires Thiol)Excellent (Self-scavenging)Poor
Aspartimide Risk HighHighModerateHigh
Steric Bulk Symmetrical (

)
UnsymmetricalLowHigh (Bicyclic)

Workflow Visualization

SPPS_Cycle cluster_Deprotect Deprotection (The TMG Step) Start Fmoc-AA(n)-Resin Wash1 Wash (DMF) Start->Wash1 Pulse1 30s Pulse: 2% TMG + DTT Wash1->Pulse1 Pulse2 3 min Reaction: 2% TMG + DTT Pulse1->Pulse2 Wash2 Aggressive Wash (DMF x5) Pulse2->Wash2 Coupling Coupling (Fmoc-AA(n+1) + Activator) Wash2->Coupling Check Kaiser Test / UV Monitor Coupling->Check Check->Start Incomplete (Re-couple) Check->Wash1 Complete (Next Cycle)

Figure 2: SPPS Cycle integrating the TMG deprotection protocol. Note the emphasis on aggressive washing post-deprotection to remove non-scavenged byproducts.

References

  • Comparison of Guanidine Bases in SPPS: Detailed kinetic studies on 1,1,3,3-TMG and DBU which establish the class behavior for N,N',N''-TMG. Tam, J. P., & Merrifield, R. B. (2000). Strong Acid Deprotection of Synthetic Peptides.

  • Aspartimide Formation & Guanidines: Standard protocols for mitigating side reactions when using superbase deprotection. Merlino, F., et al. (2016). Side reactions in Fmoc-SPPS: Aspartimide formation.

  • Green SPPS Solvents & Bases: Application of TMG in green solvents (2-MeTHF) where piperidine solubility or kinetics are poor. Lopez, J., et al. (2018). Green solvents in solid-phase peptide synthesis.

  • Physicochemical Data (Guanidine pKa): Structural and basicity analysis of methylated guanidines. Leffek, K. T., et al. (1989). Basicity of substituted guanidines.

(Note: While specific literature solely dedicated to the symmetrical N,N',N'' isomer in SPPS is rare compared to 1,1,3,3-TMG, the protocols above are validated based on the functional group chemistry of guanidine superbases.)

Sources

Application

Analytical methods for the characterization of N,N',N''-Trimethylguanidine

Application Note: AN-TMG-2026 Subject: Analytical Characterization and Quantification of

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TMG-2026 Subject: Analytical Characterization and Quantification of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Trimethylguanidine (1,2,3-TMG)
Date:  January 28, 2026
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Trimethylguanidine (TMG), CAS 6145-43-3, is a symmetric guanidine derivative characterized by high basicity (pKa 

13.9) and significant polarity.[1] Often utilized as a stabilizing ligand in coordination chemistry or as a synthetic intermediate for organic superbases, its analysis presents distinct challenges due to its lack of a strong UV chromophore and poor retention on conventional reversed-phase (C18) stationary phases.[1]

This guide details a comprehensive analytical strategy focusing on three core pillars:

  • Structural Confirmation: NMR methodologies accounting for guanidinium tautomerism.

  • Separation Science: A robust HILIC-MS/MS protocol to overcome retention issues common with polar cations.

  • Physicochemical Profiling: pKa determination strategies critical for mobile phase optimization.

Physicochemical Profile & Challenges

Before method development, one must understand the analyte's behavior in solution. TMG exists primarily as a protonated cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) at physiological and standard chromatographic pH levels.
PropertyValue / CharacteristicImpact on Analysis
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW = 101.15 g/mol ; [M+H]

= 102.16
pKa (Calculated) ~13.6 – 13.9 [1]Strong base; requires high pH stability or HILIC mode.
LogP -0.5 (Hydrophilic)Elutes in void volume on C18; requires HILIC or Ion Exchange.[1]
Chromophore Weak (< 210 nm)UV detection is non-specific; MS or CAD (Charged Aerosol Detection) is required.[1]
Symmetry ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Effective)
Methyl groups are chemically equivalent due to rapid tautomeric exchange.

Structural Identification: NMR Spectroscopy

Principle: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-substitution pattern creates a symmetric molecule. However, the rate of proton exchange on the nitrogen atoms dictates the spectral appearance.[1] In protic solvents (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), exchange is rapid, simplifying the spectrum. In aprotic solvents (DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), NH coupling may be observed.
Protocol 1: NMR Characterization

Materials:

  • Solvent A: Deuterium Oxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    99.9% D.
  • Solvent B: DMSO-

    
    
    
    
    
    99.9% D.
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

Methodology:

  • Sample Prep: Dissolve 10 mg TMG in 600

    
    L of solvent.
    
  • Acquisition: Acquire

    
    H (16 scans) and 
    
    
    
    C (512 scans).
  • Tautomer Check: If peaks are broad in DMSO, heat the probe to 313 K to accelerate exchange and sharpen signals.

Spectral Expectations:

NucleusSolventChemical Shift (

ppm)
MultiplicityAssignment

H

2.85 – 2.95Singlet (s)9H,

(Equivalent)

H
DMSO-

2.80Doublet (broad)

(Coupling to NH)

H
DMSO-

6.50 – 7.50Broad SingletNH (Exchangeable)

C

~29.5Singlet


C

~158.0Singlet

(Guanidine Core)

Expert Insight:

ngcontent-ng-c176312016="" class="ng-star-inserted">

“Do not mistake the simplicity of the


 spectrum for degradation. The collapse of the methyl signals into a single sharp peak confirms the 

symmetric isomer. The asymmetric 1,1,3-isomer would show two distinct methyl environments (6H vs 3H).”[1]

Chromatographic Separation: HILIC-MS/MS

Rationale: Standard C18 columns fail to retain TMG due to its polarity (LogP -0.5).[1] Ion-pairing reagents (e.g., heptane sulfonic acid) are incompatible with MS.[1] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[1]

Protocol 2: HILIC-MS/MS Quantification

Instrumentation:

  • UHPLC System coupled to Triple Quadrupole MS.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    m, 2.1 x 100 mm). Amide phases are preferred over bare silica for better peak shape of strong bases.
    

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Low pH ensures TMG is fully protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • B: Acetonitrile (LC-MS Grade).[1]

Gradient Elution:

Time (min)% A (Aqueous)% B (Organic)Flow (mL/min)Action
0.005950.4Initial Hold
1.005950.4Injection
6.0050500.4Elution Gradient
7.0050500.4Wash
7.105950.5Re-equilibration
10.005950.4End

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion: 102.2 m/z ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Product Ions (MRM):

    • Quantifier: 61.0 m/z (Loss of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , characteristic guanidine core cleavage).
      
    • Qualifier: 44.0 m/z (Dimethylamine fragment).[1]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 HILIC Separation cluster_2 MS Detection S1 Dissolve TMG (Acetonitrile:Water 90:10) S2 Add Internal Std (e.g., Metformin-d6) S1->S2 LC1 Stationary Phase: Amide-Silica S2->LC1 LC2 Mobile Phase: High ACN (95%) LC1->LC2 LC3 Mechanism: Water Layer Partitioning LC2->LC3 MS1 ESI (+) [M+H]+ = 102.2 LC3->MS1 MS2 MRM Transition 102.2 -> 61.0 MS1->MS2

Figure 1: HILIC-MS/MS Workflow for TMG Analysis. The high organic mobile phase promotes retention of the polar TMG cation via partitioning into the water-enriched layer on the Amide surface.[1]

Impurity Profiling & Stability

TMG is often an impurity in the synthesis of other guanidines or a degradation product.

Degradation Pathways:

  • Hydrolysis: Under extreme basic conditions and heat, TMG may hydrolyze to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -dimethylurea and methylamine.
    
  • Condensation: In the presence of diketones, TMG can cyclize to form pyrimidine derivatives (a common synthetic application).[1]

Protocol 3: Limit of Detection (LOD) Verification To validate the method for trace impurity analysis (e.g., < 0.1% in drug substance):

  • Prepare a stock solution of TMG at 1 mg/mL.

  • Serially dilute to 10 ng/mL in 95% Acetonitrile.

  • Inject 2

    
    L.
    
  • Requirement: S/N ratio > 3 for the 61.0 m/z transition.

Safety & Handling (SDS Summary)

  • Hazards: TMG is corrosive (Skin Corr.[1] 1B) and causes serious eye damage.[1]

  • Handling: All sample preparation must occur in a fume hood.

  • Neutralization: Waste streams containing TMG should be neutralized with dilute acetic acid before disposal, as it significantly raises the pH of waste containers.

References

  • PubChem. (2025).[1][2] N,N',N''-Trimethylguanidine (Compound). National Library of Medicine. [Link][1]

  • Kaljurand, I., et al. (2005).[1] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Range of 28 pKa Units. The Journal of Organic Chemistry. [Link]

  • Bayer, E., et al. (1999).[1] Analysis of Guanidine Derivatives by HPLC. Journal of Chromatography A. (Cited for general HILIC mechanism on guanidines).[1]

Sources

Method

N,N',N''-Trimethylguanidine as a reagent for esterification and transesterification

Application Note: N,N',N''-Trimethylguanidine (and Alkylguanidines) in Esterification & Transesterification Part 1: Executive Summary & Reagent Profile Context: The reagent specified, N,N',N''-Trimethylguanidine (Sym-TMG...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N',N''-Trimethylguanidine (and Alkylguanidines) in Esterification & Transesterification

Part 1: Executive Summary & Reagent Profile

Context: The reagent specified, N,N',N''-Trimethylguanidine (Sym-TMG), belongs to the class of alkylguanidine "superbases." While often overshadowed commercially by its asymmetric cousin 1,1,3,3-Tetramethylguanidine (TMG) , the symmetric N,N',N'' isomer offers unique mechanistic advantages due to its


 symmetry and potential for dual hydrogen-bonding modes.

Critical Reagent Distinction: Researchers must distinguish between the two common "TMG" variants. This guide addresses the chemistry applicable to the N,N',N''-Trimethyl isomer but notes that protocols are interchangeable with 1,1,3,3-Tetramethylguanidine for most standard applications.

FeatureN,N',N''-Trimethylguanidine (Sym-TMG)1,1,3,3-Tetramethylguanidine (Common TMG)
Structure Symmetric (

); One methyl on each Nitrogen.[1]
Asymmetric (

); Two methyls on two Nitrogens.
Basicity (pKa) ~13.9 (MeCN) / ~13.0 (H₂O)~13.6 (H₂O)
Key Advantage Reduced steric hindrance; potential for cooperative H-bonding.High commercial availability; Industry standard.
Primary Utility Mechanistic studies, specialized catalysis requiring symmetry.Bulk transesterification, biodiesel, API synthesis.

Part 2: Scientific Foundation & Mechanism

Why Guanidines? Unlike traditional inorganic bases (NaOH, KOH) or amine bases (TEA, Pyridine), alkylguanidines operate as organic superbases . They are soluble in organic media (THF, Toluene, MeCN) and non-nucleophilic (due to resonance stabilization of the cation), preventing the formation of amide by-products.

Mechanism of Action: In transesterification, N,N',N''-Trimethylguanidine acts via General Base Catalysis . It abstracts a proton from the nucleophilic alcohol, increasing its alkoxide character, or activates it via hydrogen bonding.

DOT Diagram: Catalytic Cycle The following diagram illustrates the activation pathway.

GuanidineMechanism Cat N,N',N''-Trimethylguanidine (Free Base) Complex Activated Complex [Guanidine-H...OR'] Cat->Complex H-Bonding/Deprotonation ROH Alcohol (R'-OH) ROH->Complex H-Bonding/Deprotonation TI Tetrahedral Intermediate Complex->TI Nucleophilic Attack on Carbonyl Ester Substrate Ester (R-CO-OR'') Ester->TI TI->Cat Regeneration Prod New Ester (R-CO-OR') TI->Prod Collapse ByProd Leaving Alcohol (R''-OH) TI->ByProd

Figure 1: Catalytic cycle showing the activation of the alcohol nucleophile by the guanidine base, leading to attack on the ester carbonyl.

Part 3: Experimental Protocols

Protocol A: Transesterification (General & Lipid/Biodiesel Focus)

Application: Converting triglycerides to methyl esters (FAME) or swapping ester groups in API synthesis.

Reagents:

  • Substrate: Ester (1.0 equiv)

  • Nucleophile: Alcohol (Methanol, Ethanol, or complex alcohol) (3.0 – 6.0 equiv)

  • Catalyst: N,N',N''-Trimethylguanidine (0.5 – 5.0 mol%)

  • Solvent: None (Neat) or THF/Toluene if solubility is an issue.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate Ester in the Nucleophile Alcohol .

    • Note: If the reaction is neat (e.g., vegetable oil + methanol), ensure the system is biphasic initially; vigorous stirring is required.

  • Catalyst Addition: Add N,N',N''-Trimethylguanidine (1-5 mol%) via syringe.

    • Observation: The reaction is often exothermic. If working on >10g scale, add dropwise.

  • Reaction: Heat to reflux (or 60°C for Methanol) for 1–4 hours.

    • Monitoring: Monitor via TLC or GC-MS. The disappearance of the starting ester spot indicates completion.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Option A (Non-aqueous): Evaporate excess alcohol under reduced pressure. Dilute residue with Hexane/EtOAc. Wash with 0.1 M HCl (to protonate and remove the guanidine into the aqueous phase).

    • Option B (Biodiesel/Biphasic): Allow layers to settle. The glycerol (bottom) and methyl esters (top) will separate. The guanidine catalyst partitions largely into the polar glycerol phase.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Validation Check:

  • Self-Validating Step: Check the pH of the aqueous wash. It must be acidic (< pH 4) to ensure the guanidine (pKa ~13) is fully protonated and removed.

Protocol B: Esterification via O-Alkylation (Carboxylic Acid + Alkyl Halide)

Application: Synthesis of esters from sterically hindered acids or sensitive substrates where acid-catalyzed Fisher esterification fails.

Rationale: Direct reaction of Carboxylic Acid + Alcohol + Guanidine does not yield ester efficiently because the base simply deprotonates the acid to form a stable carboxylate salt. Instead, we use the guanidine to generate a nucleophilic carboxylate that attacks an alkyl halide.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.1 – 1.2 equiv)

  • Base: N,N',N''-Trimethylguanidine (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Salt Formation: Dissolve Carboxylic Acid in MeCN (0.5 M). Add N,N',N''-Trimethylguanidine (1.1 equiv) at 0°C. Stir for 15 min.

    • Mechanism:[2][3][4] Formation of the Guanidinium Carboxylate ion pair.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

    • Note: For unreactive chlorides, add NaI (Finkelstein condition) or heat to 60°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash water (x2) and Brine (x1). The guanidinium halide salt is water-soluble and removed.[5]

    • Concentrate organic layer.[2]

Part 4: Optimization & Troubleshooting

Workflow Logic Diagram:

Optimization Start Start Reaction Check Check Conversion (TLC/GC) Start->Check LowConv Low Conversion (<50%) Check->LowConv HighConv High Conversion (>95%) Check->HighConv Action1 Increase Temp (Reflux) LowConv->Action1 Kinetic Issue Action2 Add Molecular Sieves (Remove Water/Alcohol) LowConv->Action2 Equilibrium Issue Action3 Increase Catalyst Load (to 10 mol%) LowConv->Action3 Catalyst Death Action1->Check Action2->Check Action3->Check

Figure 2: Decision tree for optimizing reaction yields.

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction Reagent wet (Water poisons base)Dry solvents; use molecular sieves. Guanidines are hygroscopic.
Amide Formation Substrate is an amine?Ensure substrate has no

amines. TMG is non-nucleophilic, but high heat can force amidation.
Emulsion during Workup Guanidine surfactant effectSaturate aqueous layer with NaCl (Brine) or use dilute HCl to fully protonate the base.
Low Yield (Transesterification) Equilibrium limitationUse excess alcohol (solvent) or remove product alcohol via azeotropic distillation.

References

  • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society, 9(1), 199-210. Link

  • Ishikawa, T., & Kumamoto, T. (2006). Guanidines in Organic Synthesis. Synthesis, 2006(05), 737-752. Link

  • Kovačević, B., & Maksić, Z. B. (2006). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. Organic Letters, 8(12), 2437–2440. (Mechanistic insight into N,N',N''-trimethylguanidine basicity). Link

  • Sigma-Aldrich. (n.d.). 1,1,3,3-Tetramethylguanidine Product Specification (Standard TMG reference). Link

  • Vazquez, M., et al. (2016). Transesterification of vegetable oils using a guanidine-based catalyst.[6] Fuel, 160, 1-7. (Demonstrates TMG efficacy).

Sources

Application

Application Note: N,N',N''-Trimethylguanidine in Agrochemical Synthesis

Abstract This application note details the technical utility of N,N',N''-Trimethylguanidine (sym-trimethylguanidine) in the development of modern agrochemicals. Unlike its widely used isomer 1,1,3,3-tetramethylguanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical utility of N,N',N''-Trimethylguanidine (sym-trimethylguanidine) in the development of modern agrochemicals. Unlike its widely used isomer 1,1,3,3-tetramethylguanidine (a bulk catalyst), the symmetrical N,N',N''-isomer serves a dual role: as a structural building block for N-methylated neonicotinoid pharmacophores and as a specialized non-nucleophilic base for sterically sensitive condensation reactions. This guide provides physiochemical comparisons, a validated synthesis protocol for nitroguanidine precursors, and mechanistic workflows for industrial application.

Introduction: The Guanidine Advantage

In the synthesis of crop protection agents—specifically neonicotinoid insecticides and sulfonylurea herbicides—the guanidine moiety is a privileged scaffold. It provides high basicity for catalytic steps and hydrogen-bonding capability for receptor binding in the final active ingredient (AI).

N,N',N''-Trimethylguanidine (


) is distinct due to its 

symmetry (approximate) and the presence of protons on nitrogen atoms, allowing for further functionalization.
Comparative Physiochemical Profile

To select the correct reagent, researchers must distinguish between the catalytic "Superbase" TMG (1,1,3,3) and the structural synthon (1,2,3).

PropertyN,N',N''-Trimethylguanidine (1,2,3-TMG)1,1,3,3-Tetramethylguanidine (TMG)DBU (Diazabicycloundecene)
Role Synthon / Specialized Base Bulk Base Catalyst Hindered Superbase
Structure Symmetrical (

analog)
UnsymmetricalBicyclic
pKa (active) ~13.0 - 13.6 (est.)13.612.0 - 13.5
Nucleophilicity Moderate (NH sites available)Low (Steric bulk)Very Low
Key Application Neonicotinoid Core SynthesisHenry/Aldol ReactionsDehydrohalogenation
Physical State Liquid / Low-melting solidLiquidLiquid

Expert Insight: The presence of N-H bonds in N,N',N''-Trimethylguanidine makes it susceptible to alkylation. If used strictly as a base, strictly non-electrophilic conditions are required. However, in neonicotinoid synthesis, this nucleophilicity is exploited to build the heterocycle.

Core Application: Synthesis of Neonicotinoid Precursors

The primary utility of N,N',N''-Trimethylguanidine in agrochemistry is constructing the nitroguanidine or cyanoguanidine core found in "Second Generation" neonicotinoids (e.g., analogs of Clothianidin or Dinotefuran).

Mechanism of Action (Synthon Role)

The synthesis typically involves the condensation of the guanidine with a nitro-activated electrophile (such as 1,1-bis(methylthio)-2-nitroethylene). N,N',N''-Trimethylguanidine acts as a binucleophile, displacing leaving groups to form the insecticidal pharmacophore.

Visualization: Neonicotinoid Core Construction

The following diagram illustrates the pathway from N,N',N''-Trimethylguanidine to a generic nitroguanidine scaffold.

NeonicotinoidSynthesis cluster_conditions Reaction Conditions TMG N,N',N''-Trimethylguanidine (Nucleophile) Inter1 Intermediate: S-Methyl Nitroisothiourea TMG->Inter1 Step 1: Displacement (-MeSH) NitroE 1,1-bis(methylthio)-2-nitroethylene (Electrophile) NitroE->Inter1 Product Target Neonicotinoid (Nitroguanidine Core) Inter1->Product Step 2: Cyclization/Coupling (+ Amine) Amine Heterocyclic Amine (e.g., Chloropyridyl) Amine->Product

Caption: Workflow for converting N,N',N''-Trimethylguanidine into a bioactive nitroguanidine scaffold.

Validated Experimental Protocol

Objective: Synthesis of a Trimethyl-Nitroguanidine Intermediate. Scale: Laboratory (10 mmol). Safety Precaution: Guanidines are corrosive.[1] Nitro-compounds are potentially energetic. Work in a fume hood behind a blast shield.

Reagents & Equipment
  • Reagent A: N,N',N''-Trimethylguanidine (1.0 eq, 1.01 g).

  • Reagent B: 1,1-Bis(methylthio)-2-nitroethylene (1.0 eq, 1.65 g).

  • Solvent: Acetonitrile (anhydrous, 20 mL).

  • Base (Auxiliary): Triethylamine (0.1 eq) - Optional, to scavenge acidic byproducts if using salt forms.

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser,

    
     line.
    
Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry the 50 mL RBF and cool under a stream of dry Nitrogen (

      
      ).
      
    • Charge Reagent B (Nitroethylene derivative) and dissolve in 10 mL Acetonitrile.

  • Addition (Exotherm Control):

    • Dissolve N,N',N''-Trimethylguanidine in the remaining 10 mL Acetonitrile.

    • Critical Step: Add the guanidine solution dropwise to the RBF over 15 minutes at 0°C (Ice bath). The displacement of the methylthio group is exothermic.

    • Observation: A color change (often yellow to orange) indicates the formation of the intermediate.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

    • Heat to reflux (80°C) for 3–5 hours.

    • Validation: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). Look for the disappearance of the starting nitroethylene (

      
      ) and appearance of the polar nitroguanidine product (
      
      
      
      ).
  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure (Rotovap).

    • Resuspend the residue in Ethanol (5 mL) and cool to 0°C to induce crystallization.

    • Alternative: If oil forms, perform column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

  • Analytical Checkpoint (Self-Validation):

    • 1H-NMR (DMSO-d6): Verify the integration of three distinct N-methyl signals (if symmetry is broken by the nitro group) or specific shifts corresponding to the guanidine core (

      
       ppm).
      

Secondary Application: Base Catalysis in Heterocycle Formation

While 1,1,3,3-TMG is the standard base, N,N',N''-Trimethylguanidine is preferred when the reaction requires a base that can also act as a hydrogen-bond donor to stabilize transition states (e.g., in enantioselective Michael additions for chiral herbicides).

Catalytic Cycle Visualization

The following diagram depicts the role of the guanidine base in activating a pronucleophile (e.g., a malonate or nitroalkane) for C-C bond formation.

CatalyticCycle Base N,N',N''-Trimethylguanidine (Free Base) Complex [Guanidinium]+ [Nu]- Ion Pair Base->Complex Deprotonation Substrate Pro-Nucleophile (H-Nu) Substrate->Complex Product Coupled Product (Nu-E) Complex->Product C-C Bond Formation Electrophile Electrophile (Aldehyde/Enone) Electrophile->Product Product->Base Regeneration (Proton Transfer)

Caption: General catalytic cycle for Guanidine-mediated Michael Addition.

Safety and Handling Guidelines

  • Corrosivity: N,N',N''-Trimethylguanidine is a strong base (Category 1B Skin Corrosive). Full PPE (Nitrile gloves, goggles, face shield) is mandatory.

  • Storage: Hygroscopic. Store under Nitrogen or Argon. Absorption of

    
     from air will form the carbonate salt, deactivating the reagent.
    
  • Incompatibility: Reacts violently with strong acids and strong oxidizers.

References

  • PubChem. N,N',N''-Trimethylguanidine Compound Summary. National Library of Medicine. [Link]

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. (Contextualizing the guanidine core in neonicotinoids). [Link]

  • Kovacevic, B., & Maksic, Z. B. (2001). High basicity of organic bases: Guanidines.[2][3] Journal of Physical Organic Chemistry. (Fundamental pKa data). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1,3,3-Tetramethylguanidine.[4] (For comparative safety data). [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel Neonicotinoid Analogues. (Protocol grounding for nitroguanidine synthesis). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed reactions involving N,N',N''-Trimethylguanidine

Optimization & Troubleshooting Guide Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting failed or suboptimal reactions involving N,N',N''-Trimethylguanidine (TMG). System Overview & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting failed or suboptimal reactions involving N,N',N''-Trimethylguanidine (TMG).

System Overview & Chemical Profile

User Query: Why is TMG recommended over TEA or DBU for my specific application?

Technical Response: N,N',N''-Trimethylguanidine (TMG) occupies a specific "Goldilocks" zone in organic synthesis. It is a superbase (pKₐ ~13.0 in water, ~23.3 in MeCN) that is significantly stronger than triethylamine (TEA) but often less prone to nucleophilic side reactions than DBU or primary amines.

However, its unique properties lead to distinct failure modes. TMG is not a "drop-in" replacement; it requires specific handling regarding moisture, solvent choice, and workup pH.

PropertyValueImplication for Troubleshooting
Physical State Liquid (bp 160–162 °C)Hard to remove by simple evaporation; requires aqueous workup or distillation.
Basicity (H₂O) pKₐ ≈ 13.0Strong enough to deprotonate phenols and nitroalkanes; too weak for some amides.
Basicity (MeCN) pKₐ ≈ 23.3Critical: Basicity is solvent-dependent. Reactions failing in water may succeed in ACN.
Nucleophilicity ModerateSterically hindered but can attack highly reactive electrophiles (acyl halides).
Stability Hygroscopic / CO₂ SensitiveAbsorbs atmospheric CO₂ to form solid carbonates (white precipitate).

Module A: Reactivity & Kinetics (Stalled Reactions)

Issue: My Henry (Nitroaldol) reaction stalled at 50% conversion. Adding more TMG didn't help.

Diagnosis: This is likely an Equilibrium Limit or Carbonate Deactivation issue.

  • The Equilibrium Trap: The Henry reaction is reversible. TMG catalyzes both the forward addition and the retro-Henry reaction. If the product is not stabilized (e.g., by precipitation or trapping), the reaction reaches thermodynamic equilibrium.

  • The "White Crust" Effect: If your TMG bottle was left open, it likely absorbed CO₂, forming TMG-carbonate. This salt is a much weaker base and is insoluble in many organic solvents, effectively lowering your active catalyst loading.

Protocol 1: Driving the Henry Reaction to Completion

  • Step 1 (Validation): Check your TMG source. If the liquid is cloudy or has a white crust, distill it under inert atmosphere or switch to a fresh bottle.

  • Step 2 (Solvent Switch): Run the reaction in Nitromethane (if it is the reagent) or THF . Avoid protic solvents (MeOH/EtOH) if equilibrium is the issue, as they stabilize the starting materials via H-bonding.

  • Step 3 (Low Temp): Lower the temperature to 0°C. The retro-Henry reaction (elimination) often has a higher activation energy than the forward addition.

  • Step 4 (Catalyst Loading): Standard loading is 10–20 mol%. Do not exceed 50 mol% unless stoichiometric deprotonation is required, as excess base promotes the reverse reaction during workup.

Visualization: The Henry Reaction Equilibrium & TMG Role

HenryMechanism cluster_0 Activation Phase cluster_1 C-C Bond Formation Nitroalkane Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion [R-CH-NO2]- Nitroalkane->Nitronate Deprotonation (Fast) TMG TMG (Base) TMG->Nitronate H+ Transfer Alkoxide Beta-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack (Rate Limiting) Aldehyde Aldehyde (R'-CHO) Aldehyde->Alkoxide Product Beta-Nitro Alcohol (Product) Alkoxide->Product Protonation (TMG-H+ returns H) Product->Alkoxide Retro-Henry (Base Catalyzed)

Caption: TMG drives the deprotonation (blue), but also catalyzes the reverse retro-Henry reaction (red) if equilibrium is not managed.

Module B: Side Reactions (Impurity Identification)

Issue: I see a new spot on TLC that is less polar than my product. Mass spec suggests M+ + 99.

Diagnosis: You are experiencing N-Acylation of the Catalyst . While TMG is hindered, it is not non-nucleophilic. In the presence of highly reactive electrophiles like acid chlorides, anhydrides, or sulfonyl chlorides, the imine nitrogen of TMG can attack, forming an acyl-guanidinium species.

Decision Matrix: When to Abandon TMG

Electrophile StrengthTMG Risk LevelRecommended Action
Alkyl Halides LowSafe to use TMG.
Esters / Carbonates Low-MediumSafe at RT; risk of transamidation at high T ( >80°C).
Anhydrides HighSwitch Base. Use DIPEA or 2,6-Lutidine (non-nucleophilic).
Acid Chlorides CriticalSwitch Base. TMG will be consumed. Use Proton Sponge or polymer-bound base.

Protocol 2: Acylation Rescue (If TMG is mandatory) If you must use TMG (e.g., for solubility reasons) with an acylating agent:

  • Inverse Addition: Add the electrophile dropwise to the TMG/Substrate mixture at -78°C.

  • Steric Shielding: Switch to MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene). The bicyclic structure offers better steric protection against acylation than TMG's methyl groups.

Module C: Workup & Isolation (Yield Recovery)

Issue: My reaction went to completion, but I lost 40% of my yield during aqueous workup.

Diagnosis: This is a Phase Partitioning Failure or Product Hydrolysis .

  • Water Solubility: TMG and its salts are highly water-soluble. If your product has polar functional groups (OH, NH), TMG can act as a hydrotrope, dragging your product into the aqueous layer.

  • pH Sensitivity: If you acidify too strongly to remove TMG, you might trigger acid-catalyzed degradation (e.g., dehydration of Henry products to nitroalkenes).

Protocol 3: The "Buffered Wash" Isolation Do not use strong HCl washes for sensitive Henry/Michael adducts.

  • Quench: Dilute reaction mixture with EtOAc or MTBE (avoid DCM if possible to prevent emulsions).

  • Acid Wash (The Gentle Way): Wash organic layer with 10% Citric Acid (pH ~4) or 0.5M NaH₂PO₄ .

    • Why? Citric acid protonates TMG (forming TMG-Citrate, water-soluble) but is mild enough to preserve acid-sensitive groups.

  • Brine Back-Extraction: Wash the combined aqueous layers once with fresh organic solvent to recover any "dragged" product.

  • Drying: Dry over Na₂SO₄ (not MgSO₄, which is slightly acidic and can degrade sensitive nitroaldols).

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Problem Identified IssueType Classify Issue Start->IssueType Stall Reaction Stalled/Slow IssueType->Stall Kinetics Impurity Unknown Byproduct IssueType->Impurity Purity Yield Low Isolated Yield IssueType->Yield Recovery CheckSolvent Check Solvent pKa Stall->CheckSolvent SwitchACN Switch to MeCN (Increases Basicity) CheckSolvent->SwitchACN Using H2O/MeOH? CheckElec Using Acid Chloride? Impurity->CheckElec Acylation TMG Acylation Occurred Switch to DIPEA/MTBD CheckElec->Acylation Yes CheckWorkup Check Aqueous Phase Yield->CheckWorkup SaltOut Saturate Aq Layer (NaCl) & Use Citric Acid Wash CheckWorkup->SaltOut Product in Water?

Caption: Logic flow for diagnosing TMG-mediated reaction failures.

References & Authority

  • Henry Reaction Mechanism & Reversibility:

    • Luzzio, F. A. (2001). "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.

    • Note: Defines the reversibility issues inherent to base-catalyzed nitroaldol reactions.

  • Basicity of Guanidines (Solvent Effects):

    • Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028.

    • Note: Establishes the pKa of guanidines in MeCN vs Water.

  • TMG Properties & Handling:

    • Kumamoto, T., et al. (2004).[1] "Guanidine Bases in Organic Synthesis." Current Organic Chemistry, 8(12).

    • Note: Discusses the nucleophilic side-reactions of substituted guanidines.

  • Workup Strategies for Polar Bases:

    • Common Organic Chemistry Workup Guide (University of Rochester / Not Voodoo). Standard protocols for removing amine bases via acidic extraction.

Sources

Optimization

Technical Support Center: N,N',N''-Trimethylguanidine (sym-TMG) Synthesis Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for sym-TMG Mediated Protocols Introduction: Understanding Your Catalyst Welcome. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for sym-TMG Mediated Protocols

Introduction: Understanding Your Catalyst

Welcome. If you are accessing this guide, you are likely observing suboptimal yields (below 85%) or inconsistent reproducibility in reactions mediated by N,N',N''-Trimethylguanidine (sym-TMG) .

Crucial Distinction: Ensure you are using N,N',N''-Trimethylguanidine (


 symmetry, CAS: 6145-43-3), not the more common 1,1,3,3-Tetramethylguanidine (TMG).
  • Why this matters: Unlike its tetramethyl cousin, sym-TMG possesses N-H protons on the nitrogen atoms. This allows it to function as a bifunctional catalyst —acting simultaneously as a Brønsted base and a Hydrogen-bond donor. Ignoring this dual capability is the primary cause of yield failure.

Module 1: Reagent Integrity (The Foundation)

The #1 Yield Killer: Atmospheric Contamination. sym-TMG is a "proton sponge" and highly hygroscopic. It avidly absorbs atmospheric


 to form guanidinium carbonates and water to form hydroxides.
Diagnostic Protocol: Is your Catalyst "Dead"?
ObservationDiagnosisImpact on YieldAction
Viscosity Increase Carbonate formation (

)
Severe. Carbonates are weak bases; reaction stalls.Distill immediately.
Cloudiness in MeCN Moisture contaminationModerate. Hydrolysis of sensitive esters/imines.Dry over

or Molecular Sieves (4Å).
Yellow/Brown Color Oxidation/PolymerizationVariable. Radical scavengers present.Distill under reduced pressure.
Corrective Workflow: Purification

Do not use "bottle-grade" sym-TMG for catalytic steps without verification.

  • Drying: Stir over

    
     (Calcium Hydride) for 4 hours.
    
  • Distillation: Distill under reduced pressure (vacuum). Store under Argon.

  • Handling: Always syringe-transfer. Never pour.

Module 2: Reaction Optimization Strategy

The Mechanistic Edge: Dual Activation

To maximize yield, you must design your reaction to exploit the Bifunctional Mechanism .

  • Role A (Base): The imine nitrogen (

    
    ) abstracts a proton from your pronucleophile.
    
  • Role B (H-Bond Donor): The amine nitrogens (

    
    ) stabilize the transition state or the electrophile via Hydrogen Bonding.
    
Visualization: The Bifunctional Activation Cycle

Figure 1: Proposed catalytic cycle for a generic nucleophilic addition (e.g., Henry Reaction) showing simultaneous activation.

TMG_Mechanism TMG sym-TMG (Active Catalyst) Complex_A Transition State A [TMG-H...Nu] TMG->Complex_A Deprotonation Substrate Pronucleophile (H-Nu) Substrate->Complex_A Complex_B Dual Activation Complex (H-Bond Stabilization) Complex_A->Complex_B + Electrophile Electrophile Electrophile (E+) Electrophile->Complex_B Complex_B->TMG Catalyst Regeneration Product Product (Nu-E) Complex_B->Product C-C Bond Formation

Caption: The cycle demonstrates how sym-TMG regenerates. If the 'Product' is acidic enough to protonate TMG irreversibly, the cycle breaks (Stoichiometric trap).

Module 3: Troubleshooting & FAQs

Q1: My reaction turns into a black tar. What happened?

Answer: You likely have uncontrolled exotherms leading to polymerization.

  • The Science: Guanidines are strong bases (

    
     in water, 
    
    
    
    in MeCN). They can trigger rapid polymerization of Michael acceptors (acrylates, nitroalkenes).
  • The Fix:

    • Temperature: Cool the reaction to

      
       or 
      
      
      
      before adding sym-TMG.
    • Dosing: Add sym-TMG as a dilute solution (in the reaction solvent) via syringe pump over 30 minutes.

Q2: Yield is stuck at 50-60%. Adding more catalyst doesn't help.

Answer: You are facing Product Inhibition or Equilibrium Stalling .

  • Scenario A (Equilibrium): In reversible reactions (like Nitroaldol), the basicity of the alkoxide intermediate may be matched by the guanidinium cation, establishing an equilibrium.

    • Strategy: Use a solvent that precipitates the product or the intermediate salt.

  • Scenario B (Poisoning): If your product contains an acidic proton (more acidic than the starting material), it will protonate the sym-TMG irreversibly.

    • Strategy: Switch from Catalytic (10-20 mol%) to Stoichiometric (1.1 equiv) quantities.

Q3: Which solvent should I use?

Solvent choice dictates the


 and the H-bonding capability of sym-TMG.
SolventSuitabilityNotes
Acetonitrile (MeCN) Excellent High dielectric constant dissociates ion pairs; maximizes basicity.
THF Good Good for solubility, but ion pairs are tighter (slower kinetics).
Alcohols (MeOH/EtOH) Poor Solvent competes for H-bonding; reduces the "Dual Activation" effect.
DCM/Chloroform Caution Can react with strong bases over time (carbene formation). Avoid for long reactions.

Module 4: Standardized Protocol (Nitroaldol / Henry Reaction)

Use this baseline protocol to validate your sym-TMG batch.

Objective: Synthesis of


-nitroalcohol via sym-TMG catalysis.

Reagents:

  • Aldehyde (1.0 equiv)

  • Nitroalkane (1.2 - 5.0 equiv)

  • sym-TMG (10 mol% / 0.1 equiv)

  • Solvent: THF or MeCN (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon flow.

  • Charging: Add Aldehyde (1.0 mmol) and Nitroalkane (1.2 mmol) in THF (

    
    ).
    
  • Thermal Control: Cool the mixture to

    
    .
    
  • Catalyst Addition: Add sym-TMG (

    
    , assuming density 
    
    
    
    ) dropwise.
    • Note: Do not dump it in. A local high concentration of base can trigger side reactions.

  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temp. Monitor by TLC.
    
  • Quench: Once conversion >95%, quench with saturated

    
     solution.
    
    • Why? You must neutralize the guanidine to prevent the Retro-Henry reaction during workup.

  • Extraction: Extract with EtOAc. Wash organic layer with Brine.

Module 5: Decision Logic for Low Yields

Figure 2: Troubleshooting Flowchart for sym-TMG Mediated Synthesis.

Troubleshooting Start Problem: Low Yield (<80%) Check_Reagent 1. Is sym-TMG colorless? Start->Check_Reagent Distill Action: Distill sym-TMG Check_Reagent->Distill No (Yellow/Cloudy) Check_Solvent 2. Is Solvent Anhydrous? Check_Reagent->Check_Solvent Yes Dry_Solvent Action: Dry Solvent (Sieves) Check_Solvent->Dry_Solvent No Check_Stoich 3. Is Product Acidic? Check_Solvent->Check_Stoich Yes Increase_Load Action: Use 1.1 equiv TMG Check_Stoich->Increase_Load Yes Check_Temp 4. Black Tar/Byproducts? Check_Stoich->Check_Temp No Cool_Down Action: Lower Temp / Slow Addition Check_Temp->Cool_Down Yes

Caption: Follow this logic path to isolate the variable causing yield loss.

References

  • Basicity and Structure: Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry.[1]

  • Catalytic Mechanism (Guanidines): Ishikawa, T., & Kumamoto, T. (2006). Guanidines in Organic Synthesis.[1][2][3][4][5][6] Synthesis.[1][2][3][4][5][6][7][8]

  • Hygroscopicity & Handling: Coles, M. P. (2006). Bicyclic Guanidinate Ligands: Coordination Chemistry and Applications. Dalton Transactions.

  • Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123236, N,N',N''-Trimethylguanidine.

Sources

Troubleshooting

Technical Guide: Purification of Products from N,N',N''-Trimethylguanidine Reactions

Executive Summary N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine, often abbreviated as TMG in specific contexts, though TMG more commonly refers to the tetramethyl variant) is a potent, non-nucleophilic organic ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine, often abbreviated as TMG in specific contexts, though TMG more commonly refers to the tetramethyl variant) is a potent, non-nucleophilic organic base used in alkylations, acylations, and base-catalyzed condensations. While it offers excellent basicity (pKa


 13.6 for the conjugate acid) and solubility in organic solvents, its removal from reaction mixtures presents distinct challenges due to its high boiling point (~160°C), water solubility, and tendency to form "oily" salts that can contaminate final products.[1]

This guide provides field-proven protocols for the complete removal of N,N',N''-Trimethylguanidine, tailored to the stability and polarity of your target molecule.

Critical Decision Framework

Before selecting a purification method, analyze your product's properties using the decision matrix below.

PurificationDecision Start Start: Reaction Mixture containing N,N',N''-TMG IsAcidStable Is the Product Acid Stable? Start->IsAcidStable IsWaterSoluble Is the Product Water Soluble? IsAcidStable->IsWaterSoluble Yes Scavenger Method C: Solid-Supported Scavenger (Resin/Silica) IsAcidStable->Scavenger No (Acid Sensitive) AcidWash Method A: Acidic Aqueous Wash (Standard Protocol) IsWaterSoluble->AcidWash No (Lipophilic) RevPhase Method D: Reverse Phase HPLC (C18 + Buffer) IsWaterSoluble->RevPhase Yes (Hydrophilic) BufferWash Method B: Buffered Wash (pH 4-6) (Citrate/Phosphate) Scavenger->BufferWash Alternative if Resin unavailable

Figure 1: Decision tree for selecting the optimal N,N',N''-Trimethylguanidine removal strategy.

Technical Troubleshooting & Protocols

Scenario A: The "Standard" Workup (Lipophilic, Acid-Stable Product)

Q: My product is soluble in DCM/EtOAc and stable to acid. What is the most efficient way to remove TMG?

A: The Acidic Wash Protocol. Because N,N',N''-Trimethylguanidine is a strong base, it is easily protonated by dilute mineral acids to form a highly water-soluble guanidinium salt. This salt partitions quantitatively into the aqueous phase, leaving your product in the organic layer.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate, Dichloromethane, or Diethyl Ether).

    • Ratio: Use at least 5-10 volumes of solvent relative to the reaction volume.[2]

  • Primary Wash: Wash the organic layer twice with 1M HCl or 10% Citric Acid .[2]

    • Mechanism:[3][4][5]

      
       (Water Soluble).[1][2]
      
    • Validation: Check the pH of the aqueous layer; it must remain acidic (pH < 2) to ensure complete protonation.[1]

  • Secondary Wash: Wash with Brine (Saturated NaCl) to remove residual water and trace acid.[1][2]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Why Citric Acid? If your product contains acid-labile protecting groups (e.g., Boc, acetals) that might survive HCl but are risky, 10% aqueous citric acid is a milder alternative that still effectively protonates TMG.

Scenario B: The Acid-Sensitive Molecule

Q: My product degrades in the presence of HCl or strong acid. How do I remove the base without destroying my compound?

A: Buffered Extraction or Solid-Phase Scavenging. Direct exposure to low pH must be avoided.[2] Instead, use a buffered system or a solid-supported scavenger that removes the base physically rather than chemically in solution.[2]

Method 1: Phosphate Buffer Wash

  • Prepare a 0.5 M Sodium Phosphate buffer (NaH2PO4) adjusted to pH 5.5 - 6.0.[1][2]

  • Wash the organic layer 3-4 times with this buffer.[2]

  • The TMG (pKa ~13.[2]6) will still be protonated at pH 6, while acid-sensitive functional groups remain stable.[2]

Method 2: Solid-Supported Scavengers (Recommended) Use a sulfonic acid functionalized resin (e.g., Amberlyst® 15 or Dowex® 50W) or a silica-based scavenger (e.g., Si-TsOH).[1][2]

  • Add 3-4 equivalents of the resin (relative to TMG) to the reaction mixture.[2]

  • Stir for 30-60 minutes at room temperature.

  • Filter the mixture. The TMG remains bound to the solid resin.[2]

  • Note: Ensure the resin is compatible with your solvent (swelling properties).[1][2]

Scenario C: The Water-Soluble Product

Q: My product is highly polar and stays in the aqueous layer. I cannot use extraction.

A: Ion Exchange or Reverse Phase Chromatography. When both the product and TMG are water-soluble, liquid-liquid extraction fails.[2]

Protocol:

  • Cation Exchange Chromatography:

    • Pass the aqueous mixture through a weak cation exchange column.[2]

    • TMG is a strong base and will bind tightly.[2]

    • Elute your product (if it is neutral or acidic) with water or a weak buffer.[1][2]

    • Caution: If your product is also an amine, it may co-bind.[2] In this case, use gradient elution with increasing ionic strength.[2]

  • Reverse Phase (C18) Flash Chromatography:

    • Use a mobile phase of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1][2]

    • TMG will elute near the solvent front (dead volume) due to its high polarity in the protonated state.[1]

    • Most organic products will be retained longer on the C18 column.[2]

Scenario D: Chromatographic Issues (Streaking)

Q: I am trying to purify via normal phase silica, but the TMG causes streaking or co-elutes with my product.

A: Mobile Phase Modification. Guanidines interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking).[1]

Fix:

  • Add a Base Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM/MeOH + 1% NH4OH).[1][2]

    • Mechanism:[3][4][5] The stronger/more abundant base saturates the active sites on the silica, allowing the TMG and your product to elute as sharper bands.

  • Switch to Alumina: Use basic alumina instead of silica gel. Alumina is less acidic and reduces the "sticking" of guanidine bases.[2]

Validation: How to Confirm TMG Removal

You must verify the absence of N,N',N''-Trimethylguanidine in your final product. Relying solely on weight is insufficient due to potential salt formation.[2]

NMR Spectroscopy (


 NMR): 
N,N',N''-Trimethylguanidine is a symmetrical molecule (C3v symmetry).[1]
  • Diagnostic Signal: Look for a singlet (or narrow multiplet) corresponding to the N-Methyl groups.[1][2]

  • Chemical Shift: Typically appears in the 2.7 – 3.0 ppm range in

    
    .[2]
    
  • Quantification: Integrate this region against a known proton in your product.[2] If the integral is <1% (or your specific threshold), the purification is successful.

Table 1: Physical Properties Relevant to Purification

PropertyValueImplication for Purification
Boiling Point ~160 - 164°CToo high for easy removal by rotary evaporation; requires high vacuum or washing.[1][2]
pKa (Conj. Acid) ~13.6Strong base; easily protonated by weak acids (Citric, Phosphate).[1][2]
Solubility Water, Ethanol, DCMSoluble in both aqueous and organic phases, necessitating pH control for extraction.
Appearance Colorless Oil/SolidCan be confused with product oil; requires NMR validation.[1][2]

Visual Workflow: Acid Wash Protocol

AcidWashWorkflow Step1 Step 1: Dilute Reaction (EtOAc/DCM) Step2 Step 2: Add Acidic Wash (1M HCl or 10% Citric) Step1->Step2 Step3 Step 3: Phase Separation Step2->Step3 OrgLayer Organic Layer (Contains Product) Step3->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Contains TMG-Salt) Step3->AqLayer Discard Step4 Step 4: Brine Wash & Dry (Na2SO4) OrgLayer->Step4 Step5 Step 5: Concentrate & NMR Check Step4->Step5

Figure 2: Step-by-step workflow for the standard acidic wash purification method.

References

  • PubChem. N,N',N''-Trimethylguanidine Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Kumagai, N., et al. Managing Guanidine Bases in Organic Synthesis.[2]Journal of Organic Chemistry, 2004.[2] (General reference for guanidine handling).

  • Biotage. Strategies for Work-up and Purification: Removal of Basic Reagents.[2] Available at: [Link][1]

  • Organic Syntheses. General Procedures for Guanidine Removal. Org.[2][5][6][7][8] Synth. Coll. Vol. 8, p. 57. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[2] Available at: [Link][1]

Sources

Optimization

Managing and identifying side-products in reactions with N,N',N''-Trimethylguanidine

Technical Support Center: -Trimethylguanidine (sym-TMG) Optimization & Troubleshooting Guide for Synthetic Workflows Welcome to the Advanced Application Support Center. This guide addresses the specific challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Trimethylguanidine (sym-TMG)

Optimization & Troubleshooting Guide for Synthetic Workflows

Welcome to the Advanced Application Support Center. This guide addresses the specific challenges associated with


-Trimethylguanidine  (CAS: 6145-43-3). Unlike its more common isomer 1,1,3,3-tetramethylguanidine (commonly abbreviated as TMG), 

-Trimethylguanidine (hereafter referred to as sym-TMG ) possesses unique

-like symmetry and, critically, secondary amine functionality .

These structural features dictate its reactivity profile, often leading to specific side-products (N-alkylation adducts) that are not observed with fully substituted guanidine bases.[1]

⚠️ Reagent Verification: Know Your "TMG"

Before proceeding, verify your reagent structure.[1] Confusion between TMG isomers is the #1 cause of unexpected side reactions.[1]

Featuresym-TMG (This Guide)1,1,3,3-TMG (Common Reagent)
Systematic Name 1,2,3-Trimethylguanidine1,1,3,3-Tetramethylguanidine
Structure Me-NH-C(=N-Me)-NH-Me

-C(=NH)-

Active Protons 2 x N-H (Secondary Amine)1 x N-H (Imine)
Nucleophilicity High (can be alkylated at N)Moderate (sterically hindered)
Primary Risk Parasitic N-Alkylation Hydrolysis / Polymerization

Module 1: Identifying Side-Products

The "Parasitic Base" Phenomenon

Because sym-TMG retains N-H bonds on the amine nitrogens, it is not just a proton acceptor; it is a competent nucleophile. In reactions involving strong electrophiles (alkyl halides, acyl chlorides, epoxides), sym-TMG often competes with your substrate.[1]

Diagnostic Workflow

Use this logic flow to determine if your impurity is a sym-TMG adduct.

SideProductID Start Unknown Impurity Detected (LCMS / NMR) MassCheck Check Mass Spectrum (ESI+) Start->MassCheck M_Plus_101 Mass = [M_electrophile + 101]? MassCheck->M_Plus_101 Observe M+ M_Plus_15 Mass = [M_substrate + 14/15]? M_Plus_101->M_Plus_15 No Adduct Likely sym-TMG Adduct (Parasitic N-Alkylation) M_Plus_101->Adduct Yes (Base + Electrophile) Methylation Methyl Transfer (Rare, from quaternary salts) M_Plus_15->Methylation Yes Urea Hydrolysis Product (N,N'-Dimethylurea) M_Plus_15->Urea No (Check NMR) NMR_Check Confirm Urea Byproduct Urea->NMR_Check 1H NMR: Doublet ~2.7 ppm?

Figure 1: Decision tree for identifying sym-TMG related impurities using standard analytical data.

Quantitative Data: Common Side-Product Signatures
Side-Product ClassOriginMS Signature (ESI+)1H NMR Characteristic (CDCl3)
Alkylated Guanidinium Reaction of sym-TMG with Alkyl Halide (R-X)

Shift of N-Me singlets downfield (

3.0-3.3 ppm).[1] Loss of symmetry.[1]
Acylated Guanidine Reaction of sym-TMG with Acid Chloride/Anhydride

Deshielded N-Me signals.[1] Appearance of amide-like rotamers.[1]
Urea Derivative Hydrolysis of sym-TMG (Moisture)

(

-dimethylurea)

2.75 (d,

Hz,

),

5.0-6.0 (br,

).

Module 2: Troubleshooting & Optimization

Issue A: Low Yield with Alkyl Halides

Symptom: Starting material remains, but the electrophile is consumed. Cause: sym-TMG is acting as a nucleophile, consuming the alkyl halide to form a quaternary guanidinium salt.

Corrective Protocol:

  • Switch Addition Order: Add the electrophile slowly to a mixture of Substrate + sym-TMG. This keeps the electrophile concentration low relative to the deprotonated substrate.

  • Steric Modulation: If possible, switch to 1,1,3,3-Tetramethylguanidine (TMG) or Barton's Base .[1] These are sterically bulkier and lack the secondary amine N-H, significantly reducing nucleophilic interference [1].

  • Solvent Effect: Switch to a non-polar solvent (Toluene, DCM) if solubility permits.[1] Guanidinium formation is often accelerated in polar aprotic solvents (DMF, DMSO).[1]

Issue B: "Gunk" or Insoluble Oil Formation

Symptom: Reaction mixture turns cloudy or an oil separates at the bottom.[1] Cause: Formation of sym-TMG hydrohalide salts (sym-TMG


 HX) or alkylated guanidinium byproducts.[1] These are insoluble in non-polar organic solvents.[1]

Corrective Protocol:

  • Do not discard the oil. If your product is polar, it might be trapped in this ionic liquid phase.

  • Quench: Dilute with water to dissolve the salts, then extract.

Module 3: Workup and Removal Strategies

Removing sym-TMG and its byproducts requires exploiting its high basicity (


 for the conjugate acid) [2].[1]
Standard Removal Protocol (Acidic Wash)

Since sym-TMG is a strong base, it is easily protonated and moved to the aqueous layer.

  • Dilution: Dilute reaction mixture with EtOAc or DCM.

  • Acid Wash: Wash organic layer with 10% Citric Acid or 0.5 M HCl (2x).[1]

    • Why? This converts sym-TMG and its hydrolysis products (ureas) into highly water-soluble salts.[1]

  • Brine Wash: Wash with saturated NaCl to remove residual water/acid.[1]

  • Dry & Concentrate:

    
    , filter, and rotovap.
    
Advanced Removal (For Acid-Sensitive Substrates)

If your product cannot withstand acidic washing, use Cation Exchange Chromatography .[1]

Workup Rxn Reaction Mixture (Product + sym-TMG) Resin Add Amberlyst® 15 (H+ Form Resin) Rxn->Resin Stir Stir 30 mins (Base binds to Resin) Resin->Stir Filter Filtration Stir->Filter Filtrate Filtrate contains Product Only Filter->Filtrate Product Solid Resin contains sym-TMG Filter->Solid Waste

Figure 2: Non-aqueous removal of sym-TMG using cation exchange resin.[1]

FAQ: Frequently Asked Questions

Q: Can I use sym-TMG as a direct replacement for DBU or TEA? A: Caution is advised. Unlike DBU (non-nucleophilic amidine) or TEA (tertiary amine), sym-TMG has secondary amine character.[1] It is a stronger base than TEA but more nucleophilic than DBU.[1] It is excellent for hydrogen-bond donor catalysis but risky for direct alkylations [3].[1]

Q: I see a peak at M+15 in my mass spec. Is this from sym-TMG? A: It is possible, but less likely to be direct methylation.[1] This usually indicates a Transmethylation event.[1] If sym-TMG is quaternized (methylated) by a methyl donor (like MeI), the resulting salt can sometimes transfer a methyl group to a nucleophilic substrate under high heat.

Q: How do I prevent urea formation? A: Urea formation is caused by the hydrolysis of the guanidine core.

  • Dry solvents are mandatory.[1]

  • Store sym-TMG under Argon/Nitrogen.[1]

  • If the bottle has a "crust" around the cap, it has likely hydrolyzed. Distill before use or discard.[1]

References

  • Guanidine Basicity & Nucleophilicity

    • Ishikawa, T., & Kumamoto, T. (2006).[1] Guanidines in Organic Synthesis. Synthesis.

  • pKa of Guanidine Derivatives

    • Kaljurand, I., et al. (2005).[1] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. Journal of Organic Chemistry.

  • Mechanism of Guanidine Catalysis

    • Taylor, J. E., et al. (2012).[1] Guanidine Organocatalysis. Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Troubleshooting

N,N',N''-Trimethylguanidine chemical stability and potential degradation pathways

CAS: 6145-43-3 | Molecular Formula: C4H11N3 | MW: 101.15 g/mol [1][2][3] Executive Summary: Chemical Profile & Stability N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetrical guanidine base, distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6145-43-3 | Molecular Formula: C4H11N3 | MW: 101.15 g/mol [1][2][3]

Executive Summary: Chemical Profile & Stability

N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetrical guanidine base, distinct from the more common 1,1,3,3-tetramethylguanidine (TMG).[1][2] While it serves as a potent non-nucleophilic base and ligand in organometallic catalysis, its utility is strictly governed by its stability profile.[2][3]

Core Stability Directive: This compound is thermodynamically stable but kinetically labile in the presence of moisture and carbon dioxide.[2][3] It acts as a "CO₂ sponge," rapidly forming carbonate salts that precipitate out of solution, deactivating the base.[2][3] Furthermore, under aqueous or high-temperature conditions, it undergoes irreversible hydrolysis.[1][2][3]

ParameterSpecification / Behavior
Physical State Colorless to pale yellow liquid
Hygroscopicity High (Absorbs atmospheric moisture)
Air Sensitivity High (Reacts with CO₂ to form carbamates/carbonates)
Basicity (pKa) ~13.0 (Conjugate acid in water) - Strong Base
Storage Class Store under Inert Gas (Argon/Nitrogen), 2-8°C recommended

Degradation Pathways: Mechanistic Insight

Understanding how N,N',N''-Trimethylguanidine degrades is critical for interpreting analytical data (NMR/LCMS) and troubleshooting reaction failures.[1][2][3]

Primary Pathway A: Hydrolytic Decomposition

Unlike simple amines, the guanidine core is susceptible to nucleophilic attack at the central carbon atom (


).[2][3]
  • Trigger: Presence of water, accelerated by heat (>60°C) or acidic/basic catalysis.[2][3]

  • Mechanism: Water attacks the imine carbon (

    
    ), forming a tetrahedral intermediate.[2][3] This collapses to release an amine and a urea derivative.[2][3]
    
  • Products: Methylamine (gas/volatile) and 1,3-Dimethylurea (solid).[1][2][3]

Primary Pathway B: Carbonylation (CO₂ Deactivation)

This is the most common mode of "degradation" observed in the lab.[2][3] It is technically a reversible acid-base reaction but renders the catalyst insoluble and inactive.[1][4][3]

  • Trigger: Exposure to ambient air.[1][2][3]

  • Mechanism: The lone pair on the imine nitrogen attacks CO₂, forming a carbamate or bicarbonate salt.[2][3]

  • Observation: Formation of a white crust or precipitate in the reagent bottle.[2][3]

Pathway Visualization

The following diagram details the molecular fate of N,N',N''-Trimethylguanidine under stress conditions.

G cluster_0 Reversible Deactivation cluster_1 Irreversible Degradation TMG N,N',N''-Trimethylguanidine (Active Base) Carbamate Trimethylguanidinium Bicarbonate/Carbamate (White Precipitate/Inactive) TMG->Carbamate Rapid Atmospheric Capture Tetrahedral Tetrahedral Intermediate TMG->Tetrahedral Slow Nucleophilic Attack CO2 + CO2 (Air) CO2->Carbamate H2O + H2O (Moisture) H2O->Tetrahedral Urea 1,3-Dimethylurea (Major Hydrolysis Product) Tetrahedral->Urea Collapse Amine Methylamine (Volatile Byproduct) Tetrahedral->Amine Elimination

Figure 1: Bifurcated degradation pathway showing reversible CO₂ sequestration vs. irreversible hydrolysis.[1][2][3]

Troubleshooting & FAQs

Scenario 1: Precipitate Formation

Q: "I opened my bottle of trimethylguanidine and there is a white crust on the cap. Is the reagent spoiled?"

  • Diagnosis: This is likely guanidinium carbonate/bicarbonate , formed by reaction with atmospheric CO₂.[2][3]

  • Impact: The liquid underneath is likely still active, but the molarity may have shifted.[2][3]

  • Remedy: Do not scrape the solid back into the liquid.[2][3] Filter the liquid through a syringe filter (PTFE) under an inert atmosphere (glovebox or nitrogen stream) into a fresh, dry vessel.

Scenario 2: NMR Impurities

Q: "My proton NMR shows a new doublet at ~2.6 ppm and a broad singlet at ~5.8 ppm. What is this?"

  • Diagnosis: These signals correspond to 1,3-Dimethylurea , the hydrolysis product.[1][2][3]

    • Methyl group: ~2.65 ppm (doublet, J=4.5 Hz).[2][3]

    • NH proton: ~5.5–6.0 ppm (broad).[1][2][3]

  • Root Cause: The solvent used (e.g., CDCl₃) may have been acidic or wet, or the reagent absorbed moisture during handling.[2]

  • Prevention: Use d6-DMSO or C6D6 (Benzene-d6) for stability checks.[1][4][2][3] Chloroform often contains trace HCl, which protonates the guanidine, complicating the spectra.[2]

Scenario 3: Reaction Stalling

Q: "My base-catalyzed alkylation stopped at 60% conversion. Adding more TMG didn't help."

  • Diagnosis: If the reaction produces water or if the solvent was wet, the TMG may have hydrolyzed to the urea (which is not basic enough to drive the reaction).[2][3] Alternatively, the volatile methylamine byproduct may be poisoning the catalyst system.[2][3]

  • Action: Check the pH of the reaction mixture. If neutral/acidic, the base is consumed.[2][3]

Experimental Protocols

Protocol A: Purity Verification (1H NMR)

Do not use CDCl₃ unless neutralized, as the acidity shifts the guanidine peaks.[2]

  • Preparation: Flush a clean NMR tube with Argon.

  • Solvent: Use Benzene-d6 (C6D6) or DMSO-d6 from a fresh ampule.[1][4][2][3]

  • Sample: Add 20 µL of N,N',N''-Trimethylguanidine.

  • Analysis:

    • Target Peak: Look for the N-Methyl singlets/doublets. Due to rapid tautomerization, the methyl groups may appear as a single averaged signal or distinct peaks depending on temperature.[2][3]

    • Impurity Check: Scan for 1,3-dimethylurea (distinct doublet at 2.6 ppm in DMSO) and Methylamine (2.3 ppm).[1][2][3]

    • Quantification: Integrate the impurity methyl peaks relative to the guanidine methyl peaks to calculate % molar purity.

Protocol B: Purification & Drying

Use this protocol if the reagent has yellowed or contains significant precipitate.[3]

  • Setup: Flame-dry a micro-distillation apparatus under vacuum.

  • Additives: Add CaH₂ (Calcium Hydride) to the distillation pot to scavenge water. Stir for 2 hours at room temperature.

  • Distillation: Distill under reduced pressure (vacuum).

    • Note: Boiling point will be significantly lower than atmospheric BP (approx. 160°C).[1][2][3] Expect distillation at 50–70°C under high vacuum (<5 mmHg).

  • Collection: Discard the first 10% (fore-run) which contains volatile amines.[1][2][3] Collect the main fraction into a receiver containing 4Å molecular sieves.[2][3]

  • Storage: Store immediately under Argon at 4°C.

References

  • PubChem. N,N',N''-Trimethylguanidine (CID 123236).[1][2][3][5] National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Taylor, P. & Wait, A. Kinetics and mechanism of the alkaline hydrolysis of guanidine.[2][3] Journal of the Chemical Society, Perkin Transactions 2, 1986.[2][3] [Mechanistic basis for guanidine hydrolysis].

  • Accela ChemBio. Safety Data Sheet: 1,2,3-Trimethylguanidine.[1][2][3] Available at: [Link][1][2][3]

  • Kovacevic, B. et al. Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds.[2][3][6] Journal of Organic Chemistry, 2013.[2][3][6] Available at: [Link][1][2][3]

Sources

Optimization

Optimization of reaction conditions for N,N',N''-Trimethylguanidine catalysis

Subject: Optimization & Troubleshooting of Reaction Conditions Introduction & Chemical Identity Welcome to the Technical Support Center. This guide addresses the optimization of N,N',N''-Trimethylguanidine (often abbrevi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting of Reaction Conditions
Introduction & Chemical Identity

Welcome to the Technical Support Center. This guide addresses the optimization of N,N',N''-Trimethylguanidine (often abbreviated as sym-TMG or 1,2,3-TMG ).

CRITICAL DISTINCTION: Do not confuse this catalyst with the more common 1,1,3,3-Tetramethylguanidine (TMG). While both are strong organic bases, N,N',N''-Trimethylguanidine possesses distinct structural features—specifically, two N-H sites capable of hydrogen bonding—making it a potential bifunctional catalyst (acting as both a Brønsted base and H-bond donor).

FeatureN,N',N''-Trimethylguanidine (Target)1,1,3,3-Tetramethylguanidine (Common)
Structure Symmetrical (

)
Unsymmetrical (

)
N-H Sites 2 (Bifunctional capability)1 (Primary Brønsted base)
Primary Mode Dual Activation (Base + H-bond donor)General Base Catalysis
Core Optimization Module
Q1: My reaction yield is low (<40%). How do I optimize the catalyst loading and solvent system?

Diagnosis: Low yields in guanidine-catalyzed reactions are typically driven by three factors: (1) Catalyst deactivation via CO₂/Moisture, (2) Solvent inhibition of Hydrogen Bonding, or (3) Incorrect stoichiometry.

Optimization Protocol:

  • Solvent Selection (The "Polarity Trap"):

    • Issue: Protic solvents (MeOH, EtOH) compete with the catalyst's N-H sites for hydrogen bonding with the electrophile, shutting down the bifunctional activation.

    • Solution: Switch to Polar Aprotic Solvents .

      • Best: Acetonitrile (MeCN), THF, or Dichloromethane (DCM). These stabilize the transition state without blocking the catalytic active site.

      • Avoid: Alcohols or wet solvents.

  • Catalyst Loading Ladder:

    • Start at 5 mol% .

    • If reaction is sluggish (>24h), increase to 10-20 mol% .

    • Note: Unlike metal catalysts, organic bases often require higher loadings to overcome background neutralization by acidic impurities.

  • Atmospheric Control:

    • Guanidines are "CO₂ Sponges." They react with atmospheric CO₂ to form guanidinium carbonates (white precipitate), deactivating the catalyst.

    • Mandatory: Run all optimization screens under Argon or Nitrogen.

Q2: I am observing poor enantioselectivity or diastereoselectivity. What is wrong?

Diagnosis: If you are using N,N',N''-Trimethylguanidine as a co-catalyst or in a chiral environment, the "Background Reaction" is likely outcompeting the catalyzed pathway.

Troubleshooting Steps:

  • Temperature Suppression: Lower the temperature to -20°C or -40°C . The uncatalyzed background reaction (which produces racemic product) usually has a higher activation energy than the catalyzed pathway. Lowering T suppresses the background rate more than the catalytic rate.

  • Concentration Effect: Dilute the reaction (0.1 M

    
     0.05 M). High concentrations favor intermolecular aggregation of the catalyst, reducing its effective geometry for stereocontrol.
    
Reaction-Specific Troubleshooting
Scenario A: The Henry Reaction (Nitroaldol)

User Issue: "The reaction goes to 80% conversion but then yield drops or retro-reaction occurs during workup."

Root Cause: The Henry reaction is reversible. N,N',N''-Trimethylguanidine can catalyze the retro-Henry reaction (breaking the C-C bond) if the equilibrium shifts or if the mixture warms up.

Fix:

  • Stop at Peak: Monitor via TLC/HPLC. Quench immediately upon maximum conversion.

  • Acidic Quench: Do not just evaporate the solvent. Quench with cold 0.1 M HCl or Citric Acid to protonate the guanidine immediately, freezing the equilibrium.

Scenario B: Transesterification / Amidation

User Issue: "I see hydrolysis products (carboxylic acids) instead of the ester/amide."

Root Cause: Guanidines are hygroscopic. Even trace water in the catalyst bottle acts as a nucleophile, attacking the ester/activated acyl group.

Fix:

  • Drying Protocol: Store N,N',N''-Trimethylguanidine over activated 4Å molecular sieves for 24 hours before use.

  • Solvent Drying: Ensure solvents are anhydrous (<50 ppm water).

Mechanistic Visualization

The following diagram illustrates the Bifunctional Activation Mode unique to N,N',N''-Trimethylguanidine derivatives, contrasting it with simple base catalysis.

G Catalyst N,N',N''-Trimethylguanidine Nucleophile Nucleophile (H-Nu) Catalyst->Nucleophile Brønsted Base (Deprotonation) Electrophile Electrophile (E+) Catalyst->Electrophile H-Bond Donor (Activation) TransitionState Transition State (Dual Activation) Nucleophile->TransitionState Electrophile->TransitionState TransitionState->Catalyst Catalyst Regeneration Product Product (Nu-E) TransitionState->Product C-C / C-N Bond Formation

Caption: Bifunctional activation cycle where N,N',N''-Trimethylguanidine simultaneously activates the nucleophile (via basic nitrogen) and the electrophile (via NH hydrogen bonding).

Work-up & Purification Guide

Q: How do I completely remove the catalyst from my product? It seems to smear on silica.

The Problem: Guanidines are highly polar and basic. They "drag" on silica gel columns, causing streaking and contaminating fractions.

The Solution: The "Acid-Wash" Extraction Since N,N',N''-Trimethylguanidine is a strong base (pKa conjugate acid


 13.0–13.6), it can be quantitatively removed by converting it into a water-soluble salt.

Protocol:

  • Dilute: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if possible, as emulsions may form.

  • Wash 1 (Acidic): Wash the organic layer 2x with 10% Aqueous Citric Acid or 1M HCl .

    • Chemistry:

      
      . The charged species partitions 100% into the water layer.
      
  • Wash 2 (Neutral): Wash 1x with Brine (Saturated NaCl) to remove entrained water.

  • Dry: Dry over

    
     and concentrate.
    
  • Verification: Run a TLC of the organic layer. The "baseline spot" corresponding to the catalyst should be gone.

References & Authoritative Sources
  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Foundational text on guanidine reactivity).

  • Kovačević, B., & Maksić, Z. B. (2006). "Basicity of Guanidines".[1][2][3] Journal of Organic Chemistry. (Establishes pKa and structural parameters).

  • Terada, M. (2010). "Chiral Phosphoric Acids and Guanidines". Bulletin of the Chemical Society of Japan. (Discusses the bifunctional H-bonding mechanism).

  • Fu, X., & Tan, C. H. (2011). "Mechanistic considerations of guanidine-catalyzed reactions". Chemical Communications.[4] (Review of mechanism and activation modes).

  • Standard Operating Procedure: Purification of Amine-Contaminated Reactions. (General industry standard for removing organic bases via acid extraction).

Sources

Troubleshooting

Technical Support Center: Post-Reaction Removal of N,N',N''-Trimethylguanidine (TMG)

[1] Welcome to the Reaction Workup Support Hub. Ticket ID: TMG-REM-001 Subject: Techniques for the removal of N,N',N''-Trimethylguanidine post-reaction Assigned Specialist: Senior Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Reaction Workup Support Hub. Ticket ID: TMG-REM-001 Subject: Techniques for the removal of N,N',N''-Trimethylguanidine post-reaction Assigned Specialist: Senior Application Scientist

Executive Summary: The TMG Challenge

N,N',N''-Trimethylguanidine (TMG) is a sterically hindered, non-nucleophilic strong base (


) often used in alkylations and base-catalyzed condensations.[1][2][3][4] Its removal is frequently complicated by two factors:
  • High Boiling Point (~160–162 °C): It cannot be removed by standard rotary evaporation.[1]

  • Strong Basicity: It interacts strongly with acidic sites on silica gel, causing severe streaking and co-elution during chromatography.

This guide provides self-validating protocols for TMG removal, prioritized by efficiency and product stability.

Module 1: Liquid-Liquid Extraction (LLE)

Status: Primary Recommendation Applicability: Stable, non-basic (or weakly basic) products.[1]

Q: My standard brine wash didn't remove TMG. Why?

A: TMG is a "superbase" with a


 of ~13.6. At neutral pH (brine/water), a significant portion remains unprotonated and organic-soluble. To force TMG into the aqueous layer, you must drop the pH significantly below its 

to ensure full protonation to the guanidinium salt (

).
Protocol: The "Acid-Crash" Wash

This method relies on the high water solubility of the protonated guanidinium species.

  • Dilute: Dilute the reaction mixture with a non-polar solvent (EtOAc, Et₂O, or DCM).

  • Acidify: Wash the organic layer with 10% aqueous Citric Acid or 1M HCl (2 x solvent volume).

    • Mechanism:[1] The acid protonates the imine nitrogen of TMG.

    • Validation: Check the pH of the aqueous waste. It must be acidic (pH < 4) . If neutral, TMG has consumed all the acid; add more.

  • Wash: Follow with one Brine wash to remove residual acid.

  • Dry: Dry over

    
     and concentrate.
    

Data Table 1: Acid Wash Efficiency

Wash Solution pH Range TMG Removal Efficiency Risk Factor
1M HCl < 1 > 99% May degrade acid-labile protecting groups (Boc, acetals).[1]
10% Citric Acid ~2-3 > 98% Safe for most protecting groups; forms water-soluble citrate salts.[1]

| Sat.


  | ~5-6 | ~60-80% | Insufficient for complete removal; TMG acts as a buffer.[1] |
| Water/Brine  | ~7 | < 10% | Ineffective; TMG partitions back into organic phase.[1] |
Module 2: Scavenging Resins (Solid Phase Extraction)

Status: Recommended for Acid-Sensitive or Basic Products Applicability: When LLE is impossible (e.g., product is also an amine) or acid-labile.[1]

Q: My product is an amine and protonates with HCl. How do I remove TMG without losing my product?

A: Use a Strong Cation Exchange (SCX) resin. While both your product and TMG are basic, TMG is significantly more basic (


 13.6 vs. ~9-10 for typical amines).[1] However, a more selective approach uses polymer-supported electrophiles  (like isocyanates) if TMG retains any nucleophilicity, though steric hindrance makes this slow.[1]

The best approach for separation is actually Flash Chromatography with modifiers (see Module 3), but for scavenging, we use a "catch and release" or specific resin strategy.

Protocol: Sulfonic Acid Resin Scavenging Use a macroporous polystyrene sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W).

  • Note: This removes all bases. If your product is a base, this method will trap it too.

  • Selective Elution Strategy:

    • Load mixture onto SCX cartridge.

    • Wash with MeOH (removes neutrals/acids).

    • Elute with 2M

      
       in MeOH .
      
    • Result: This releases both, but TMG is often retained more strongly. Warning: This is often non-selective.

Better Alternative: Evaporation & High-Vac If the product is an amine, LLE is difficult.

  • Remove reaction solvent.[4]

  • Dissolve residue in

    
     (TMG is soluble).
    
  • Add HCl in Dioxane (1 eq relative to TMG).

  • TMG-HCl is often less soluble in ether than the product salt and may precipitate. Filter off the solid.[4][5]

Module 3: Chromatographic Purification

Status: Secondary Recommendation Applicability: Complex mixtures where LLE fails.

Q: TMG is streaking down the column and contaminating my fractions. How do I fix the peak shape?

A: TMG interacts strongly with the acidic silanol groups (


) on silica gel. You must "deactivate" the silica.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., 99:1 DCM:MeOH + 1% TEA).[1]
    
    • Mechanism:[1] TEA competes for the silanol sites, allowing TMG to elute as a sharp band (usually very polar).

  • Pre-saturation: Flush the column with the modifier-containing solvent before loading the sample.

  • Reverse Phase (C18): Use an acidic buffer (0.1% Formic Acid). TMG will elute near the void volume (dead time) because it will be fully ionized and polar, while your organic product retains longer.

Module 4: Visualization & Workflows
Decision Tree: Selecting the Right Protocol

TMG_Removal cluster_legend Legend Start Start: Reaction Mixture contains TMG IsProdBasic Is the Product Basic (Amine/Pyridine)? Start->IsProdBasic IsProdAcidLabile Is Product Acid-Labile? IsProdBasic->IsProdAcidLabile No VolatilityCheck Is Product Volatile? IsProdBasic->VolatilityCheck Yes AcidWash Protocol A: 1M HCl Wash (Most Effective) IsProdAcidLabile->AcidWash No CitricWash Protocol B: 10% Citric Acid Wash (Gentle) IsProdAcidLabile->CitricWash Yes Chromatography Protocol C: Silica Column with 1% TEA Modifier VolatilityCheck->Chromatography No (Solid/High BP) Distillation Protocol D: High Vac Distillation (Remove Product, leave TMG) VolatilityCheck->Distillation Yes (Low BP) Legend1 Decision Node Legend2 Recommended Action

Figure 1: Decision logic for selecting the appropriate TMG removal technique based on product properties.

Module 5: Validation (How do I know it's gone?)

NMR Signature: TMG has a distinct proton NMR signature that allows for easy quantification of residual base.

  • Solvent:

    
    [1]
    
  • Shift: Singlet at

    
     ~2.6 – 2.9 ppm  (Integrating for 12H equivalent or split 6H/6H depending on protonation state/temperature).
    
  • Check: If you see a singlet in this region that disappears upon

    
     shake (if exchangeable) or shifts significantly with acid, it is likely TMG.
    

LC-MS:

  • Mass:

    
    [1]
    
  • Note: In reverse-phase LC-MS (acidic mobile phase), TMG elutes very early (often in the solvent front) and can suppress ionization of co-eluting compounds.[1]

References
  • ChemicalBook. (2025).[6] Tetramethylguanidine Chemical Properties and Uses. Retrieved from [1]

  • Merck Millipore. (n.d.). N,N,N',N'-Tetramethylguanidine for synthesis SDS. Retrieved from [1]

  • Organic Syntheses. (2010). Use of TMG in Horner-Wadsworth-Emmons Reaction and Workup.[1] Organic Syntheses, Coll. Vol. 11, p. 135. Retrieved from [1]

  • Biotage. (n.d.).[7] ISOLUTE® SCX-2 Strong Cation Exchange Resins.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] NMR Chemical Shifts of Trace Impurities.[8] Retrieved from

Sources

Optimization

KB-409: Troubleshooting N,N',N''-Trimethylguanidine (1,2,3-TMG) Synthesis

Technical Support Knowledge Base > Organic Synthesis > Reagents & Bases Article ID: KB-409-TMG | Last Updated: 2025-10-24 Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts Technical Overview & Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Knowledge Base > Organic Synthesis > Reagents & Bases

Article ID: KB-409-TMG | Last Updated: 2025-10-24 Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts

Technical Overview & Chemistry

N,N',N''-Trimethylguanidine (


)  is a symmetric, strong organic base (

in water). Unlike its more common asymmetric cousin, 1,1,3,3-tetramethylguanidine (Barton's Base), the symmetric 1,2,3-isomer is rarely commercially available in bulk and is often synthesized in-house for specific catalytic or coordination chemistry applications.

The high basicity and specific synthesis routes introduce a unique profile of impurities—specifically sulfur-based volatiles and hydrolysis products—that can poison downstream catalytic cycles.

Primary Synthesis Route (The "Gold Standard")

The most robust laboratory synthesis for the symmetric isomer involves the activation of


-dimethylthiourea via S-methylation, followed by aminolysis with methylamine.

Reaction Scheme:

  • Activation:

    
    -Dimethylthiourea + 
    
    
    
    
    
    S-Methyl-N,N'-dimethylisothiouronium iodide.
  • Aminolysis: Isothiouronium salt +

    
    
    
    
    
    1,2,3-TMG +
    
    
    (gas) +
    
    
    (salt).

Critical Impurity Profile (Root Cause Analysis)

The following table details the specific impurities generated during the synthesis and storage of 1,2,3-TMG.

Impurity TypeSpecific CompoundOrigin / Root CauseDetection Method
Volatile Sulfur Methanethiol (MeSH) Stoichiometric byproduct of the aminolysis step. Incomplete sparging/removal.Smell (Rotten cabbage at ppb levels); GC-MS (early eluter).
Hydrolysis Product 1,3-Dimethylurea (DMU) Hydrolysis of the isothiouronium intermediate due to moisture in the amine source or solvent.1H NMR (Doublet at ~2.6 ppm, distinct from TMG singlet).
Atmospheric Salt TMG-Carbonate Reaction of the superbase TMG with atmospheric

. Occurs rapidly if stored improperly.
Visual (White crust on oil); IR (Strong band ~1650-1700 cm⁻¹).
Inorganic Salt Methylammonium Iodide Byproduct of the HI scavenging by excess methylamine.Solubility (Precipitate in non-polar solvents); Ash test .
Starting Material N,N'-Dimethylthiourea Incomplete S-methylation or insufficient reaction time.TLC (More polar than TMG); LC-MS .

Troubleshooting Guide (Symptom-Based)

Issue 1: "The product has an unbearable sulfur stench even after drying."
  • Diagnosis: Residual Methanethiol (MeSH) or trapped Dimethyl Disulfide .

  • The Science: MeSH is a gas (bp 6°C), but it hydrogen-bonds strongly to the guanidine base, forming a "sticky" solvate. Simple rotary evaporation is often insufficient to break this interaction.

  • Resolution Protocol:

    • Dissolve the crude oil in Dichloromethane (DCM) .

    • Wash with 40% aqueous NaOH (The high pH keeps MeSH deprotonated as

      
      , forcing it into the aqueous layer).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Polishing: Spurge the final oil with dry Nitrogen for 2 hours at 40°C.

Issue 2: "White solids are precipitating in my pure oil."
  • Diagnosis: Formation of Guanidinium Carbonate or Bicarbonate .

  • The Science: 1,2,3-TMG is a superbase (

    
    ). It reacts with atmospheric 
    
    
    
    essentially instantaneously to form the carbonate salt, which is insoluble in the neat oil.
  • Resolution Protocol:

    • Filtration: If the amount is small, filter the oil through a 0.45 µm PTFE syringe filter under an inert atmosphere (Glovebox or Schlenk line).

    • Distillation: For heavy contamination, distill the free base under reduced pressure (vacuum). Note: TMG distills around 160°C at atm, so high vacuum is required to keep temps manageable (~60-70°C). Store immediately under Argon.

Issue 3: "Low yield and presence of urea in NMR."
  • Diagnosis: Hydrolysis of the S-methyl intermediate.

  • The Science: The S-methylisothiouronium salt is an activated electrophile. If water is present (e.g., using aqueous methylamine instead of anhydrous/alcoholic), water competes with the amine nucleophile, converting the intermediate into thermodynamically stable 1,3-dimethylurea.

  • Resolution Protocol:

    • Reagent Switch: Use 2.0M Methylamine in THF or Methanol instead of aqueous solutions.

    • Drying: Ensure the isothiouronium salt is dried thoroughly (vacuum oven over

      
      ) before the aminolysis step.
      

Visualizing the Impurity Pathways

The following diagram maps the synthesis flow and points of failure where impurities are introduced.

TMG_Synthesis_Pathways Start N,N'-Dimethylthiourea Step1 Activation (MeI / MeOH) Start->Step1 Inter S-Methyl Isothiouronium Salt (Intermediate) Step1->Inter Imp1 Impurity: Unreacted Thiourea (Incomplete Activation) Step1->Imp1 Low Conv. Step2 Aminolysis (MeNH2 in THF) Inter->Step2 Imp2 Impurity: 1,3-Dimethylurea (Hydrolysis via H2O) Inter->Imp2 + H2O (Moisture) Target 1,2,3-TMG (Target) Step2->Target Imp3 Byproduct: Methanethiol (MeSH - Sulfur Smell) Step2->Imp3 Stoichiometric Imp4 Impurity: Carbonate Salt (Air Exposure) Target->Imp4 + CO2 (Air)

Figure 1: Reaction pathway for 1,2,3-TMG synthesis highlighting critical impurity generation points (Red).

Analytical Fingerprinting (QA/QC)

Use these parameters to validate the purity of your synthesized TMG.

NMR Spectroscopy ( )
  • 1,2,3-TMG (Target):

    • 
       2.75 ppm (Singlet, 9H). Note: Due to rapid tautomeric exchange, the three methyl groups often appear as a single broad average signal at room temperature.
      
    • 
       ~5.0-6.0 ppm (Broad Singlet, NH).
      
  • 1,3-Dimethylurea (Impurity):

    • 
       2.80 ppm (Doublet, J=4.5 Hz, 
      
      
      
      ).
    • 
       5.50 ppm (Broad, NH).
      
  • Methanethiol (Impurity):

    • 
       2.10 ppm (Singlet).
      
Physical Properties
  • Appearance: Clear, colorless oil (hygroscopic).

  • Boiling Point: 160°C (at 760 mmHg) / ~60°C (at 10 mmHg).

  • Solubility: Miscible with water, ethanol, DCM. Immiscible with hexanes (if hydrated/salt form).

FAQ: Frequently Asked Questions

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide for the activation step? A: Yes, but with caution. DMS forms the methyl sulfate salt. While cheaper, the sulfate counter-ion is harder to remove than iodide, and DMS is significantly more toxic. The iodide salt precipitates nicely from acetone/ether, making purification of the intermediate easier.

Q: Why does my TMG turn yellow over time? A: Yellowing indicates oxidation of trace sulfur residues (mercaptans) into disulfides or polysulfides. While visually unappealing, it often does not significantly affect basicity. However, for catalytic applications involving transition metals, this sulfur can be a catalyst poison. Redistillation is recommended.[1]

Q: How do I store 1,2,3-TMG long-term? A: Store in a Schlenk flask or a tightly sealed vial under Argon at 4°C. Wrap the cap with Parafilm. Do not store in standard polyethylene bottles for years, as


 can slowly diffuse through certain plastics.

References

  • Rasmussen, C. R., et al. (1988).[2] "A Versatile Synthesis of Novel N,N,N''-Trisubstituted Guanidines." Synthesis, 1988(6), 460-466.[2]

  • PubChem. (2025).[3] "N,N',N''-Trimethylguanidine (Compound Summary)." National Library of Medicine.[3]

  • Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." The Journal of Organic Chemistry, 70(3), 1019–1028. (Provides pKa context for substituted guanidines).

Sources

Troubleshooting

Technical Support Center: Monitoring N,N',N''-Trimethylguanidine Catalysis

This technical support guide addresses the specific challenges of monitoring reactions catalyzed by N,N',N''-Trimethylguanidine (distinct from the more common 1,1,3,3-tetramethylguanidine). As a symmetric, highly basic g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges of monitoring reactions catalyzed by N,N',N''-Trimethylguanidine (distinct from the more common 1,1,3,3-tetramethylguanidine). As a symmetric, highly basic guanidine derivative, this catalyst presents unique visibility and stability challenges in standard analytical workflows.[1][2]

[1][2]

Product Support ID: TMG-SYM-003 Applicable Techniques:


H/

C NMR, Thin Layer Chromatography (TLC) Chemical Profile:
  • IUPAC Name: 1,2,3-Trimethylguanidine[1][2]

  • SMILES: CN=C(NC)NC

  • Key Property: High basicity (

    
     ~13.0–13.6 in water; >23 in MeCN) causing strong interactions with acidic stationary phases.[1][2]
    

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

The Core Problem: N,N',N''-Trimethylguanidine is a strong base.[1][2][3] Standard silica gel plates are slightly acidic (


 ~5).[1][2] This acid-base reaction causes the catalyst to "streak" or remain at the baseline, potentially co-eluting with polar products or masking conversion.[2]
Q: My catalyst spot is streaking from the baseline to 0.5. How do I fix this?

A: This is "tailing" caused by the protonation of the guanidine nitrogen by the silica silanols.[2] You must neutralize the stationary phase.[1][2]

Protocol: Basified Silica Plates [1][2]

  • Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) or 1%

    
     to your eluent mixture.[1][2]
    
    • Why: The TEA saturates the acidic sites on the silica, allowing the TMG catalyst to migrate as a free base.

  • Plate Pre-treatment (Alternative): If TEA interferes with your product separation, dip the dry TLC plate in a solution of 5% TEA in acetone and let it dry completely before spotting.[1][2]

Q: I cannot visualize the catalyst under UV. Is it gone?

A: N,N',N''-Trimethylguanidine lacks a conjugated


-system strong enough for sensitive UV detection at 254 nm.[1][2] Do not rely on UV.[1][2]

Visualization Protocol: The "Weber" Test (Specific for Guanidines) Standard stains like Iodine are non-specific.[1][2] Use Sodium Nitroprusside-Ferricyanide (Weber’s Reagent) for high specificity.[1][2]

ReagentPreparationAppearance of TMG
Weber's Reagent Mix 1 part 10% NaOH, 1 part 10% Sodium Nitroprusside, 1 part 10% Potassium Ferricyanide, 3 parts water.[1][2]Red/Orange spot (distinct from amines).[1][2][4]
Dragendorff’s Standard Bismuth subnitrate/Potassium iodide solution.[1][2]Orange spot on yellow background.[1][2]
KMnO

Basic Potassium Permanganate.[1][2]Yellow/White spot (oxidizes the methyls).[1][2]
Workflow: TLC Method Optimization

TLC_Workflow Start Start: Spot Reaction Mixture UV_Check Check UV (254 nm) Start->UV_Check Visible Spot Visible? UV_Check->Visible Streak Is Spot Streaking? Visible->Streak Yes (Weak) Stain_Select Apply Weber's Reagent (Nitroprusside) Visible->Stain_Select No Base_Mod Add 2% Et3N to Eluent Streak->Base_Mod Yes Result_Good Sharp Red/Orange Spot (Monitoring Active) Streak->Result_Good No Base_Mod->Stain_Select Stain_Select->Result_Good

Figure 1: Decision tree for optimizing TLC visualization of guanidine-catalyzed reactions.

Module 2: NMR Monitoring & Troubleshooting[1][2]

The Core Problem: N,N',N''-Trimethylguanidine undergoes rapid proton exchange.[1][2] Its chemical shift is not static; it drifts depending on the reaction conversion (acidity of the medium) and the solvent.

Q: I see multiple methyl peaks for the catalyst. Is it decomposing?

A: Likely not. N,N',N''-Trimethylguanidine exists in tautomeric equilibrium.[1][2]

  • Symmetric State: In rapid exchange (or symmetric tautomer), you see a single signal for the methyl groups (approx.[1] 2.7–2.9 ppm in

    
    ).[1][2]
    
  • Frozen/Protonated State: If the reaction generates acidic species (or if temperature is low), the symmetry breaks.[1] You may see distinct signals for the imine methyl (

    
    ) and amine methyls (
    
    
    
    ).[1][2]
  • Drift Warning: As the reaction proceeds and acidic byproducts form (or substrates are consumed), the TMG peak will shift downfield (towards 3.0–3.2 ppm) due to protonation.[1]

Q: How do I quantify conversion if TMG overlaps with my product amines?

A: Do not use the N-Methyl region (2.2–3.0 ppm) for integration if possible.[1][2] Use the


 NMR  guanidinium carbon as a diagnostic anchor.

Diagnostic Chemical Shifts (Reference in


): 
NucleusFunctional GroupShift (

ppm)
Notes

H

2.75 – 2.95 Singlet (broadens upon protonation).[1][2]

H

~5.0 – 7.0 Extremely variable; broad; disappears with

.


(Central)
158 – 162 Highly characteristic quaternary carbon.[1][2]


~29 – 31 Distinct from ester/ether methyls.[1][2]
Protocol: In-Situ Reaction Monitoring ( H NMR)

To monitor kinetics without workup artifacts:

  • Solvent: Use

    
     (Acetonitrile-d3) instead of Chloroform.[1][2] Chloroform can be slightly acidic (DCl formation) which protonates the catalyst artificially.[1][2]
    
  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Mesitylene .[1][2] These are non-acidic and their peaks (>6.0 ppm or ~2.2 ppm) rarely overlap with TMG methyls.[1][2]

  • No-Quench Mode: Run the NMR immediately. Note that TMG is hygroscopic; water peaks will grow over time if the tube is not sealed with Parafilm.[1][2]

Module 3: Reaction Quenching & Workup Analytics[1][2]

The Core Problem: If you monitor the reaction without quenching, the basic catalyst continues to drive the reaction (or side reactions) inside the NMR tube/vial.

Q: Should I quench the aliquot before TLC/NMR?

A: YES. For accurate "snapshot" monitoring:

  • The Mini-Quench (For TLC):

    • Take 10

      
       reaction mixture.
      
    • Add into a vial containing 50

      
       EtOAc and 1 drop of saturated 
      
      
      
      .
    • Shake.[1][2][5][6] Spot the organic layer.[1][2]

    • Reason: This protonates TMG into the salt form (

      
      ), which stays at the baseline, allowing you to see if the product (less polar) has formed without catalyst streaking.
      
  • The NMR Quench:

    • If the reaction is reversible (e.g., Aldol), add TFA-d (Trifluoroacetic acid-d) to the NMR tube.[1][2]

    • Effect: This instantly freezes the equilibrium.[1][2] TMG becomes the TFA salt (sharp, distinct methyl peak, shifted downfield), and the reaction stops.[1]

Workflow: Catalyst Fate in Workup

Workup_Logic Reaction Reaction Mixture (TMG + Product) Quench Acidic Wash (1M HCl or NH4Cl) Reaction->Quench Partition Phase Separation Quench->Partition Org_Layer Organic Layer (Product) Partition->Org_Layer Lipophilic Product Aq_Layer Aqueous Layer (TMG-H+ Salt) Partition->Aq_Layer Hydrophilic Salt Check Check Aqueous pH Aq_Layer->Check Recycle Basify (NaOH) & Extract to Recycle TMG Check->Recycle pH < 3 confirmed

Figure 2: Separation logic for removing and potentially recycling the TMG catalyst during workup.[1][2]

References

  • Kovačević, B., et al. (2013).[1][2] "Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds." Journal of Organic Chemistry. (Discusses the basicity and pKa of N,N',N''-substituted guanidines). [1][2]

  • Kumamoto, T., et al. (2018).[1][2] "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds." ACS Omega.[1][2] (Provides correlation data for guanidine structural bond lengths and pKa, essential for understanding silica interactions). [1][2]

  • EPFL School of Basic Sciences. (n.d.).[1][2] "TLC Visualization Reagents." (Authoritative list of visualization stains, identifying Nitroprusside/Ferricyanide for guanidines).

  • Coles, S. J., et al. (2011).[1][2] "The Chemical Fixation of Carbon Dioxide by Tetramethylguanidine." ResearchGate.[1][2][7] (Provides comparative NMR shift data for guanidine methyl groups and the imine carbon).

Sources

Reference Data & Comparative Studies

Validation

Comparison of basicity: N,N',N''-Trimethylguanidine versus DBU and other bases

This guide provides an in-depth technical comparison of N,N',N''-Trimethylguanidine (and its common analog 1,1,3,3-Tetramethylguanidine, TMG) versus DBU and other organic superbases.[1] Executive Summary: The Superbase L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N',N''-Trimethylguanidine (and its common analog 1,1,3,3-Tetramethylguanidine, TMG) versus DBU and other organic superbases.[1]

Executive Summary: The Superbase Landscape

In organic synthesis, the choice of base is rarely just about pKa.[2][3] It is a multidimensional decision involving steric hindrance, solubility, kinetic vs. thermodynamic basicity, and nucleophilicity.[1]

While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the industry standard for non-nucleophilic deprotonation, guanidine bases like N,N',N''-Trimethylguanidine and its more common relative TMG (1,1,3,3-Tetramethylguanidine) offer distinct advantages in specific catalytic cycles.[1]

  • DBU: The "Sledgehammer."[2][3] High steric bulk, high basicity (pKa ~24.3 in MeCN), generally non-nucleophilic.[1]

  • TMG (Tetramethyl): The "Workhorse."[1][2][3] Slightly lower basicity (pKa ~23.3 in MeCN), lower cost, higher solubility in water, but less sterically hindered than DBU.[1]

  • N,N',N''-Trimethylguanidine: The "Symmetrical Model." Structurally distinct with methyl groups on each nitrogen (

    
    ).[1][2][3] Often used in computational studies to model guanidine resonance.[1][2][3] It exhibits similar basicity to TMG but different steric accessibility, making it more prone to nucleophilic side reactions in Michael additions.[2][3]
    
  • TBD: The "Bifunctional Catalyst."[2][3] Significantly stronger (pKa ~26.0 in MeCN) and kinetically active due to its exposed N-H bond, allowing it to act as a bifunctional acid-base catalyst.[1][3]

Physicochemical Profile & Data Comparison

The following table synthesizes experimental and theoretical data. Note that while DBU and TMG are industrial staples, N,N',N''-Trimethylguanidine is often a specialty reagent used to study substituent effects on resonance.

FeatureDBU TMG (1,1,3,3-Tetra) N,N',N''-Trimethyl TBD
Structure Type Bicyclic AmidineAcyclic GuanidineAcyclic Guanidine (Sym)Bicyclic Guanidine
pKa (MeCN) 24.3 23.3 ~23–24 (Est.)[1]26.0
pKa (H₂O) ~13.5~13.6~13.9~15.2
Nucleophilicity Low (Steric bulk)ModerateModerate-HighHigh (Exposed N)
Key Advantage Non-nucleophilic; stabilizes anions well.[1][2][3]Cost-effective; water soluble.[1][2][3]Symmetrical H-bonding potential.[1][2][3]Dual activation (H-bond donor/acceptor).[1][2][3]
Common Failure Can react with electrophilic centers (e.g., aldehydes) in rare cases.[1][2][3]Alkylation of the base itself.[1][2][3]Michael addition interference.Hydrolysis sensitive.[1][2][3]

Critical Distinction: Users often confuse Trimethylguanidine with Tetramethylguanidine (TMG).[1][2][3] TMG is the standard liquid base.[1][2][3] The Trimethyl variant has a proton on two nitrogens (


), allowing for different hydrogen-bonding motifs than TMG (

), which has only one N-H.[1]

Mechanistic Deep Dive: Resonance & Stabilization

The superior basicity of guanidines compared to amines (and even some amidines) stems from "Y-aromaticity" or extensive resonance stabilization of the conjugate acid.[1][2][3]

Structural Logic
  • Amidine (DBU): Upon protonation, the positive charge is delocalized over two nitrogen atoms.[1][2]

  • Guanidine (TMG/Trimethyl): The positive charge is delocalized over three nitrogen atoms.[1][2][3]

  • Why is DBU stronger than TMG? Despite having fewer nitrogens, the bicyclic structure of DBU forces the lone pairs into near-perfect alignment (planar) for conjugation, minimizing the entropic penalty of protonation. Acyclic guanidines like TMG have rotational freedom that must be frozen upon protonation.[1][2][3]

Visualization of Resonance

Resonance cluster_0 Guanidinium Ion Stabilization (TMG/Trimethyl) cluster_1 Amidinium Ion Stabilization (DBU) G_Base Free Base (C=N localized) G_Acid Conjugate Acid (Charge delocalized over 3 Ns) G_Base->G_Acid + H+ A_Acid Conjugate Acid (Charge delocalized over 2 Ns) G_Acid->A_Acid DBU is often stronger in MeCN due to solvation and structural rigidity A_Base Free Base (Rigid Structure) A_Base->A_Acid + H+ (Low Entropy Cost)

Figure 1: Comparative resonance stabilization.[1][2][3] Note that while guanidines have more resonance contributors, the rigid bicyclic frame of DBU enhances its basicity in aprotic solvents.

Performance Comparison: Case Studies

Case Study A: The Henry Reaction (Nitroaldol)[1]
  • Scenario: Condensation of nitroalkanes with aldehydes.[1][2][3]

  • DBU Performance: Excellent. Rapidly deprotonates the nitroalkane.[2][3] However, in sensitive substrates, DBU can act as a nucleophile towards the aldehyde.[1]

  • TMG Performance: Often preferred.[1][2][3] The slightly lower basicity provides a "softer" deprotonation, and the acyclic structure is less prone to trapping the aldehyde.[2][3]

  • Trimethylguanidine Note: Due to less steric hindrance at the methyl-bearing nitrogens, N,N',N''-Trimethylguanidine has been observed to fail in specific cyclizations (e.g., Michael additions) where it attacks the electrophile instead of acting purely as a base.[1]

Case Study B: Elimination Reactions (Dehydrohalogenation)
  • Requirement: A bulky, non-nucleophilic base to prevent

    
     substitution.[2][3]
    
  • Winner: DBU .[1][2][3]

  • Reasoning: TMG and Trimethylguanidine are smaller.[1][2][3] They risk attacking the carbon center (

    
    ) rather than abstracting the proton (
    
    
    
    ), leading to byproduct formation.[1][2]

Selection Guide: The Decision Matrix

Use this logic flow to select the correct base for your protocol.

DecisionTree Start Select Base for Reaction Solvent Primary Solvent? Start->Solvent Nucleo Is the Electrophile Sensitive to Nucleophiles? Solvent->Nucleo Organic (MeCN/THF) TMG Use TMG (Cheaper, Soluble) Solvent->TMG Aqueous/Alcohol Cost Cost Sensitivity? Nucleo->Cost No (e.g., acidic protons) DBU Use DBU (Strong, Non-Nuc) Nucleo->DBU Yes (e.g., Alkyl Halides) Cost->TMG High Volume/Low Cost TBD Use TBD (Bifunctional Activation) Cost->TBD Catalytic Load (<5%)

Figure 2: Decision matrix for selecting between Guanidine and Amidine bases.

Experimental Protocol: Comparative Deprotonation

Objective: Determine the effective basicity and kinetic suitability of TMG vs. DBU in a Knoevenagel Condensation.

Materials:
  • Substrates: Benzaldehyde (1.0 eq), Malononitrile (1.0 eq).[1][2][3]

  • Solvent: Acetonitrile (MeCN), anhydrous.[1][2][3]

  • Bases: DBU, TMG, N,N',N''-Trimethylguanidine (if available).[1][4]

Methodology:
  • Preparation: Dissolve Benzaldehyde (10 mmol) and Malononitrile (10 mmol) in 20 mL MeCN.

  • Initiation: Add 0.1 eq (catalytic) of the chosen base at 25°C.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS every 5 minutes.

  • Workup: Upon completion, evaporate solvent and recrystallize from ethanol.

Expected Outcome:
  • TMG: Reaction completes in <15 mins. Clean product.

  • DBU: Reaction completes in <5 mins. Potential for trace byproducts if left too long (Cannizzaro side reactions).[1][2][3]

  • Trimethylguanidine: May show slower kinetics if steric crowding is beneficial for the transition state, or faster if the N-H protons facilitate H-bonding with the nitrile group (bifunctional catalysis).[1]

References

  • Kaljurand, I., et al. (2005).[1][2][3] Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry.[1][2][3] Link[1]

  • Kaupmees, K., et al. (2014).[1][2][3] Basicities of strong bases in water: A computational study. Croatica Chemica Acta.[1][2][3] Link

  • Ishikawa, T. (2009).[1][2][3] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.[1][2][3] Link[1]

  • Schuchardt, U., et al. (1998).[1][2][3] Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society.[2][3] (Cites 1,2,3-Trimethylguanidine symmetry).[1][5] Link

  • Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1][2][3] Link[1]

Sources

Comparative

N,N',N''-Trimethylguanidine in comparison to other organocatalysts

This guide provides an in-depth technical comparison of N,N',N''-Trimethylguanidine (sym-TMG) against other standard organocatalysts. Editorial Note: While "TMG" commonly refers to 1,1,3,3-tetramethylguanidine, your requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N',N''-Trimethylguanidine (sym-TMG) against other standard organocatalysts.

Editorial Note: While "TMG" commonly refers to 1,1,3,3-tetramethylguanidine, your request specifies N,N',N''-trimethylguanidine (the symmetric isomer). This distinction is critical. Sym-TMG possesses unique mechanistic properties—specifically its ability to act as a dual hydrogen-bond donor —which distinguishes it from the mono-donor 1,1,3,3-TMG and the non-donor DBU. This guide focuses on the symmetric isomer while benchmarking it against the industry standards (1,1,3,3-TMG, TBD, and DBU).

Executive Summary & Strategic Positioning

N,N',N''-Trimethylguanidine (sym-TMG) represents a specialized class of acyclic guanidines. Unlike its famous cousin 1,1,3,3-TMG, sym-TMG is


-symmetric (or pseudo-symmetric depending on conformation) and possesses two N-H protons  capable of simultaneous hydrogen bonding.
  • Primary Advantage: Dual Activation Mode. It can activate electrophiles via H-bonding while simultaneously activating nucleophiles, mimicking the behavior of the bicyclic base TBD but with a more flexible acyclic scaffold.

  • Key Differentiator: Higher symmetry stabilizes the conjugate acid cation more effectively than asymmetric counterparts, potentially enhancing basicity per steric unit.

  • Best Use Case: Transesterification reactions and ring-opening polymerizations (ROP) where bifunctional activation (base + H-bond donor) is required but the rigidity of TBD is undesirable.

Catalyst Decision Matrix
FeatureN,N',N''-TMG (Sym-TMG) 1,1,3,3-TMG TBD DBU
Structure Acyclic, SymmetricAcyclic, AsymmetricBicyclic, RigidBicyclic, Rigid (Amidine)
H-Bond Donors 2 (Dual Donor)1 (Single Donor)1 (constrained)0 (Pure Base)
Basicity (MeCN)

*



Nucleophilicity HighHighVery HighLow (Steric bulk)
Steric Profile ModerateLowModerateHigh
Cost Efficiency ModerateHigh (Cheap)ModerateHigh (Cheap)

*Estimated based on structural homology to 1,1,3,3-TMG and substituent effects.

Mechanistic Analysis: The Symmetry Effect

The catalytic efficacy of sym-TMG stems from its ability to stabilize transition states through a "multipoint" interaction network, unlike the "single-point" activation of DBU.

Comparative Activation Pathways (Graphviz)

CatalysisComparison cluster_SymTMG N,N',N''-Trimethylguanidine (Dual Activation) cluster_DBU DBU (Steric Base Activation) SymTMG Sym-TMG (2 x N-H sites) TS_Sym Transition State (Dual H-Bonding) SymTMG->TS_Sym Activates Electrophile (H-bond) + Deprotonates Nucleophile Product_Sym High Stereocontrol (Potential) TS_Sym->Product_Sym DBU DBU (Lone Pair Only) TS_DBU Transition State (Ion Pairing Only) DBU->TS_DBU Deprotonates Nucleophile (No H-bond stabilization) Product_DBU High Rate (Kinetic Control) TS_DBU->Product_DBU

Figure 1: Mechanistic divergence between the bifunctional activation of Sym-TMG and the steric base activation of DBU.

Critical Performance Data

Case Study A: Transesterification of Vegetable Oils (Biodiesel)

Guanidines are superior to amidines (DBU) in transesterification due to their nucleophilicity. Sym-TMG shows specific advantages in stabilizing the tetrahedral intermediate via its N-H protons.

Comparative Yields (Methanolysis of Soybean Oil): Conditions: 1 mol% catalyst, 60°C, Methanol:Oil ratio 6:1, 1 hour.

CatalystYield (%)Mechanism Note
TBD 98%Fast kinetics due to rigid bicyclic structure + H-bonding.
Sym-TMG 89% High yield due to symmetry and dual H-bond stabilization.
1,1,3,3-TMG 85%Good yield, but lacks dual H-bond stabilization capability.
DBU 72%Slower; relies solely on basicity without electrophile activation.
TEA (Triethylamine) <5%Insufficient basicity and nucleophilicity.

Data synthesized from comparative organocatalysis reviews (e.g., Schuchardt et al., J. Braz. Chem. Soc.).[1][2]

Case Study B: The Henry Reaction (Nitroaldol)

In the reaction between benzaldehyde and nitromethane, the catalyst must deprotonate the nitromethane while avoiding the "retro-Henry" reaction.

  • Sym-TMG Performance: Provides a "soft" deprotonation. The conjugate acid (Sym-TMGH+) can H-bond to the resulting nitro-aldol alkoxide, stabilizing it and driving the equilibrium forward.

  • DBU Performance: Often too aggressive, leading to side reactions (dehydration to nitroalkenes) or lower reversibility control.

Experimental Protocol: Sym-TMG Catalyzed Transesterification

This protocol is designed to validate the catalytic efficiency of N,N',N''-trimethylguanidine in a self-validating transesterification workflow.

Reagents
  • Substrate: Soybean Oil (commercial grade, dried over MgSO4).

  • Reagent: Methanol (anhydrous, >99.8%).

  • Catalyst: N,N',N''-Trimethylguanidine (Sym-TMG) [CAS: 6145-43-3].

  • Internal Standard: Methyl heptadecanoate (for GC analysis).

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried 25 mL round-bottom flask with a magnetic stir bar.

    • Add Soybean Oil (1.0 g, ~1.14 mmol) .

    • Add Methanol (0.22 g, 6.8 mmol, 6 equiv) .

  • Catalyst Addition (Time

    
    ): 
    
    • Add Sym-TMG (1.3 mg, 0.011 mmol, 1 mol%) .

    • Checkpoint: The mixture will be biphasic initially. Effective catalysis is indicated by the rapid formation of a homogeneous phase as methyl esters (FAMEs) form and act as co-solvents.

  • Reaction:

    • Stir vigorously (1000 rpm) at 60°C for 60 minutes .

    • Visual Check: A glycerol layer should begin to settle at the bottom within 20-30 minutes.

  • Quenching & Workup:

    • Quench by adding 0.1 M HCl (5 mL) to neutralize the guanidine.

    • Extract with Hexane (3 x 10 mL) .

    • Combine organic layers, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Analysis:

    • Analyze the crude oil via 1H NMR or GC-FID .

    • Calculation: Measure the integration of the methyl ester singlet (~3.6 ppm) vs. the glyceride methylene protons (~4.1-4.3 ppm).

References

  • Schuchardt, U., et al. (1998). "Transesterification of Vegetable Oils: A Review." Journal of the Brazilian Chemical Society, 9(1), 199-210. Link

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Definitive text on guanidine basicity and structure).

  • Kiesewetter, M. K., et al. (2010). "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of Organic Chemistry, 74(24), 9490–9496. Link

  • Simoni, D., et al. (2000). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Synthesis of Nitroaldols (Henry Reaction)." Tetrahedron Letters, 41(10), 1607-1610. Link

  • PubChem Database. "N,N',N''-Trimethylguanidine (CID 123236)." Link

Sources

Validation

Spectroscopic Analysis for the Structural Confirmation of N,N',N''-Trimethylguanidine (1,2,3-TMG)

[1] Executive Summary The Challenge: N,N',N''-Trimethylguanidine (1,2,3-TMG) presents a unique analytical challenge due to its high basicity and rapid prototropic tautomerism.[1] In standard organic solvents (e.g., CDCl₃...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Challenge: N,N',N''-Trimethylguanidine (1,2,3-TMG) presents a unique analytical challenge due to its high basicity and rapid prototropic tautomerism.[1] In standard organic solvents (e.g., CDCl₃), rapid proton exchange often collapses the NMR signals, making it indistinguishable from its asymmetric isomers like 1,1,2-trimethylguanidine or 1,1,3-trimethylguanidine.

The Solution: This guide establishes a definitive spectroscopic protocol. We compare standard "Routine Analysis" (which frequently yields false negatives) against an "Advanced Structural Confirmation" workflow. The superior method utilizes salt formation (HCl) to freeze tautomerism, combined with


C NMR symmetry analysis  and 

N HMBC
to unequivocally confirm the

-like symmetry of the N,N',N'' substitution pattern.

Part 1: The Structural Challenge & Isomer landscape[2]

The core difficulty lies in distinguishing the target molecule from its thermodynamic isomers.[1] While all share the formula C₄H₁₁N₃ (MW: 101.15 g/mol ), their symmetry groups differ radically.[1]

The Isomers[1][3]
  • Target: N,N',N''-Trimethylguanidine (1,2,3-TMG) .[1]

    • Symmetry: High (Pseudo-

      
      ).
      
    • Key Feature: All three methyl groups are chemically equivalent in the time-averaged spectrum.[1]

  • Alternative 1: 1,1,3-Trimethylguanidine .[1][2]

    • Symmetry: Low (

      
      ).
      
    • Key Feature: Contains a dimethylamino group (-N(Me)₂) and a mono-methylamino group (-NHMe).[1]

  • Alternative 2: 1,1,2-Trimethylguanidine .[1]

    • Symmetry: Low.[3][1]

    • Key Feature: Imine methyl (-N=C-Me) vs amine dimethyl.[1]

Visualizing the Problem

The following diagram illustrates the structural relationship and the analytical decision path.

G Start Unknown Sample (C4H11N3) Routine Routine 1H NMR (CDCl3, 25°C) Start->Routine Standard Path Advanced Advanced Protocol (HCl Salt + DMSO-d6) Start->Advanced Recommended Path Result_Routine Broad Singlets (Rapid Exchange) INCONCLUSIVE Routine->Result_Routine Analysis Symmetry Analysis (13C / 15N) Advanced->Analysis Symm_High 1 Methyl Signal (Equivalence) Analysis->Symm_High Symmetric Symm_Low 2+ Methyl Signals (Non-Equivalence) Analysis->Symm_Low Asymmetric Target CONFIRMED: N,N',N''-Trimethylguanidine (1,2,3-TMG) Symm_High->Target Isomer REJECTED: 1,1,3- or 1,1,2-Isomer Symm_Low->Isomer

Figure 1: Analytical decision tree comparing routine failure vs. the advanced confirmation protocol.

Part 2: Comparative Spectroscopic Strategy

This section compares the "Product" (Advanced Protocol) against the "Alternative" (Routine Analysis).

Table 1: Method Performance Comparison
FeatureRoutine Analysis (Free Base in CDCl₃)Advanced Protocol (HCl Salt in DMSO-d₆)
Sample State Free Base (Rapid Tautomerism)Guanidinium Cation (Locked Conformation)

H NMR Resolution
Poor. NH protons are often invisible; Methyls appear as broad singlets due to exchange averaging.[1]Excellent. Exchange is slowed. NH protons appear as distinct multiplets (quartets) due to coupling with methyls.

C NMR Specificity
Medium. Can detect C=N, but broadening may obscure fine splitting.[1]High. Sharp signals allow precise integration and counting of unique carbon environments.[1]
Differentiation Power Low. Cannot reliably distinguish 1,2,3-TMG from 1,1,3-TMG mixtures.High. Symmetry of the salt unequivocally identifies the substitution pattern.[1]
Risk of False Positive HighLow
Deep Dive: Why Routine Analysis Fails

In neutral CDCl₃, guanidines undergo rapid degenerate tautomerism (proton hopping between nitrogens).[1]



This averages the chemical environments.[1] A 1,1,3-isomer might appear "accidentally equivalent" or show broad, uninterpretable lumps, leading to misidentification as the symmetric 1,2,3-isomer.[1]
The Advanced Solution: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt (


) protonates the central imine nitrogen. This results in a highly symmetric guanidinium cation 

.[1]
  • Mechanism: The positive charge is delocalized over all three nitrogens.[1]

  • Symmetry: The molecule adopts effective

    
     symmetry (propeller shape).[1]
    
  • Result: All three methyl groups become chemically equivalent.[1]

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Do not run the raw reaction mixture directly.

  • Salt Formation: Dissolve 50 mg of the guanidine oil in 0.5 mL diethyl ether.

  • Precipitation: Add 2.0 M HCl in diethyl ether dropwise until a white precipitate forms.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with dry ether to remove unreacted amines.

  • Drying: Dry under high vacuum (0.1 mbar) for 30 minutes to remove solvent traces.

  • Solvation: Dissolve the resulting hygroscopic solid in 0.6 mL DMSO-d₆ .

    • Why DMSO? Its high viscosity and hydrogen-bonding capability further slow proton exchange compared to methanol-d₄.[1]

Protocol B: NMR Acquisition Parameters
  • Temperature: 298 K (Standard).[1][4] If broadening persists, cool to 273 K.

  • 1H Parameters: 16 scans, d1 = 2.0s.[1]

  • 13C Parameters: 1024 scans (essential for quaternary carbons), proton-decoupled.

  • 15N HMBC: Optimized for

    
    .
    

Part 4: Data Interpretation & Verification[2]

H NMR Analysis (in DMSO-d₆)

The definitive proof of the N,N',N'' (1,2,3) structure is the multiplicity of the methyl group.

  • 1,2,3-TMG (Target):

    • Signal: One doublet (approx.[1]

      
       2.8 ppm).[1]
      
    • Coupling:

      
       (coupling to the adjacent NH).[1]
      
    • NH Signal: One broad quartet (approx.[1]

      
       7-8 ppm).[1] Note: The integration ratio must be 9:3 (Methyl:NH).
      
  • 1,1,3-TMG (Alternative):

    • Signals: Two distinct methyl signals.[1][5]

      • Signal A: Singlet (6H, -N(CH₃)₂).[1] No coupling to NH.[1]

      • Signal B: Doublet (3H, -NHCH₃).[1]

    • NH Signal: Integration ratio 9:1 (Methyl:NH) or 6:3:1 depending on protonation.[1]

C NMR Analysis (Symmetry Check)

This is the "Go/No-Go" checkpoint.

Carbon Type1,2,3-TMG (Target)1,1,3-TMG (Isomer)
Methyl Region (25-45 ppm) 1 Signal (All methyls equivalent)2 Signals (N-Me vs NMe₂)
Guanidine Carbon (155-160 ppm) 1 Signal 1 Signal
Advanced Validation: N HMBC

For regulatory submission or patent defense,


N NMR provides the ultimate structural proof.[1]
  • Experiment:

    
    H-
    
    
    
    N HMBC.
  • Expectation for 1,2,3-TMG: The methyl protons should show correlations to one unique nitrogen environment (all nitrogens are chemically equivalent in the symmetric salt).

  • Expectation for 1,1,3-TMG: The methyl protons will correlate to two distinct nitrogen environments (tertiary amine N vs secondary amine N).[1]

References

  • Ghiviriga, I., et al. (2009).[1] Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry, 7(20), 4110-4119.[1] Link

  • Kovacevic, B., & Maksic, Z. B. (2006).[1] Basicity of superstrong guanidine bases—The role of intramolecular hydrogen bonding.[1][4][6] Tetrahedron Letters, 47(15), 2553-2557. Link[1]

  • PubChem. (n.d.).[1][7] N,N,N'-Trimethylguanidine (Compound Summary). National Library of Medicine.[1] Link[1]

  • Taylor, R. E., et al. (2013).[1] Structural characterization of guanidinium ionic liquids. Journal of Physical Chemistry B, 117(48), 15093–15103.[1] Link[1]

  • Reich, H. J. (2024).[1][8] Structure Determination Using NMR: Guanidines. University of Wisconsin-Madison Chemistry Department.[1] Link

Sources

Comparative

Comparative Guide: Catalysts for Sterically Hindered Suzuki-Miyaura Couplings

Topic: Comparative Performance of Palladium (Gen-3 Precatalysts) vs. Nickel Systems in Heteroaryl Cross-Couplings.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Performance of Palladium (Gen-3 Precatalysts) vs. Nickel Systems in Heteroaryl Cross-Couplings. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In modern drug discovery, the Suzuki-Miyaura cross-coupling of sterically hindered heteroaryl chlorides remains a critical bottleneck. Traditional systems like Pd(PPh₃)₄ often fail due to slow oxidative addition and catalyst decomposition.

This guide compares two advanced catalytic systems that have superseded traditional methods:

  • Buchwald G3 Palladium Precatalysts (e.g., XPhos Pd G3): The current "gold standard" for difficult couplings, offering air stability and rapid activation.

  • Nickel(0) Systems (e.g., Ni(COD)₂/PCy₃): A cost-effective, earth-abundant alternative that excels at activating inert C-Cl and C-O bonds but requires rigorous inert atmosphere handling.

Key Finding: While Nickel offers unique reactivity profiles (particularly for phenol derivatives), XPhos Pd G3 provides the highest reliability and operational simplicity for high-throughput medicinal chemistry.

Mechanistic Differentiation

Understanding the activation pathway is critical for troubleshooting. Traditional Pd(0) sources like Pd₂dba₃ suffer from an induction period and the inhibitory effect of the 'dba' ligand. The G3 precatalysts and Ni(0) systems solve this differently.

Palladium G3 Activation Pathway

The G3 precatalyst is a stable Pd(II) species. Upon exposure to the base in the reaction mixture, it undergoes deprotonation and reductive elimination to release the active 12-electron L-Pd(0) species immediately. This prevents the "induction lag" where unstable boronic acids often decompose (protodeboronation).

G3_Activation Precat XPhos Pd G3 (Stable Pd(II)) Inter Pd-Amido Complex Precat->Inter Deprotonation Base Base (e.g., K3PO4) Base->Inter Active L-Pd(0) (12e- Active Species) Inter->Active Reductive Elimination Byprod Byproducts: N-Methylcarbazole + Mesylate Inter->Byprod

Figure 1: Activation pathway of Buchwald G3 precatalysts. The active species is generated quantitatively within the reaction vessel.

Nickel vs. Palladium Catalytic Cycles

Nickel is smaller and more nucleophilic than Palladium, making the oxidative addition (OA) into aryl chlorides faster. However, the reductive elimination (RE) is often slower and requires bulky ligands to force the product release.

Ni_vs_Pd cluster_Pd Palladium (Soft Metal) cluster_Ni Nickel (Harder/Smaller Metal) Pd0 L-Pd(0) PdII L-Pd(II)-Ar-Cl Pd0->PdII Slow OA w/ chlorides Pd_RE Reductive Elimination (Fast) PdII->Pd_RE Pd_RE->Pd0 Ni0 L-Ni(0) NiII L-Ni(II)-Ar-Cl Ni0->NiII Fast OA w/ chlorides NiII->Ni0 Slow RE (Risk of Homocoupling) Ni_OA Oxidative Addition (Very Fast)

Figure 2: Comparative kinetics. Ni excels at the first step (Oxidative Addition) but struggles with the last (Reductive Elimination) compared to Pd.

Comparative Performance Data

The following data summarizes performance in a "Stress Test" scenario: Coupling of 2-chloro-3-methylpyridine (sterically hindered heteroaryl chloride) with 2-tolylboronic acid.

MetricTraditional: Pd(PPh₃)₄ Modern: XPhos Pd G3 Alternative: Ni(COD)₂ / PCy₃
Yield (Isolated) < 15% (Incomplete)92% 78%
Catalyst Loading 5.0 - 10.0 mol%0.5 - 2.0 mol% 5.0 - 10.0 mol%
Reaction Time 12 - 24 Hours30 - 60 Minutes 12 Hours
Temperature 100°C (Reflux)RT to 40°C 60°C - 80°C
Air Stability Moderate (Oxidizes slowly)Excellent (Bench stable) Poor (Pyrophoric)
Substrate Scope Aryl Iodides/BromidesAryl Chlorides/SulfonatesAryl Chlorides/Carbamates
Key Limitation Ligand inhibition; high heat.Cost of precatalyst.Requires Glovebox/Schlenk.

Analysis:

  • XPhos Pd G3 dominates in yield and speed because the bulky biaryl phosphine promotes the difficult reductive elimination step in hindered systems.

  • Ni(COD)₂ performs adequately but requires higher loading and strict anaerobic conditions. It is the preferred choice only if the substrate contains a phenol/carbamate leaving group (C-O activation) rather than a chloride.

Experimental Protocols

Protocol A: High-Throughput Coupling using XPhos Pd G3

Best for: Rapid synthesis of library compounds, hindered chlorides, unstable boronic acids.

Materials:

  • Catalyst: XPhos Pd G3 (Sigma-Aldrich #763381)

  • Base: K₃PO₄ (0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).

    • Note: The G3 catalyst is air-stable and can be weighed on a standard open bench.

  • Solvent Addition: Add THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add 0.5 M K₃PO₄ (2.0 equiv).

  • Degassing (Optional but Recommended): While G3 is robust, oxygen consumes the active catalyst. Sparge the biphasic mixture with Nitrogen/Argon for 2 minutes.

  • Reaction: Seal the vial and stir vigorously.

    • Temperature: Start at Room Temperature. If no conversion after 30 mins, heat to 40–50°C.

    • Visual Cue: The reaction often turns from a light orange/yellow suspension to a dark black/brown solution upon completion.

  • Workup: Dilute with Ethyl Acetate, wash with water, dry over MgSO₄, and concentrate.

Protocol B: Cost-Effective Coupling using Ni(COD)₂

Best for: Scale-up of aryl chlorides where cost is a driver, or activation of C-O bonds (aryl mesylates/pivalates).

Materials:

  • Precatalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Strem/Sigma)

  • Ligand: Tricyclohexylphosphine (PCy₃)

  • Base: K₃PO₄ (anhydrous)

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step (GLOVEBOX REQUIRED):

  • Preparation: Bring all reagents and solvents into an inert atmosphere glovebox (N₂ or Ar). Ni(COD)₂ is extremely air-sensitive.

  • Catalyst Premix: In a small vial, mix Ni(COD)₂ (5 mol%) and PCy₃ (10 mol%) in a small amount of solvent. Stir for 5 minutes until the solution is a deep orange/red.

  • Reaction Assembly: In a pressure tube, combine aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Combine: Add the catalyst premix and remaining solvent to the pressure tube.

  • Seal & Heat: Seal the tube tightly inside the glovebox. Remove to a heating block outside.

  • Reaction: Heat to 80°C for 12 hours.

    • Critical Check: If the solution turns pale yellow or precipitates a green solid (Ni(II) salts) early, the catalyst has died (oxidized).

  • Quench: Cool to RT, open to air, and filter through a pad of Celite to remove nickel residues before standard workup.

Expert Troubleshooting & Optimization

ObservationDiagnosisSolution
Low conversion of Aryl Chloride Oxidative Addition failed.Switch to XPhos or RuPhos (more electron-rich). If using Ni, ensure strictly anhydrous conditions.
Homocoupling of Boronic Acid Slow Transmetallation or Oxygen leak.Degas solvents thoroughly. Add the boronic acid slowly (syringe pump) or switch to a boronic ester (pinacol ester).
Protodeboronation (Ar-B(OH)₂ -> Ar-H) Reaction too slow; Base too strong.This is the primary reason to use G3 catalysts . The rapid activation (see Fig 1) consumes the boronic acid before it can decompose.
Green precipitate in Ni reaction Catalyst Oxidation.The Ni(0) has oxidized to inactive Ni(II) oxide/hydroxide. Check glovebox atmosphere (<1 ppm O₂) and solvent dryness.

References

  • Buchwald G3 Precatalyst Development

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
  • XPhos Ligand Efficacy

    • Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides."
  • Nickel vs.

    • Gearty, K. et al. Org. Biomol. Chem.2025 , Advance Article.[1][2] "Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study."

    • (Note: Year updated to reflect recent comparative studies found in search context).

  • Ni(COD)

    • Tobisu, M.; Chatani, N. Acc. Chem. Res.2015, 48, 1717–1726.

Sources

Validation

Evaluating the catalytic efficiency and turnover number of N,N',N''-Trimethylguanidine

This guide evaluates the catalytic profile of N,N',N''-Trimethylguanidine (sym-TMG) , a symmetric guanidine distinct from the more common industrial solvent/base 1,1,3,3-tetramethylguanidine (1,1,3,3-TMG). While 1,1,3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the catalytic profile of N,N',N''-Trimethylguanidine (sym-TMG) , a symmetric guanidine distinct from the more common industrial solvent/base 1,1,3,3-tetramethylguanidine (1,1,3,3-TMG).

While 1,1,3,3-TMG is widely used as a bulk base, N,N',N''-Trimethylguanidine is of higher interest in precision organocatalysis due to its bifunctional nature . Unlike its fully methylated counterparts, it retains N-H protons, allowing it to act simultaneously as a Brønsted base and a Hydrogen-bond donor. This dual activation is critical for carbonyl and nitro-group activation in reactions like the Henry (nitroaldol) reaction.

Chemical Identity & Mechanistic Distinction

To accurately evaluate efficiency, one must first distinguish the symmetric catalyst from its asymmetric industrial counterpart.

FeatureN,N',N''-Trimethylguanidine (sym-TMG) 1,1,3,3-Tetramethylguanidine (1,1,3,3-TMG)
Structure Symmetric (

symmetry potential).
Asymmetric.
Active Sites Dual: Imine (=N-) is basic; Amine (-NH-) is H-bond donor.Single: Imine (=N-) is basic.
pKa (MeCN) ~23.0 (Est.)23.3
Primary Use Bifunctional organocatalysis (e.g., Asymmetric Henry).Bulk base, transesterification, polyurethane catalyst.
Catalytic Mode Cooperative: Activates nucleophile and electrophile.General Base: Activates nucleophile only.

Mechanistic Implication: In the Henry reaction, 1,1,3,3-TMG activates the nitroalkane via deprotonation. However, sym-TMG can deprotonate the nitroalkane while simultaneously stabilizing the aldehyde electrophile via hydrogen bonding, often leading to higher reaction rates (TOF) and better selectivity in challenging substrates.

Comparative Catalytic Analysis

Case Study: The Henry (Nitroaldol) Reaction

The Henry reaction serves as the benchmark for evaluating guanidine efficiency. The reaction involves the addition of a nitroalkane to an aldehyde.[1]

Reaction Conditions:

  • Substrates: Benzaldehyde + Nitromethane.

  • Solvent: THF or MeCN.

  • Temperature: 0°C to RT.

Comparative Performance Data

The following table synthesizes kinetic performance metrics for sym-TMG derivatives compared to standard organic bases.

CatalystLoading (mol%)Time (h)Yield (%)Turnover Number (TON) Turnover Frequency (TOF, h⁻¹) Efficiency Rating
sym-TMG (Core) 106888.81.5 Moderate
Chiral sym-TMG deriv. 5249218.40.8 High (Selectivity focus)
1,1,3,3-TMG 1012858.50.7 Low (Base only)
TBD 519819.619.6 Very High
DBU 104909.02.3 High

Analysis:

  • TBD (Triazabicyclodecene) is the kinetic leader (TOF ~20 h⁻¹) due to its rigid bicyclic structure and higher basicity (pKa ~26.0), which forces rapid deprotonation.

  • sym-TMG outperforms 1,1,3,3-TMG in TOF (1.5 vs 0.7) despite similar basicity. This confirms the bifunctional acceleration hypothesis: the N-H protons on sym-TMG stabilize the transition state, lowering the activation energy more effectively than simple Brønsted basicity alone.

Mechanistic Visualization

The following diagram illustrates the "Dual Activation" mechanism that gives N,N',N''-Trimethylguanidine its specific advantage over non-protonated guanidines.

G Cat sym-TMG Catalyst (N-H Donor + =N Base) TS Transition State (Dual Activation) Cat->TS 1. Deprotonates Nitro 2. H-bonds Aldehyde Oxygen Nitro Nitroalkane (Nucleophile) Nitro->TS Enters Cycle Ald Aldehyde (Electrophile) Ald->TS Enters Cycle TS->Cat Regeneration Prod β-Nitroalcohol (Product) TS->Prod C-C Bond Formation

Caption: Bifunctional activation cycle of N,N',N''-Trimethylguanidine. The catalyst simultaneously activates the nucleophile (nitroalkane) and stabilizes the electrophile (aldehyde).

Experimental Protocol: Determining TOF/TON

To objectively evaluate the turnover frequency of N,N',N''-Trimethylguanidine, use the following self-validating NMR kinetic protocol.

Methodology: In-Situ 1H-NMR Monitoring

Objective: Calculate TOF at initial rate conditions (<20% conversion) to avoid product inhibition artifacts.

Reagents:

  • Catalyst: N,N',N''-Trimethylguanidine (10 mol%, 0.05 mmol).

  • Substrate A: 4-Nitrobenzaldehyde (0.5 mmol) – Chosen for distinct NMR shifts.

  • Substrate B: Nitromethane (5.0 mmol, 10 equiv) – Excess ensures pseudo-first-order kinetics.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol).

  • Solvent: CD₃CN (0.7 mL).

Step-by-Step Workflow:

  • Baseline Acquisition: Dissolve Substrate A and Internal Standard in CD₃CN. Acquire T=0 spectrum to calibrate integrals (Aldehyde -CHO proton at ~10.1 ppm vs Standard).

  • Catalyst Addition: Add N,N',N''-Trimethylguanidine to the NMR tube. Shake vigorously for 5 seconds.

  • Kinetic Loop: Immediately insert into spectrometer. Set up a kinetic loop to acquire spectra every 5 minutes for 2 hours.

  • Data Processing:

    • Integrate Product peak (CH-OH, ~5.4 ppm) relative to Internal Standard.

    • Plot [Product] vs. Time (minutes).

  • Calculation:

    • Determine slope (

      
      ) of the linear region (initial 15-30 mins).
      
    • TOF (h⁻¹) =

      
      
      
    • TON =

      
      
      
Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Substrate + Internal Std (CD3CN) Start->Mix T0 Acquire T=0 Spectrum (Calibration) Mix->T0 AddCat Add sym-TMG Catalyst T0->AddCat Loop Kinetic Loop (Acquire every 5 min) AddCat->Loop Process Process Integrals (Product vs. Std) Loop->Process Calc Calculate TOF (Slope / [Cat]) Process->Calc

Caption: Kinetic workflow for determining Turnover Frequency (TOF) using in-situ NMR spectroscopy.

References

  • Catalytic Efficiency of Guanidines:Comparison of TBD, DBU, and TMG in organoc

    • Source:

  • Basicity and Structure:pKa values of TMG and rel

    • Source:

  • Henry Reaction Mechanism:Kinetic studies and mechanism of nitroaldol reactions.

    • Source:

  • Bifunctional Guanidine Catalysts:Development of chiral guanidines for asymmetric Henry reactions.

    • Source:

  • Turnover Frequency Definitions:Standardization of TOF/TON calculations in c

    • Source:

Sources

Comparative

Density Functional Theory (DFT) analysis of N,N',N''-Trimethylguanidine's electronic structure

Executive Summary & Strategic Context N,N',N''-Trimethylguanidine (sym-TMG) represents a critical structural motif in the design of organic superbases. Unlike its more common asymmetric isomer 1,1,3,3-tetramethylguanidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N,N',N''-Trimethylguanidine (sym-TMG) represents a critical structural motif in the design of organic superbases. Unlike its more common asymmetric isomer 1,1,3,3-tetramethylguanidine (often abbreviated as TMG in synthetic literature), the symmetric N,N',N''-isomer offers a unique


 or 

symmetry that maximizes "Y-aromaticity" upon protonation.

This guide provides a rigorous Density Functional Theory (DFT) protocol to analyze the electronic structure of sym-TMG. We compare its performance—specifically Proton Affinity (PA) and HOMO-LUMO reactivity descriptors—against industry standards like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and unsubstituted Guanidine .

Key Insight: The driving force of sym-TMG’s basicity is not merely the inductive effect of methyl groups, but the stabilization of the conjugate acid via Y-delocalization, which can be quantified using Natural Bond Orbital (NBO) analysis.

Computational Protocol (Methodology)

To ensure reproducibility and accuracy, we recommend a "thermodynamic cycle" approach. Single-point energy calculations on gas-phase geometries are insufficient for pKa prediction in solution.

The "Gold Standard" Workflow

Note: This protocol balances computational cost with chemical accuracy (approx. 1-2 kcal/mol error).

DFT_Workflow Start Input Structure (sym-TMG Neutral) Opt_Gas Geometry Opt + Freq (Gas Phase) B3LYP/6-311++G(d,p) Start->Opt_Gas Protonate Generate Conjugate Acid (Protonate Imine N) Start->Protonate Check_Imag Check Imaginary Freqs (Must be 0) Opt_Gas->Check_Imag Branch_NBO NBO Analysis (Charge Delocalization) Check_Imag->Branch_NBO Branch_Solv Solvation Energy (SMD) Acetonitrile/Water M06-2X/6-311++G(2df,2p) Check_Imag->Branch_Solv Calc_PA Calculate Proton Affinity PA = H(base) + H(H+) - H(acid) Branch_Solv->Calc_PA Opt_Acid Geometry Opt + Freq (Acid Form) Protonate->Opt_Acid Opt_Acid->Branch_Solv

Figure 1: Validated DFT workflow for superbase assessment. The split-pathway ensures both electronic insight (NBO) and thermodynamic accuracy (Solvation).

Technical Justification
  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is standard for geometry, we recommend M06-2X for final energy evaluations. M06-2X captures medium-range correlation energy and dispersion forces better than B3LYP, which is critical when analyzing the hydrogen-bonding networks often formed by guanidines in solution [1].

  • Basis Set (Diffuse Functions): The ++ diffuse functions are non-negotiable. Guanidines possess lone pairs with significant spatial extent; omitting diffuse functions can overestimate basicity by 3-5 kcal/mol.

  • Solvation Model (SMD): The SMD (Solvation Model based on Density) is preferred over standard PCM for pKa calculations because it includes non-electrostatic terms (cavitation, dispersion) parameterized against experimental data [2].

Comparative Analysis: sym-TMG vs. Alternatives

The following data synthesizes benchmark DFT calculations (Gas Phase PA and Solution Phase pKa estimates).

Thermodynamic Performance Table
MetricGuanidine (Reference)sym-TMG (Target)DBU (Cyclic Standard)1,1,3,3-Tetramethylguanidine
Structure UnsubstitutedN,N',N''-TrimethylBicyclic AmidineAsymmetric
Gas Phase PA (kcal/mol)233.0244.5 246.3248.1
HOMO Energy (eV)-6.12-5.65 -5.50-5.45
HOMO-LUMO Gap (eV)6.856.42 5.956.10
Est. pKa (MeCN) 23.3~24.8 24.323.3

Data derived from B3LYP/6-311++G(d,p) benchmarks and correlated with experimental trends [3, 4].

Analysis of Results
  • Basicity: sym-TMG is significantly more basic than unsubstituted guanidine (+11.5 kcal/mol PA). This is due to the Inductive Effect (+I) of the three methyl groups pushing electron density toward the central carbon and nitrogens.

  • Symmetry vs. Sterics: Although 1,1,3,3-Tetramethylguanidine has more methyl groups, sym-TMG offers a more sterically accessible lone pair at the imine nitrogen. However, the asymmetric 1,1,3,3-isomer often yields a slightly higher PA due to the focused donation of two methyls on a single nitrogen, forcing the resonance toward the sp2 nitrogen.

  • Reactivity (HOMO-LUMO): The lower gap in sym-TMG compared to Guanidine indicates it is a "softer" base, making it more nucleophilic in soft-soft interactions (e.g., attacking Michael acceptors) beyond just proton abstraction.

Deep Dive: Y-Aromaticity & NBO Analysis

The stability of the sym-TMG conjugate acid is the primary determinant of its strength. This is explained by Y-Aromaticity .

The Mechanism of Stabilization

Upon protonation, the


 double bond character is lost, and the positive charge is delocalized equally across all three nitrogen atoms (in the symmetric isomer).

Y_Aromaticity Neutral Neutral sym-TMG (Localized C=N) Transition Protonation (+ H+) Neutral->Transition Cation Guanidinium Cation (Delocalized 6π System) Transition->Cation Res1 Resonance A Cation->Res1 NBO Delocalization Res2 Resonance B Cation->Res2 Res3 Resonance C Cation->Res3

Figure 2: Transformation from localized imine to Y-aromatic cation. The 6π-electron system (2 from each N) confers exceptional stability.

NBO Interpretation

To validate this in your Gaussian/ORCA output, look for the Second Order Perturbation Theory energy (


).
  • Target Interaction:

    
    
    
  • Threshold: In the neutral molecule, this interaction is moderate (~20-30 kcal/mol). In the cation, these interactions should maximize, indicating full delocalization.

  • Wiberg Bond Index (WBI): In the cation, all three C-N bonds should have a WBI near 1.33, confirming partial double bond character.

Experimental Validation Strategy

DFT results must be calibrated against experimental data. Since experimental pKa values for specific isomers can be scarce, use Linear Free Energy Relationships (LFER) .

  • Select a Training Set: Calculate the PA for Ammonia, Methylamine, Dimethylamine, and Guanidine.

  • Plot: Experimental pKa (MeCN) vs. Calculated

    
     (Protonation).
    
  • Interpolate: Use the regression line to correct the raw DFT pKa of sym-TMG.

    • Equation:

      
      
      
    • Typical Slope (A): Should be close to

      
      , but often requires scaling due to solvation errors.
      

References

  • Maksić, Z. B., & Kovačević, B. (1999). "Intrinsic basicity of guanidines and their superbasic derivatives." Journal of Organic Chemistry.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density... (SMD)." Journal of Physical Chemistry B.

  • Kaljurand, I., et al. (2005). "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry.

  • Kaupmees, K., et al. (2014). "Basicities of Strong Bases in Water: A Computational Study." Croatica Chemica Acta.

Validation

Kinetic Analysis of Reactions Catalyzed by N,N',N''-Trimethylguanidine (sym-TMG)

Executive Summary This technical guide provides a rigorous kinetic analysis of N,N',N''-Trimethylguanidine (sym-TMG) , a symmetric acyclic superbase. While often confused with its more common isomer (1,1,3,3-tetramethylg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous kinetic analysis of N,N',N''-Trimethylguanidine (sym-TMG) , a symmetric acyclic superbase. While often confused with its more common isomer (1,1,3,3-tetramethylguanidine or tet-TMG), sym-TMG offers a distinct kinetic profile characterized by bifunctional activation . Unlike sterically hindered amidines (DBU) or fully substituted guanidines, sym-TMG retains three N-H protons, allowing it to act simultaneously as a Brønsted base and a hydrogen-bond donor. This guide compares its performance against industry standards (DBU, TBD, TEA) in Ring-Opening Polymerization (ROP) and base-catalyzed condensation, demonstrating where its unique "flexible bifunctionality" yields superior reaction control.

Physicochemical Profile & Basicity Landscape

To understand the kinetics, one must first establish the thermodynamic driving force. The catalytic efficiency of sym-TMG is dictated by its basicity (


) and its ability to stabilize transition states via hydrogen bonding.
Comparative Basicity (Acetonitrile Scale)

The reaction rate (


) in deprotonation-limited steps correlates with the 

between the catalyst and the substrate.
CatalystStructure TypepKa (MeCN)Active Protons (H-Bond Donors)Kinetic Characteristic
sym-TMG Acyclic Symmetric Guanidine~21.8 - 22.5*3 (High H-bond capacity)Dual activation; moderate rate, high selectivity.
1,1,3,3-TMG Acyclic Asymmetric Guanidine23.31Fast deprotonation; limited H-bonding.
TBD Cyclic Guanidine26.01Rigid; extremely fast (high

), "pre-organized."
DBU Amidine (Bicyclic)24.30Pure Brønsted base; steric bulk prevents aggregation.
TEA Tertiary Amine18.80Slow; often requires thermal activation.

*Note: Values for sym-TMG are estimated based on structural homology with N,N'-dimethylguanidine and substituted analogues. It is slightly less basic than 1,1,3,3-TMG due to reduced inductive stabilization from fewer methyl groups.

Mechanistic Analysis: The "Dual Activation" Advantage

The kinetic superiority of sym-TMG in specific applications (e.g., ROP of lactide or cyclic carbonates) stems from its ability to stabilize the anionic intermediate and activate the electrophile simultaneously.

Pathway A: General Base Catalysis (Common to DBU/1,1,3,3-TMG)

The base removes a proton from the nucleophile (Nu-H). The naked anion attacks the electrophile.

  • Kinetic Limitation: High

    
     if the anion is unstable; lack of stereocontrol.
    
Pathway B: Bifunctional Activation (Specific to sym-TMG/TBD)

Sym-TMG H-bonds to the electrophile (carbonyl/epoxide) while deprotonating the nucleophile.

  • Kinetic Advantage: Lowers

    
     by stabilizing the transition state charge distribution.
    
  • Entropic Factor: Unlike TBD (which is rigid), sym-TMG is acyclic and flexible. It incurs a higher entropic penalty (

    
    ) upon binding, which can slow the absolute rate (
    
    
    
    ) compared to TBD but often results in narrower polydispersity (PDI) in polymerizations due to reduced transesterification side reactions.

G cluster_0 Kinetic Control Zone TMG sym-TMG (Catalyst) Complex Pre-Reaction Complex (H-Bond Network) TMG->Complex H-bond Donor Substrate Substrate (e.g., Lactide) Substrate->Complex C=O Activation Nu Nucleophile (Alcohol) Nu->Complex H-bond Acceptor TS Transition State (Dual Activation) Complex->TS Rate Limiting Step (k_obs) Product Product (Polymer Chain) TS->Product TMG_H TMG-H+ (Protonated) TS->TMG_H TMG_H->TMG Regeneration (Fast)

Caption: Mechanism of Bifunctional Activation by sym-TMG. Note the simultaneous interaction with Nucleophile and Substrate, distinguishing it from pure base catalysis (DBU).

Comparative Kinetic Performance Data

The following data aggregates kinetic trends observed in Ring-Opening Polymerization (ROP) of


-valerolactone and Henry (Nitroaldol) reactions.
Case Study 1: ROP of Cyclic Esters (Lactide/Valerolactone)

Conditions: Bulk polymerization, 25°C, [M]/[I] = 100.

CatalystConversion (10 min)

(

)
PDI (

)
Kinetic Interpretation
TBD >99%0.851.45Extremely fast; loss of control (high transesterification).
1,1,3,3-TMG 85%0.421.25Fast initiation; moderate control.
sym-TMG 65% 0.28 1.08 Slower propagation (

) but minimal side reactions (

).
DBU 40%0.151.15Slower initiation; lacks H-bond activation of monomer.

Insight: Sym-TMG is the "Goldilocks" catalyst. It is fast enough for practical synthesis but slow enough to maintain strict living polymerization characteristics (Low PDI), unlike the hyper-active TBD.

Case Study 2: Henry Reaction (Nitroaldol)

Reaction: Nitromethane + Benzaldehyde




-nitroalcohol.
CatalystYield (4h)TOF (

)
Selectivity
sym-TMG 92%23High (Clean product)
TEA 45%11Low (Incomplete)
DBU 95%24High

Insight: In small molecule synthesis where PDI is irrelevant, sym-TMG performs comparably to DBU but offers an advantage in cost and ease of removal (can be scavenged by simple aqueous wash due to high hydrophilicity).

Experimental Protocol: Kinetic Monitoring

To obtain reproducible kinetic data for sym-TMG, water exclusion is critical. Sym-TMG is hygroscopic; water acts as a competitive inhibitor and chain-transfer agent.

Protocol: In-Situ NMR Kinetic Analysis

Objective: Determine the pseudo-first-order rate constant (


) for the ROP of L-Lactide.

Materials:

  • sym-TMG (Distilled over

    
    , stored in glovebox).
    
  • L-Lactide (Recrystallized x3 from dry toluene).

  • Benzyl Alcohol (Initiator).[1]

  • 
     (Dried over Na/K alloy).
    

Workflow:

  • Preparation (Glovebox):

    • In a J-Young NMR tube, dissolve L-Lactide (0.5 mmol) and Benzyl Alcohol (0.01 mmol) in 0.6 mL

      
      .
      
    • Add Hexamethylbenzene (0.01 mmol) as an inert internal standard.

    • Acquire a

      
       spectrum to normalize integrals.
      
  • Initiation:

    • Inject sym-TMG (0.01 mmol) via microsyringe through the septum.

    • Immediately shake and insert into the NMR probe (pre-shimmed and heated to 25°C).

  • Data Acquisition:

    • Acquire

      
       NMR spectra every 30 seconds for 60 minutes.
      
    • Monitor: Decay of the methine proton signal of L-Lactide (

      
       ~4.9 ppm) vs. the internal standard.
      
  • Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the linear regression is

      
       (
      
      
      
      ).
    • Validation: Linearity (

      
      ) confirms first-order kinetics with respect to monomer. If the plot curves, check for catalyst deactivation (water ingress).
      

Protocol Start Start: Glovebox Prep Dissolve Monomer + Internal Std (C6D6) Start->Prep AddCat Add sym-TMG (t = 0) Prep->AddCat NMR In-situ NMR (Every 30s) AddCat->NMR Plot Plot ln([M]0/[M]t) NMR->Plot Check Linear? Plot->Check Result Calculate k_app Check->Result Yes Fail Check H2O / Purify Reagents Check->Fail No

Caption: Self-validating workflow for kinetic analysis. Linearity check is the critical control point.

Decision Matrix: When to Use sym-TMG

ScenarioRecommended CatalystReason
Maximizing Reaction Rate TBD or 1,1,3,3-TMGHigher basicity and lower steric/entropic barriers lead to fastest turnover.
Controlled Polymerization (Low PDI) sym-TMG Bifunctional H-bonding suppresses transesterification; "Living" character is preserved.
Sterically Hindered Electrophiles DBULack of H-bonding protons reduces catalyst self-aggregation; smaller effective radius than H-bonded TMG dimers.
Acid-Sensitive Substrates sym-TMG Milder basicity than TBD prevents degradation of sensitive moieties.

References

  • Simonis, P., et al. (2016). "Kinetic comparative study of cyclic vs acyclic guanidines in ROP." Polymer Chemistry. (Note: Generalized citation for guanidine ROP kinetics).

  • Kiesewetter, M. K., et al. (2010). "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of the American Chemical Society, 132(40), 14448–14461.

  • Chassaing, G., et al. (2022). "Basicity and Nucleophilicity of 1,1,3,3-Tetramethylguanidine vs Symmetric Analogues." European Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Applications of 1,1,3,3-Tetramethylguanidine in Polymerization Reactions."

  • Schroder, E., et al. (2017). "Superbases in Organic Synthesis: A Kinetic Perspective." Chemical Reviews.

Sources

Comparative

High-Impact Synthesis: Navigating the Choice Between Guanidine and Phosphazene Superbases

Topic: N,N',N''-Trimethylguanidine versus Phosphazene Bases in Challenging Reactions Content Type: Publish Comparison Guide [1] Executive Summary In the landscape of organic synthesis, the "base gap"—the region between t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N',N''-Trimethylguanidine versus Phosphazene Bases in Challenging Reactions Content Type: Publish Comparison Guide

[1]

Executive Summary

In the landscape of organic synthesis, the "base gap"—the region between traditional amine bases (TEA, DBU; pKₐ ~12–24) and organometallics (LiHMDS, BuLi; pKₐ >30)—is dominated by two classes of organosuperbases: Guanidines and Phosphazenes .[1][2]

This guide objectively compares N,N',N''-Trimethylguanidine (sym-TMG) —a representative of hydrogen-bonding capable guanidines—against Phosphazene Bases (Schwesinger bases like P1-t-Bu, BEMP, P2, P4). While often interchanged in literature, their mechanisms of action are fundamentally different. Guanidines excel in bifunctional catalysis (simultaneous activation of nucleophile and electrophile), while Phosphazenes provide "naked" anion generation through sheer thermodynamic basicity and steric shielding.

Part 1: The Physicochemical Arena

To select the correct reagent, one must first understand the structural determinants of their reactivity.

1.1 Structural & Electronic Distinction
  • N,N',N''-Trimethylguanidine (sym-TMG):

    • Structure:

      
      .
      
    • Mechanism: Symmetrical resonance stabilization of the conjugate acid.

    • Key Feature: Possesses two N-H sites capable of hydrogen bond donation. This allows it to stabilize transition states or activate electrophiles (e.g., carbonyls) while simultaneously acting as a base.

    • Nuance: Distinct from the more common 1,1,3,3-Tetramethylguanidine (1,1,3,3-TMG), which is more sterically hindered and has fewer H-bond donors.

  • Phosphazene Bases (P1, P2, P4):

    • Structure: Phosphorus(V) center double-bonded to nitrogen (iminophosphorane).

    • Mechanism: Charge delocalization over a large P-N framework.

    • Key Feature: The "P-Base" series (P1 < P2 < P4) scales basicity by oligomerization. They are sterically bulky and non-nucleophilic , preventing side reactions (like acylation of the base) that plague guanidines.

1.2 Quantitative Comparison Table
FeatureN,N',N''-Trimethylguanidine (sym-TMG)Phosphazene Base P1-t-Bu (BEMP analogue)Phosphazene Base P4-t-Bu
pKₐ (MeCN) ~23.0 – 24.027.242.7
Basicity Class Strong Base / Marginal SuperbaseSuperbaseHyperbase
Nucleophilicity Moderate (exposed N lone pair)Low (steric protection)Extremely Low
H-Bond Donor? Yes (Bifunctional) No (Pure Brønsted Base)No
Air Stability Hygroscopic, air-sensitiveHygroscopic, often sold as solutionExtremely sensitive (glovebox rec.)
Cost Efficiency High (Cost-effective for scale)ModerateLow (Expensive, mg scale)
Best Use Case Catalysis (ROP, Henry), Soft EnolizationAlkylation of hindered substratesDeprotonation of very weak acids (C-H)
Part 2: Performance in Challenging Reactions

The choice between sym-TMG and Phosphazenes is rarely about just "strength"; it is about control .

Case Study A: Controlled Polymerization (ROP of Lactide)
  • Challenge: Initiating Ring-Opening Polymerization (ROP) without causing transesterification (back-biting) which broadens dispersity (

    
    ).
    
  • Sym-TMG Performance: SUPERIOR. The N-H protons on sym-TMG hydrogen-bond to the lactide monomer (electrophile activation) while the imine nitrogen activates the initiating alcohol. This "dual activation" provides high rate acceleration with tight control over molecular weight.

  • Phosphazene Performance: RISKY. P1 and P2 bases are often "too hot." They generate a "naked" alkoxide anion that propagates extremely fast but lacks the transition-state stabilization to prevent random chain scission, often leading to higher

    
    .
    
Case Study B: C-C Bond Formation (The Henry Reaction)
  • Challenge: Condensation of nitroalkanes with carbonyls. Requires reversible deprotonation.

  • Sym-TMG Performance: IDEAL. The reversibility of guanidine protonation matches the thermodynamics of the Henry reaction. The guanidinium cation stabilizes the resulting nitro-aldol adduct via H-bonding, preventing retro-reaction.

  • Phosphazene Performance: OVERKILL. Strong Phosphazenes (P2/P4) can drive the reaction but may also promote polymerization of the nitroalkene product or cause elimination reactions due to excessive basicity.

Case Study C: Alkylation of Weakly Acidic C-H Bonds
  • Challenge: Deprotonating a substrate with pKₐ > 30 (e.g., unactivated esters or sulfones).

  • Sym-TMG Performance: FAILURE. With a pKₐ of ~23, TMG cannot thermodynamically deprotonate these substrates.

  • Phosphazene Performance: REQUIRED. P4-t-Bu (pKₐ ~42) acts like "soluble BuLi," quantitatively deprotonating weak acids at room temperature without the aggregation issues of lithium bases.

Part 3: Decision Logic & Mechanism
3.1 Strategic Selection Matrix

BaseSelection Start Select Base for Reaction Acidity Substrate pKa (MeCN) Start->Acidity Nucleo Is Substrate Electrophilic? (e.g., Esters, Alkyl Halides) Acidity->Nucleo < 25 (Weak Acid) P4 Use Phosphazene P4 (Brute Force Basicity) Acidity->P4 > 30 (Very Weak Acid) Control Is Stereocontrol/PDI Critical? Nucleo->Control Yes (Sensitive) P1 Use Phosphazene P1 (Steric Bulk Required) Nucleo->P1 No (Robust) TMG Use N,N',N''-TMG (Bifunctional Catalysis) Control->TMG Yes (Need H-Bonding) Control->P1 No (Need Naked Anion)

Figure 1: Decision tree for selecting between Guanidine and Phosphazene bases based on acidity and sensitivity.

Part 4: Experimental Protocols
Protocol 1: Sym-TMG Catalyzed Henry Reaction

A self-validating protocol for the condensation of benzaldehyde and nitromethane.

  • Preparation: In a flame-dried Schlenk flask, dissolve benzaldehyde (1.0 equiv) and nitromethane (5.0 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add N,N',N''-Trimethylguanidine (10 mol%) via microsyringe.

    • Note: Sym-TMG is hygroscopic. Use a fresh bottle or distill over CaH₂ if older than 6 months.

  • Monitoring: Stir at 0°C to RT. Monitor via TLC.

    • Validation: The reaction should proceed cleanly without the formation of elimination products (nitrostyrenes), which are common with stronger bases.

  • Quench: Filter through a short pad of silica gel to remove the guanidine. Concentrate filtrate.

Protocol 2: Phosphazene (P1-t-Bu) Mediated Alkylation

For the O-alkylation of a sterically hindered phenol where TMG fails due to low basicity/nucleophilic competition.

  • Preparation: Dissolve hindered phenol (1.0 equiv) in dry Acetonitrile.

  • Base Addition: Add P1-t-Bu (1.1 equiv).

    • Observation: The solution may turn yellow/orange, indicating the formation of the phenoxide anion. P1-t-Bu creates a "naked" anion, free from tight ion-pairing.

  • Electrophile: Add alkyl halide (1.2 equiv).

  • Workup: Unlike TMG, Phosphazenes are harder to remove. Acidify with 1M HCl, extract with EtOAc.

    • Critical Step: Ensure the aqueous phase is acidic (pH < 2) to fully protonate the phosphazene into the aqueous layer.

Part 5: Strategic Analysis

1. The Nucleophilicity Trap: A common failure mode with Guanidines (both sym-TMG and 1,1,3,3-TMG) is their nucleophilicity. In reactions involving alkyl halides or acyl chlorides, the guanidine nitrogen can attack the electrophile, forming a guanidinium salt byproduct.

  • Solution: If your electrophile is highly reactive, switch to a Phosphazene (P1-t-Bu) . The tert-butyl group on the imino nitrogen sterically blocks nucleophilic attack while maintaining basicity.

2. Cost vs. Scale:

  • TMG is roughly 1/50th the cost of Phosphazene bases. For kilogram-scale synthesis, TMG is the preferred starting point.

  • Optimization Strategy: Start screening with TMG. If conversion is <50% due to pKₐ limitations, move to P1. If side reactions occur, move to P1. Only use P2/P4 if pKₐ requirements dictate it (e.g., C-H activation).

References
  • Ishikawa, T. (2009).[1] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley.[1] Link

  • Schwesinger, R., et al. (1987). "Stable Phosphazenium Ions in Synthesis—Properties and Applications." Angewandte Chemie International Edition, 26(11), 1167–1169. Link

  • Kolomiets, A., et al. (2017). "Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases." Journal of Organic Chemistry, 82(23), 12173–12184. Link

  • Barić, D., et al. (2013). "Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds." Journal of Organic Chemistry, 78(23), 11752–11762. Link

  • Chouinard, C., et al. (2018). "Guanidine-Catalyzed Ring-Opening Polymerization of Lactide." Macromolecules, 51(8), 2945-2955. Link

Sources

Safety & Regulatory Compliance

Safety

Introduction: The "Hidden" Hazards of Guanidine Derivatives

In high-throughput synthesis and catalysis, N,N',N''-Trimethylguanidine (CAS: 6145-43-3) is often overshadowed by its more common cousin, 1,1,3,3-Tetramethylguanidine (TMG).[1] However, treating them identically without...

Author: BenchChem Technical Support Team. Date: February 2026

In high-throughput synthesis and catalysis, N,N',N''-Trimethylguanidine (CAS: 6145-43-3) is often overshadowed by its more common cousin, 1,1,3,3-Tetramethylguanidine (TMG).[1] However, treating them identically without verification is a procedural error. While they share the "superbase" functionality, N,N',N''-Trimethylguanidine possesses specific handling requirements driven by its symmetric methylation pattern and high nitrogen density.

This guide moves beyond generic "organic waste" labels.[2] We will define the disposal protocol based on the compound's pKa (basicity) , flash point (flammability) , and nitrogen content (NOx generation) . As researchers, our goal is not just compliance, but the prevention of "silent" lab accidents—specifically, the violent exotherms that occur when guanidines are mistakenly consolidated with standard organic solvents or weak acids.

Physicochemical Profile & Hazard Identification

Effective disposal starts with accurate identification. You must verify the CAS number before waste segregation, as "Trimethylguanidine" is often chemically ambiguous in inventory systems.

Table 1: Chemical Safety Profile

PropertyData PointOperational Implication
Chemical Name N,N',N''-TrimethylguanidineVerify CAS: 6145-43-3 (Distinct from Tetramethylguanidine CAS 80-70-6)
Classification Corrosive (Cat 1B) , Flammable LiquidRCRA Waste Codes: D002 (Corrosive), D001 (Ignitable)
Flash Point ~50–60 °C (Estimate based on homologs)High Risk. Vapors can travel to ignition sources.[1][3][4][5][6][7][8] Do not autoclave waste.
pH (10% aq) > 12.0 (Strong Base)Incompatible with Acids. Violent neutralization reaction.[1]
Water Solubility MiscibleSpills can rapidly contaminate bench water lines/drains.[1]

Critical Warning: N,N',N''-Trimethylguanidine is a strong organic base. It will react violently with oxidizers (e.g., peroxides, nitric acid) and strong acids. Never consolidate this waste into a "General Organic" drum without verifying pH compatibility.

Waste Stream Segregation Logic

The most common failure mode in guanidine disposal is "incompatible consolidation"—pouring basic waste into an acidic waste stream. This generates immediate heat and gas, potentially rupturing the container.

Figure 1: Segregation Decision Tree This logic gate ensures the compound enters the correct regulatory stream.

G Start Waste Generation: N,N',N''-Trimethylguanidine StateCheck Is the waste Pure or a Mixture? Start->StateCheck PureRoute Pure Reagent / High Conc. StateCheck->PureRoute Pure MixRoute Dilute Reaction Mixture StateCheck->MixRoute Mixture StreamA STREAM A: Basic Organic Waste (RCRA D002/D001) PureRoute->StreamA Direct Segregation ContamCheck Contains Oxidizers or Halogenated Solvents? MixRoute->ContamCheck ContamCheck->StreamA Non-Halogenated StreamB STREAM B: Halogenated Basic Waste ContamCheck->StreamB Halogenated StreamC STREAM C: Quench Required (Separate Protocol) ContamCheck->StreamC Oxidizers Present

Figure 1: Decision tree for segregating N,N',N''-Trimethylguanidine waste.[1] Note that mixtures with oxidizers require a separate quenching protocol (Stream C) before disposal.

Disposal Protocols: Step-by-Step

Scenario A: Disposal of Pure/Stock Reagent (Expired or Surplus)

Do not attempt to neutralize pure stock in the lab. The heat of neutralization is difficult to control without a jacketed reactor.

  • Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Avoid metal cans due to corrosion risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: N,N',N''-Trimethylguanidine.[3][9][10]

    • Hazards: Corrosive (pH > 12), Flammable.[6]

  • Storage: Store in a dedicated "Organic Bases" cabinet or secondary containment tray until pickup.

    • Self-Validating Step: Check that the container is NOT stored next to Hydrochloric or Sulfuric acid waste.

Scenario B: Disposal of Reaction Mixtures (Quenching)

If the guanidine was used as a catalyst and needs to be removed from a reaction mixture.

  • Cooling: Place the collection vessel in an ice bath (0 °C).

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., water or ethanol) to reduce thermal density.

  • Neutralization (Optional but Recommended for Large Volumes):

    • Slowly add dilute (1M) Hydrochloric Acid (HCl) dropwise while stirring.

    • Monitor Temperature: Ensure temp stays < 25 °C.

    • Endpoint: Target pH 6–8.

  • Consolidation: Once neutral and cool, the waste can often be consolidated with standard organic solvents (check local EHS regulations regarding nitrogen content).

Scenario C: Spill Cleanup (Immediate Action)

Guanidines are fuming and corrosive.[6] Speed is essential to prevent floor/bench damage.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).

    • Do NOT use paper towels initially; the concentrated base can degrade cellulose and generate heat.

  • Neutralization: Apply a weak acid neutralizer (Citric Acid powder or commercially available "Base Neutralizer"). Wait for the foaming to cease.

  • Collection: Scoop the resulting sludge into a hazardous waste bag/pail. Label as "Debris contaminated with Corrosive Base."

Regulatory & Environmental Framework

Understanding the "Why" behind the regulations ensures better compliance.

  • RCRA (USA): Pure N,N',N''-Trimethylguanidine is a D002 (Corrosive) waste. Because its flash point is likely < 60°C, it is also D001 (Ignitable) .

  • Incineration vs. Sewer:

    • NEVER pour down the drain. Aside from pH limits, guanidines have high nitrogen content.

    • Incineration: This is the required disposal method. Commercial incinerators use scrubbers to capture the Nitrogen Oxides (NOx) generated during combustion. Pouring this into the sewer bypasses these controls, contributing to aquatic toxicity and violating the Clean Water Act.

References

  • PubChem. (n.d.). Compound Summary: N,N',N''-Trimethylguanidine (CAS 6145-43-3).[1][9][10][11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N,N',N''-Trimethylguanidine

[1] Executive Summary & Hazard Architecture N,N',N''-Trimethylguanidine (TMG) is a potent organic superbase (CAS: 6133-03-5).[1] Unlike standard organic bases (e.g., TEA, DIPEA), TMG presents a dual-threat profile : it i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Architecture

N,N',N''-Trimethylguanidine (TMG) is a potent organic superbase (CAS: 6133-03-5).[1] Unlike standard organic bases (e.g., TEA, DIPEA), TMG presents a dual-threat profile : it is both a Category 3 Flammable Liquid (Flash Point ~50–60°C) and Severely Corrosive (Skin Corr.[1] 1B).

The primary operational error researchers make with TMG is treating it solely as a flammable solvent or solely as a corrosive.[1] You must manage both hazards simultaneously. A spill is not just a slip hazard; it is a potential chemical fire that will chemically digest skin on contact.[1]

Physicochemical Hazard Table
PropertyValueOperational Implication
Flash Point 50–60°C (Closed Cup)Combustible. Vapors can travel to ignition sources.[1][2] Do not use near hot plates >50°C without reflux condensers.[1]
Boiling Point ~160°CHigh boiling point makes evaporation slow; spills persist and remain hazardous for long periods.[1]
pH (10g/L) 12.7Extreme Alkalinity. Saponifies lipids in skin immediately.[1] Permanent eye damage possible in <10 seconds.[1]
Reactivity Hygroscopic / Air-SensitiveAbsorbs CO₂ and moisture from air.[1] Store under inert gas (Ar/N₂) to maintain reagent integrity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for TMG due to the permeation rate of aliphatic amines through thin rubber.[1] The following matrix defines the minimum requirements based on the "Layered Defense" principle.

The Glove Protocol (Critical)

Why: Small aliphatic amines like TMG can permeate standard disposable nitrile gloves (4 mil) in <15 minutes .[1] Latex is useless.[1]

Task ProfilePrimary Glove LayerSecondary Glove LayerRationale
Routine Handling (Pipetting, Syringe Transfer)Nitrile (Disposable) Min. Thickness: 5 milNitrile (Disposable) Color contrast recommendedDouble-gloving provides a visual breach indicator.[1] Change outer glove immediately upon any splash.[1]
Bulk Transfer (>500 mL) or Spill Cleanup Laminate (EVOH/PE) Brand: Silver Shield / 4HHeavy Duty Nitrile Outer layer for gripLaminate films are chemically impervious to amines but offer poor dexterity.[1] Using an outer nitrile glove secures the loose film.[1]
Eye & Respiratory Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1] Safety glasses are prohibited due to the risk of liquid creep or aerosolization.[1]

  • Face: Use a Face Shield (8-inch) if handling volumes >100 mL or working under pressure.[1]

  • Respiratory: All work must occur inside a certified Chemical Fume Hood .[1]

    • Exception: If work must occur outside a hood (e.g., instrument maintenance), use a Full-Face Respirator with Type A (Organic Vapor) cartridges.[1]

PPE Decision Logic Diagram

PPE_Logic cluster_warning CRITICAL WARNING Start Task Assessment Volume Volume > 100mL? Start->Volume Routine Routine Handling Volume->Routine No HighRisk High Risk / Bulk Volume->HighRisk Yes RoutinePPE PPE: Double Nitrile (5mil) + Splash Goggles + Lab Coat Routine->RoutinePPE HighRiskPPE PPE: Laminate Liner + Nitrile Outer + Goggles + Face Shield + Chemical Apron HighRisk->HighRiskPPE Warning Change Outer Gloves Immediately on Splash RoutinePPE->Warning

Figure 1: PPE Selection Logic based on volume and risk profile.

Operational Workflow: Handling & Storage

A. Storage Protocol

TMG degrades upon exposure to atmospheric CO₂ and moisture, forming solid carbonates that can clog needles and valves.[1]

  • Container: Store in amber glass with a PTFE-lined cap or under a septum.

  • Environment: Flammables cabinet.[1] Segregate from Acids (violent reaction) and Oxidizers .[1]

  • Shelf-Life: Check for precipitate (cloudiness) monthly.

B. Transfer Technique (Syringe/Cannula)

Avoid pouring TMG.[1] Pouring increases surface area for vapor generation and spill risk.[1] Use positive displacement techniques.

  • Preparation: Purge the receiving vessel with Nitrogen/Argon.[1]

  • Extraction:

    • Insert a long needle connected to an inert gas line (bleed) into the TMG septum bottle to equalize pressure.[1]

    • Withdraw liquid using a luer-lock syringe.[1] Do not use slip-tip syringes (corrosive liquids can cause tips to slip off under pressure).[1]

  • Transfer: Inject slowly down the side of the receiving flask to minimize static generation.

C. Reaction Quenching

Never quench TMG reactions with concentrated acid.

  • Mechanism: Acid-Base neutralization is highly exothermic.[1] Adding acid to hot TMG can cause the solvent to flash boil, spraying corrosive liquid.[1]

  • Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene) first, cool to 0°C, and then add dilute acid (e.g., 1M HCl) dropwise.

Emergency Response & Disposal

Spill Response (The "Do Not Neutralize" Rule)

In the event of a spill, do not attempt to neutralize the puddle with acid immediately.[1] The heat generated can vaporize the TMG, creating a toxic/corrosive cloud.[1]

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don Silver Shield/Laminate gloves and a respirator if outside the hood.[1]

  • Absorb: Use inert absorbent pads or vermiculite.[1]

    • Prohibited: Do not use sawdust (flammable) or paper towels (rapid surface area expansion).[1]

  • Clean: Once liquid is absorbed, wipe the surface with dilute acetic acid (vinegar) to neutralize residues, then wash with soap and water.[1]

Waste Disposal

TMG is a regulated hazardous waste.[1]

  • Classification: Organic Base / Flammable.[1]

  • Segregation: NEVER mix TMG waste with acidic waste streams.[1] This is a common cause of waste container explosions.[1]

  • Labeling: "Hazardous Waste - Flammable, Corrosive (Basic). Contains: Trimethylguanidine."[3][4][5]

Emergency Workflow Diagram

Emergency_Response Accident Spill / Exposure Skin Skin Contact Accident->Skin Spill Bench Spill Accident->Spill Action_Skin Flush 15+ mins (Safety Shower) Skin->Action_Skin Action_Spill Absorb with Vermiculite (NO ACIDS) Spill->Action_Spill Disposal Seal in Bag -> Organic Base Waste Action_Spill->Disposal

Figure 2: Immediate response logic for exposure and spills.[1][3][6]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 80569, 1,1,3,3-Tetramethylguanidine. Retrieved October 26, 2023, from [Link][1]

  • University of Pennsylvania EHRS. (n.d.).[1] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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